Product packaging for Methyl 3-methyl-2-oxobutanoate(Cat. No.:CAS No. 3952-67-8)

Methyl 3-methyl-2-oxobutanoate

Cat. No.: B1314033
CAS No.: 3952-67-8
M. Wt: 130.14 g/mol
InChI Key: NKWVBPZZQFOVCE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxobutanoate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1314033 Methyl 3-methyl-2-oxobutanoate CAS No. 3952-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWVBPZZQFOVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498766
Record name Methyl 3-methyl-2-oxobutanoate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-67-8
Record name Methyl 3-methyl-2-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3952-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-methyl-2-oxobutanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of methyl 3-methyl-2-oxobutanoate. This document includes detailed information on its physicochemical characteristics, spectroscopic data, relevant metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound, also known as methyl α-ketoisovalerate, is the methyl ester of 3-methyl-2-oxobutanoic acid. It is characterized by a ketone and an ester functional group.

Chemical Structure:

Table 1: Chemical Identifiers [1][2]

IdentifierValue
IUPAC Name This compound
Synonyms Methyl 2-oxo-3-methylbutyrate, Methyl 2-oxoisovalerate, Methyl 3-methyl-2-oxobutyrate
CAS Number 3952-67-8
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
InChI InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3
InChIKey NKWVBPZZQFOVCE-UHFFFAOYSA-N
SMILES CC(C)C(=O)C(=O)OC

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[3] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[3]

Table 2: Physical and Chemical Properties [1][3]

PropertyValue
Physical State Liquid
Appearance Colorless to pale yellow
Odor Fruity
Molecular Weight 130.14 g/mol
Exact Mass 130.062994177 Da
Solubility Soluble in organic solvents (ethanol, ether); limited solubility in water.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are essential for its identification and characterization.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8s3HO-CH₃
~3.2sept1HCH
~1.2d6HC(CH₃)₂

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~195C=O (ketone)
~160C=O (ester)
~52O-CH₃
~38CH
~18C(CH₃)₂

Table 5: Mass Spectrometry Data

m/zInterpretation
130[M]⁺ (Molecular ion)
101[M - C₂H₅]⁺ or [M - CO]⁺
73[M - C₃H₅O]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~2970C-H stretch (alkane)
~1740C=O stretch (ester)
~1720C=O stretch (ketone)
~1465C-H bend (alkane)
~1270C-O stretch (ester)

Biological Significance and Signaling Pathways

This compound is the methyl ester of 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a key intermediate in the metabolic pathway of branched-chain amino acids (BCAAs), specifically valine.[4][5] In humans, the catabolism of BCAAs is crucial for energy production and protein synthesis.

A deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid and other branched-chain α-keto acids, leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[1][4][5] This results in the accumulation of BCAAs and their corresponding α-keto acids in the blood and urine, leading to neurotoxicity and other severe health issues.[6]

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

The diagram below illustrates the initial steps of BCAA catabolism, highlighting the role of 3-methyl-2-oxobutanoic acid.

BCAA_Catabolism Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Transamination Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine Leucine->BCAT KIV 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) BCAT->KIV KMV α-Keto-β-methylvalerate BCAT->KMV KIC α-Ketoisocaproate BCAT->KIC BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KIV->BCKDH Oxidative Decarboxylation KMV->BCKDH KIC->BCKDH MSUD_block Deficient in Maple Syrup Urine Disease (MSUD) BCKDH->MSUD_block Metabolites Further Metabolism BCKDH->Metabolites

BCAA Catabolism Pathway

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid, using a Fischer esterification reaction.

Materials:

  • 3-methyl-2-oxobutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Purification by Column Chromatography

For smaller-scale purification or removal of closely boiling impurities, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start: 3-Methyl-2-oxobutanoic Acid + Methanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Aqueous Work-up (Neutralization, Extraction) reaction->workup drying Drying of Organic Layer (Anhydrous MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification distillation Fractional Distillation purification->distillation For larger scale chromatography Column Chromatography purification->chromatography For smaller scale product Pure Methyl 3-Methyl-2-oxobutanoate distillation->product chromatography->product

Synthesis and Purification Workflow

This technical guide provides essential information for researchers and professionals working with this compound. The data and protocols herein are intended to facilitate further research and development in areas related to metabolism, drug discovery, and organic synthesis.

References

The Central Role of Methyl 3-methyl-2-oxobutanoate in Valine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), occupies a critical nexus in the metabolism of branched-chain amino acids (BCAAs). It serves as the direct keto acid precursor for the essential amino acid valine and is a key intermediate in the biosynthetic pathway of leucine.[1][2][3] This technical guide provides an in-depth exploration of the role of this compound in valine metabolism, detailing its enzymatic conversions, regulatory mechanisms, and the experimental methodologies used for its study. Quantitative data on enzyme kinetics and metabolic flux are presented, alongside detailed protocols and visualizations of the relevant metabolic and regulatory pathways.

Introduction

Valine is an essential branched-chain amino acid that cannot be synthesized de novo by animals and must be obtained from the diet.[4] Its metabolism is intricately linked with that of the other BCAAs, leucine and isoleucine. This compound is the penultimate intermediate in the valine biosynthesis pathway and the initial product of valine catabolism.[3][5] Understanding the metabolic fate of this keto acid is crucial for research in areas such as metabolic diseases, nutrient sensing, and the development of novel therapeutics.

Biosynthesis and Catabolism of Valine via this compound

The biosynthesis of valine is a four-step pathway that originates from pyruvate.[4]

  • Acetolactate synthase catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

  • Acetohydroxy acid isomeroreductase then converts α-acetolactate to α,β-dihydroxyisovalerate.[4]

  • Dihydroxy-acid dehydratase subsequently catalyzes the formation of this compound from α,β-dihydroxyisovalerate.[4]

  • Finally, branched-chain amino acid transaminase (BCAT) facilitates the reversible transamination of this compound to L-valine, typically utilizing glutamate as the amino group donor.[2][6]

Conversely, the catabolism of valine is initiated by the same transaminase, BCAT, which converts valine back to this compound.[6] This keto acid can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6]

Data Presentation: Enzyme Kinetics and Metabolic Flux

Kinetic Parameters of Branched-Chain Amino Acid Transaminases

The conversion of this compound to valine is a key enzymatic step. The kinetic parameters of BCATs from various organisms for this substrate are summarized in the table below.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat/Km (s-1mM-1)Reference
Archaeoglobus fulgidus (AF0933)3-methyl-2-oxobutyrate0.426.38.85[7]
Escherichia coli2-oxoisovalerate0.15 ± 0.02--[8]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-substrate concentrations).

Metabolic Flux Data

Stable isotope tracing studies have been employed to quantify the metabolic flux through the valine biosynthesis pathway. For example, in isolated perfused rat kidneys, increasing the perfusate concentration of 14C-labeled this compound from 0 to 1.0 mM resulted in a linear increase in its rate of oxidation.[9][10][11] This indicates a dynamic and concentration-dependent metabolism of this key intermediate.

Experimental Protocols

Measurement of Branched-Chain Amino Acid Transaminase (BCAT) Activity

A common method for determining BCAT activity is a spectrophotometric assay.[12][13]

Principle: The transamination of an amino acid (e.g., L-leucine) with α-ketoglutarate produces the corresponding α-keto acid (in this case, 4-methyl-2-oxopentanoate) and glutamate. The rate of formation of the branched-chain α-keto acid is monitored in a coupled enzymatic reaction using a specific dehydrogenase that reduces the keto acid and oxidizes NADH to NAD+. The decrease in NADH absorbance is measured at 340 nm.

Reagents:

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • L-leucine (or other branched-chain amino acid)

  • α-ketoglutarate

  • NADH

  • D-2-hydroxyisocaproate dehydrogenase (for leucine transamination)

  • Pyridoxal 5'-phosphate (PLP)

  • Enzyme sample (cell lysate or purified protein)

Procedure:

  • Prepare a reaction mixture containing buffer, L-leucine, α-ketoglutarate, NADH, PLP, and the coupling dehydrogenase.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Quantification of this compound and Valine by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Amino acids and keto acids are not sufficiently volatile for direct GC-MS analysis and require derivatization. A common method involves esterification followed by acylation. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak areas of the analytes to those of known standards, often including stable isotope-labeled internal standards for improved accuracy.[14][15][16]

Sample Preparation:

  • Extraction: Extract metabolites from samples (e.g., cell lysates, plasma) using a suitable solvent system (e.g., methanol/water).

  • Derivatization:

    • Esterification: React the dried extract with an acidic alcohol (e.g., 2 M HCl in methanol) at elevated temperature (e.g., 80°C for 60 minutes).

    • Acylation: Subsequently, react with an acylating agent (e.g., pentafluoropropionic anhydride in ethyl acetate) at elevated temperature (e.g., 65°C for 30 minutes).

  • Extraction of Derivatives: Extract the derivatized analytes into an organic solvent (e.g., toluene).

GC-MS Analysis:

  • Injection: Inject an aliquot of the extracted derivatives into the GC-MS system.

  • Separation: Use a suitable GC column (e.g., a mid-polar column) with a programmed temperature gradient to separate the analytes.

  • Detection: Operate the mass spectrometer in a suitable ionization mode (e.g., negative-ion chemical ionization) and scan a specific mass range or use selected-ion monitoring (SIM) for targeted quantification.

Data Analysis:

  • Identify the peaks corresponding to the derivatized this compound and valine based on their retention times and mass spectra.

  • Integrate the peak areas and quantify the analytes using a calibration curve generated from standards.

Stable Isotope Tracing using Labeled this compound

Principle: By introducing a stable isotope-labeled version of this compound (e.g., 13C-labeled) to cells or an organism, researchers can trace the incorporation of the labeled atoms into downstream metabolites like valine and leucine.[17][18][19] This allows for the measurement of metabolic flux through these pathways.

Experimental Workflow:

  • Labeling: Culture cells or administer to an animal a medium or diet containing the stable isotope-labeled this compound.

  • Sampling: Collect samples at various time points.

  • Metabolite Extraction and Analysis: Extract metabolites and analyze them using mass spectrometry (e.g., GC-MS or LC-MS) to determine the isotopic enrichment in valine, leucine, and other related metabolites.

  • Flux Calculation: Calculate the rate of synthesis of the labeled products to determine the metabolic flux.

Signaling Pathways and Regulation

The metabolism of this compound is tightly regulated at both the enzymatic and genetic levels to maintain amino acid homeostasis.

Allosteric Regulation

The valine biosynthesis pathway is subject to feedback inhibition by its end products. Valine, leucine, and isoleucine can allosterically inhibit acetohydroxyacid synthase (AHAS), the first enzyme in the pathway.[20][21] This ensures that the cell does not overproduce these amino acids.

Figure 1: Allosteric feedback inhibition of the valine biosynthesis pathway.

Genetic Regulation: The ilv Operons

In bacteria such as E. coli, the genes encoding the enzymes for branched-chain amino acid biosynthesis are organized into operons, collectively known as the ilv regulon.[1][22] The expression of these operons is controlled by the availability of isoleucine, valine, and leucine.

Genetic_Regulation ilv_operon Promoter Operator ilvE ilvD ilvA transcription Transcription ilv_operon->transcription mRNA for Transaminase B, Dehydrase, Threonine Deaminase ilvIH_operon Promoter Operator ilvI ilvH ilvIH_operon->transcription mRNA for AHAS III repressor Repressor (activated by Ile, Val, Leu) repressor->ilv_operon:o repressor->ilvIH_operon:o

Figure 2: Simplified model of the genetic regulation of ilv operons.

Conclusion

This compound is a cornerstone of valine metabolism, acting as a critical intermediate that connects the biosynthesis and catabolism of this essential amino acid, as well as being integrated into the leucine synthesis pathway. The intricate regulation of its production and consumption highlights the cell's ability to maintain amino acid homeostasis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted role of this compound in cellular metabolism and its implications for health and disease.

References

A Technical Guide to Methyl 3-methyl-2-oxobutanoate for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-2-oxobutanoate, a ketoester of interest in various scientific domains. This document outlines its chemical synonyms, physicochemical properties, metabolic significance, and detailed protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and chemical databases. Accurate identification is crucial for literature searches and procurement. The compound's IUPAC name is this compound.[1] A comprehensive list of synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
CAS Number 3952-67-8[1]
Molecular Formula C₆H₁₀O₃[1]
Synonyms Butanoic acid, 3-methyl-2-oxo-, methyl ester
methyl 3-methyl-2-oxobutyrate
3-methyl-2-oxo-butyric acid methyl ester
PubChem CID 12449855[1]
InChIKey NKWVBPZZQFOVCE-UHFFFAOYSA-N[1]
SMILES CC(C)C(=O)C(=O)OC[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. These data are essential for designing experimental conditions, including reaction setups, purification procedures, and analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 130.14 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Metabolic Significance of the Parent Acid

This compound is the methyl ester of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid or α-ketoisovalerate. This α-keto acid is a key intermediate in the catabolism of branched-chain amino acids (BCAAs), specifically valine.[2][3] The metabolic pathway, which primarily occurs in the mitochondria of skeletal muscle, is crucial for energy homeostasis.[2]

The catabolism of valine begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts valine to α-ketoisovalerate.[2] This is followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The metabolic fate of α-ketoisovalerate is a critical regulatory point in BCAA metabolism.

Below is a diagram illustrating the initial steps of the BCAA catabolic pathway.

BCAA_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Valine Valine KIV 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) Valine->KIV BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH (irreversible) Further Metabolism Further Metabolism Isobutyryl_CoA->Further Metabolism

BCAA Catabolism Pathway

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized from its corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid, and methanol via Fischer esterification, a common acid-catalyzed esterification method.

Reaction:

(CH₃)₂CHCOCOOH + CH₃OH ⇌ (CH₃)₂CHCOCOOCH₃ + H₂O

Materials:

  • 3-methyl-2-oxobutanoic acid

  • Methanol (anhydrous), excess to serve as solvent and reactant

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate for extraction

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

The following diagram outlines the general workflow for this synthesis.

Synthesis_Workflow start Start reactants Combine 3-methyl-2-oxobutanoic acid, excess methanol, and H₂SO₄ catalyst start->reactants reflux Heat to reflux for 2-4 hours reactants->reflux evaporation Remove excess methanol (Rotary Evaporator) reflux->evaporation extraction Dissolve in ether, wash with H₂O, NaHCO₃, and brine evaporation->extraction drying Dry organic layer over Na₂SO₄ extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by vacuum distillation concentration->purification end End Product: This compound purification->end

Fischer Esterification Workflow
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of a ketone group, derivatization is often employed to improve chromatographic properties and sensitivity.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Derivatization agents: Methoxyamine hydrochloride in pyridine and a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Solvent for extraction (e.g., ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

Procedure:

  • Sample Preparation and Extraction:

    • To a known amount of sample, add an internal standard.

    • Extract the analyte into an organic solvent like ethyl acetate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 60°C) for 1 hour to protect the ketone group.

    • Silylation: Add a silylating agent like MSTFA and incubate further (e.g., 60°C for 30 minutes) to derivatize any other active hydrogens, though for the methyl ester this step is primarily to ensure compatibility with the overall method for analyzing related metabolites.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a temperature program to separate the components on the capillary column. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

GCMS_Analysis_Workflow start Start: Sample extraction Add internal standard and extract with solvent start->extraction drying_step Evaporate solvent to dryness extraction->drying_step derivatization Derivatization: 1. Methoximation 2. Silylation drying_step->derivatization injection Inject sample into GC-MS derivatization->injection separation Separation on GC column injection->separation detection Detection by Mass Spectrometer separation->detection analysis Data Analysis: Identification and Quantification detection->analysis end End: Results analysis->end

GC-MS Analysis Workflow

References

An In-depth Technical Guide to Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-methyl-2-oxobutanoate, including its chemical properties, synthesis, and biological significance. Detailed experimental protocols for its synthesis via Fischer esterification are outlined, and extensive quantitative data, including spectroscopic analyses, are presented in a clear, tabular format. Furthermore, this guide illustrates the metabolic pathways associated with its parent compound, 3-methyl-2-oxobutanoate, through detailed diagrams, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known as methyl α-ketoisovalerate, is the methyl ester of 3-methyl-2-oxobutanoic acid. The parent α-keto acid is a key intermediate in the metabolism of branched-chain amino acids, specifically valine.[1] Elevated levels of 3-methyl-2-oxobutanoic acid in the body are associated with Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. Due to its direct link to this metabolic pathway, both the acid and its ester derivatives are of significant interest to researchers studying amino acid metabolism and developing potential therapeutic interventions for related disorders.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms Methyl α-ketoisovalerate, Methyl 3-methyl-2-oxobutyrate[2]
CAS Number 3952-67-8[2]
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
Boiling Point Not available[3]
Density Not available[3]
Melting Point Not available[3]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3-methyl-2-oxobutanoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-methyl-2-oxobutanoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-methyl-2-oxobutanoic_acid 3-methyl-2-oxobutanoic acid Reflux Reflux 3-methyl-2-oxobutanoic_acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_acid Sulfuric Acid (catalyst) Sulfuric_acid->Reflux Workup Aqueous Work-up Reflux->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its parent acid.

NMR Spectroscopy

Table 1: ¹H NMR Data for 3-methyl-2-oxobutanoic acid

Chemical Shift (ppm)MultiplicityAssignmentReference
1.11d-CH(CH₃)₂[4]
3.01m-CH(CH₃)₂[4]

Table 2: ¹³C NMR Data for 3-methyl-2-oxobutanoic acid

Chemical Shift (ppm)AssignmentReference
19.08-CH(CH₃)₂[4]
39.72-CH(CH₃)₂[4]
Mass Spectrometry

Table 3: Mass Spectrometry Data for this compound

m/zInterpretationReference
130[M]⁺ (Molecular Ion)[2]

Table 4: Mass Spectrometry Data for 3-methyl-2-oxobutanoic acid

m/zInterpretationReference
116[M]⁺ (Molecular Ion)[4]
73[M - COOH]⁺
43[CH(CH₃)₂]⁺
Infrared Spectroscopy

Specific IR data for this compound was not found in the search results. However, characteristic peaks would be expected for the C=O of the ester and the C=O of the ketone.

Biological Significance and Signaling Pathways

While direct signaling pathways involving this compound are not well-documented, the biological role of its parent compound, 3-methyl-2-oxobutanoate (α-ketoisovalerate), is well-established. It is a key intermediate in the catabolism of the branched-chain amino acid valine and a precursor in the biosynthesis of leucine and pantothenic acid (Vitamin B5).

The metabolic fate of 3-methyl-2-oxobutanoate is primarily governed by two key enzymes:

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This enzyme complex catalyzes the oxidative decarboxylation of 3-methyl-2-oxobutanoate to isobutyryl-CoA, which then enters further metabolic pathways. A deficiency in this enzyme complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in Maple Syrup Urine Disease.

  • 3-methyl-2-oxobutanoate hydroxymethyltransferase: This enzyme is involved in the biosynthesis of pantothenic acid.

Metabolic Pathways of 3-methyl-2-oxobutanoate

Metabolic_Pathways cluster_catabolism Valine Catabolism cluster_biosynthesis Biosynthesis Valine Valine 3-methyl-2-oxobutanoate 3-methyl-2-oxobutanoate (α-ketoisovalerate) Valine->3-methyl-2-oxobutanoate Transamination Isobutyryl-CoA Isobutyryl-CoA 3-methyl-2-oxobutanoate->Isobutyryl-CoA BCKDH complex Leucine Leucine 3-methyl-2-oxobutanoate->Leucine Leucine Biosynthesis Pantothenic_Acid Pantothenic Acid (Vitamin B5) 3-methyl-2-oxobutanoate->Pantothenic_Acid 3-methyl-2-oxobutanoate hydroxymethyltransferase

Caption: Metabolic fate of 3-methyl-2-oxobutanoate.

Conclusion

This compound is a chemically significant ester derivative of a key metabolic intermediate. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and a compilation of available quantitative data. The elucidation of the metabolic pathways of its parent acid offers a crucial context for its biological relevance. Further research into the specific biological activities and potential signaling roles of this compound itself may open new avenues for understanding and treating metabolic disorders.

References

CAS number 3952-67-8 properties and usage

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 3-methyl-2-oxobutanoate (CAS 3952-67-8)

Introduction

This compound, also known by synonyms such as Methyl 2-oxo-3-methylbutyrate and Methyl 2-oxoisovalerate, is an organic compound with the CAS number 3952-67-8.[1] It is an alpha-keto ester, a class of compounds characterized by a ketone functional group adjacent to an ester. This molecule is of significant interest to researchers in metabolic diseases, drug discovery, and organic synthesis due to its role as a key metabolite in the catabolism of branched-chain amino acids (BCAAs).[1][2]

Specifically, it is the methyl ester of α-ketoisovaleric acid (KIV), the keto acid derived from the essential amino acid valine.[1][2] Its presence and flux in biological systems are critical indicators of metabolic health and are implicated in several pathological conditions, including maple syrup urine disease (MSUD), diabetes, and certain cancers.[1] This guide provides a comprehensive overview of its physicochemical properties, biological significance, synthesis, and applications for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 3952-67-8[3]
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
IUPAC Name This compound[3]
Physical Form Liquid[1]
InChI Key NKWVBPZZQFOVCE-UHFFFAOYSA-N[3]
SMILES CC(C)C(=O)C(=O)OC[3]
Storage Temperature Refrigerator (2-8°C)

Biological Significance: Role in Branched-Chain Amino Acid (BCAA) Metabolism

The primary biological relevance of this compound lies in its connection to the catabolism of valine. The metabolic pathway involves two principal steps:

  • Transamination : The amino acid valine is reversibly converted to its corresponding α-keto acid, 3-methyl-2-oxobutanoic acid (α-ketoisovalerate or KIV), by the enzyme branched-chain aminotransferase (BCAT).[2]

  • Oxidative Decarboxylation : KIV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.[2] This is the rate-limiting step in BCAA catabolism.[2]

This compound is the esterified form of KIV. In research, stable isotope-labeled versions of KIV and its esters are used as tracers to quantify the metabolic flux through the BCAA network in vivo.[1] Dysregulation of this pathway, leading to the accumulation of BCAAs and their corresponding keto acids, is a hallmark of serious metabolic disorders.[1][4]

BCAA_Catabolism Valine Valine KIV 3-Methyl-2-oxobutanoic acid (α-Ketoisovalerate, KIV) Valine->KIV Transamination BCAT_label Branched-chain aminotransferase (BCAT) IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA Oxidative Decarboxylation BCKDH_label Branched-chain α-keto acid dehydrogenase (BCKDH) (Rate-limiting step) Metabolites Further Metabolites IsobutyrylCoA->Metabolites

Valine catabolism pathway showing the formation of KIV.

Synthesis and Chemical Reactivity

This compound is a valuable building block in organic synthesis. Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical transformations, including nucleophilic additions and condensation reactions.[1]

General Synthesis Protocol: Fischer Esterification

A common laboratory-scale method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 3-methyl-2-oxobutanoic acid.

Objective : To synthesize this compound from 3-methyl-2-oxobutanoic acid.

Materials :

  • 3-methyl-2-oxobutanoic acid

  • Methanol (anhydrous), excess

  • Sulfuric acid (concentrated), catalytic amount

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology :

  • Reaction Setup : In a round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition : Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reflux : Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.

  • Workup : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The primary application of this compound in a research setting is as a tracer for studying BCAA metabolism.

  • Metabolic Flux Analysis : Stable isotope-labeled (e.g., ¹³C) versions of the parent keto acid are administered in vivo, and the incorporation of the label into downstream metabolites like valine is measured.[1] This allows researchers to precisely quantify the rates of BCAA synthesis and catabolism in various tissues, providing critical insights into metabolic diseases.[1]

  • Pharmaceutical Intermediate : As a keto-ester, it serves as a versatile intermediate in the synthesis of more complex molecules. It can be used to introduce the isobutyl ketone moiety into a larger molecular scaffold, a structural feature present in various biologically active compounds. It is generally cited as an intermediate for pharmaceuticals and agrochemicals.[1]

  • Enzymology Studies : The compound and its derivatives are used as substrates to study the activity and kinetics of enzymes like reductases, which can stereoselectively reduce the ketone group to a hydroxyl group, a key step in the synthesis of chiral building blocks.[5]

Analytical Methodologies

Accurate quantification of this compound and its parent acid in biological matrices is essential for metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Protocol: GC-MS Analysis of α-Keto Acids in Plasma

Objective : To quantify α-keto acids, including 3-methyl-2-oxobutanoic acid, in plasma samples. This protocol requires a two-step derivatization to make the analyte volatile for GC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Deprotein Protein Precipitation (e.g., with acid) Sample->Deprotein Extract Centrifuge & Collect Supernatant Deprotein->Extract Oximation Step 1: Oximation (Protects keto group) Incubate at 37°C Extract->Oximation Silylation Step 2: Silylation (Derivatizes hydroxyl/carboxyl groups) Incubate at 60°C Oximation->Silylation Injection Inject 1 µL into GC-MS Silylation->Injection Separation GC Separation (e.g., DB-5ms column with temperature ramp) Injection->Separation Detection MS Detection & Quantification Separation->Detection

Workflow for GC-MS analysis of α-keto acids.

Step-by-Step Methodology :

  • Sample Preparation : Precipitate proteins from the plasma sample using an acid (e.g., perchloric acid). Centrifuge and collect the supernatant containing the metabolites.

  • Derivatization - Step 1 (Oximation) : Transfer the supernatant to a reaction vial. Add a solution of O-ethylhydroxylamine hydrochloride in pyridine. Incubate the mixture at 37°C for 90 minutes. This step protects the ketone functional group.[1]

  • Derivatization - Step 2 (Silylation) : To the same vial, add MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS (tert-Butyldimethylchlorosilane). Incubate at 60°C for 30 minutes. This step converts the carboxylic acid group into a volatile silyl ester.[1]

  • GC-MS Injection : Inject 1 µL of the final derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions :

    • Column : Use a suitable capillary column, such as a DB-5ms.

    • Oven Program : An optimized temperature program is crucial for separation. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 300°C at a rate of 10°C/minute.[1]

  • Mass Spectrometry : Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, using appropriate ions for the derivatized analyte.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is an organic compound that may pose health risks upon inhalation or ingestion.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

  • Storage : Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator as recommended.[1]

  • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations for chemical waste.

References

Whitepaper: The Biological Crossroads of α-Ketoisovalerate: From Metabolic Intermediate to Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Alpha-ketoisovalerate (α-KIV), also known as 3-methyl-2-oxobutanoic acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] While essential for normal metabolic function, its accumulation is implicated in the pathophysiology of severe metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[2][3][4] This technical guide provides an in-depth exploration of the biological significance of α-KIV, moving beyond its canonical role to discuss its broader implications in cellular metabolism, its utility as a clinical biomarker, and its emerging potential as a therapeutic target. We will delve into the enzymatic machinery governing its flux, the consequences of its dysregulation, and the state-of-the-art analytical methodologies for its precise quantification. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the pathways involving this pivotal keto acid.

The Central Role of α-Ketoisovalerate in Branched-Chain Amino Acid Metabolism

The catabolism of the essential BCAAs—leucine, isoleucine, and valine—is a multi-step enzymatic process crucial for energy production and protein synthesis.[5] α-Ketoisovalerate is the specific α-keto acid derived from the transamination of valine.[1][2] This initial, reversible step is catalyzed by branched-chain aminotransferases (BCATs). The subsequent and irreversible step is the oxidative decarboxylation of α-KIV, a reaction catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase complex (BCKDC) .[3][6][7] This complex is a critical regulatory point in BCAA metabolism.

The BCKDC is a large, mitochondrial multi-enzyme assembly that catalyzes the rate-limiting step in the catabolism of BCAAs.[6] A deficiency in any of the enzymes within this complex leads to the accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), including α-KIV.[3][4]

BCAA_Metabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Oxidative Decarboxylation BCAT Branched-Chain Aminotransferase (BCAT) BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

Caption: Simplified workflow of valine catabolism to α-Ketoisovalerate.

Pathophysiological Significance: Maple Syrup Urine Disease and Beyond

The most profound clinical manifestation of impaired α-KIV metabolism is Maple Syrup Urine Disease (MSUD) , an autosomal recessive disorder.[4][8][9] In MSUD, deficient BCKDC activity leads to the accumulation of BCAAs and their corresponding keto acids, including α-KIV, in bodily fluids.[2][4] The name of the disease is derived from the characteristic sweet odor of the urine and earwax of affected individuals.[4]

The buildup of α-KIV and other BCKAs is neurotoxic, and if left untreated, MSUD can lead to irreversible brain damage, seizures, and developmental delays.[2][4] The neurotoxicity is thought to arise from multiple mechanisms, including:

  • Inhibition of other metabolic pathways: High levels of α-KIV can inhibit key enzymes involved in gluconeogenesis and the urea cycle.[10][11]

  • Oxidative stress: The accumulation of BCKAs has been shown to stimulate lipid peroxidation and reduce antioxidant defenses in the cerebral cortex.[12]

Elevated levels of α-KIV are not exclusively linked to MSUD. They can also indicate insufficiencies in the B vitamins (B1, B2, B3, B5) and lipoic acid, which are essential cofactors for the BCKDC enzyme complex.[10][13][14]

α-Ketoisovalerate as a Biomarker

The quantification of α-KIV in biological fluids is a cornerstone in the diagnosis and monitoring of MSUD.[2][8] Its levels, along with those of other BCAAs and BCKAs, provide a direct measure of the metabolic dysregulation. The precise and reliable measurement of α-ketovalerate is crucial for both clinical diagnostics and metabolic research.[15]

Table 1: Clinical Significance of Altered α-Ketoisovalerate Levels

Observation Potential Clinical Implication Supporting Co-factors to Investigate
Elevated α-KIV Maple Syrup Urine Disease (MSUD), other organic aciduriasVitamin B1 (Thiamine), Vitamin B2 (Riboflavin), Vitamin B3 (Niacin), Vitamin B5 (Pantothenic Acid), Lipoic Acid
Low α-KIV Potential deficiency of precursor (valine), impaired transaminationVitamin B6

Analytical Methodologies for α-Ketoisovalerate Quantification

The accurate quantification of α-KIV is paramount for both clinical diagnostics and research. Several analytical techniques have been developed, each with its own advantages and limitations.

Table 2: Comparison of Analytical Methods for α-Ketoisovalerate Quantification

Parameter HPLC-Q-TOF/MS GC-MS HPLC with Fluorescence Detection
Principle Liquid chromatography separation followed by high-resolution mass spectrometry.Gas chromatography separation of volatile derivatives followed by mass spectrometry.Liquid chromatography separation of fluorescent derivatives.
Sample Throughput Moderate to HighModerateHigh
Sensitivity HighHighModerate to High
Specificity HighHighModerate
Cost HighHighModerate
Expertise Required HighHighModerate
Experimental Protocol: Quantification of α-Ketoisovalerate in Serum using HPLC-Q-TOF/MS

This protocol provides a robust method for the determination of α-KIV in serum samples.

Materials:

  • Serum samples

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • α-Ketoisovalerate standard

  • Internal standard (e.g., [¹³C]-ketoisocaproate)

  • Eclipse Plus C18 column (1.8 μm) or equivalent[16][17]

  • HPLC-Q-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of serum, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Eclipse Plus C18 (1.8 μm)[16][17]

    • Mobile Phase A: 10 mmol/L ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate α-KIV from other components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Mode: Full scan and targeted MS/MS

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis:

    • Quantify α-KIV by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the α-KIV standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Methanol Add Methanol + Internal Standard Serum->Methanol Vortex Vortex Methanol->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Q-TOF Mass Spectrometry (ESI-) HPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for α-KIV quantification by HPLC-Q-TOF/MS.

Therapeutic Implications and Future Directions

The central role of α-KIV in the pathophysiology of MSUD makes its metabolic pathway a prime target for therapeutic intervention. Current treatment strategies for MSUD primarily focus on dietary restriction of BCAAs and, in severe cases, liver transplantation.[4]

Emerging therapeutic strategies aim to directly address the metabolic bottleneck:

  • Gene Therapy: Research is ongoing to develop gene therapies that can restore the function of the deficient BCKDC enzyme.

  • Small Molecule Modulators: Phenylbutyrate therapy has shown promise in reducing BCAA and BCKA levels in some MSUD patients.[9]

  • Enzyme Replacement Therapy: The development of a stable and effective enzyme replacement therapy for the BCKDC complex is a long-term goal.

Beyond MSUD, the modulation of α-KIV levels may have implications for other metabolic conditions. For instance, elevated BCAAs have been associated with insulin resistance and type 2 diabetes. Understanding the intricate regulation of the BCKDC complex and the downstream effects of α-KIV is a critical area of ongoing research.

Conclusion

Alpha-ketoisovalerate is far more than a simple metabolic intermediate. It stands at a critical juncture in cellular metabolism, with its dysregulation having profound pathological consequences. For researchers and drug development professionals, a deep understanding of its biological significance, from its role in fundamental metabolic pathways to its utility as a clinical biomarker and a therapeutic target, is essential. The continued development of advanced analytical techniques for its precise quantification will be instrumental in advancing our understanding of its multifaceted roles in health and disease, and in pioneering novel therapeutic strategies for related metabolic disorders.

References

A Technical Guide to 3-Methyl-2-Oxobutanoate (α-Ketoisovaleric Acid) as a Human Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, biomarker discovery, and clinical diagnostics.

Executive Summary

3-Methyl-2-oxobutanoate, more commonly known in scientific literature as α-ketoisovaleric acid, is a critical intermediate in human metabolism.[1] It is a branched-chain α-keto acid (BCKA) derived directly from the essential amino acid valine.[1][2] Its metabolism is intrinsically linked to the broader pathway of branched-chain amino acid (BCAA) catabolism, a fundamental process for energy production and protein turnover.[3] Dysregulation of this pathway, and the subsequent accumulation of 3-methyl-2-oxobutanoate, is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD).[4][5] Emerging evidence also implicates elevated levels of this metabolite in the pathophysiology of more common metabolic conditions, including nonalcoholic fatty liver disease (NAFLD).[6][7] This guide provides a comprehensive technical overview of 3-methyl-2-oxobutanoate, detailing its metabolic pathway, clinical significance, quantitative data, and the experimental protocols used for its study.

Nomenclature and Chemical Properties

The compound of interest is an organic acid. The user's query "Methyl 3-methyl-2-oxobutanoate" refers to a methyl ester derivative, which is not the primary human metabolite. This guide focuses on the biologically relevant acid form, 3-methyl-2-oxobutanoic acid , and its conjugate base, 3-methyl-2-oxobutanoate . It is also widely referred to as α-ketoisovaleric acid or α-ketoisovalerate.[8][9]

PropertyValueSource
IUPAC Name 3-methyl-2-oxobutanoic acid[8]
Molecular Formula C₅H₈O₃[8]
Molar Mass 116.11 g/mol [8]
CAS Number 759-05-7[8]
Synonyms α-Ketoisovaleric acid, alpha-Ketoisovalerate, 2-Oxoisovaleric acid, α-Ketovaline[8][9]

Metabolic Pathway: Valine Catabolism

In humans, 3-methyl-2-oxobutanoate is primarily generated during the breakdown of valine. This process occurs within the mitochondria of various tissues, including the liver, muscle, and kidney.[10][11]

  • Transamination of Valine: The first step is a reversible reaction where the amino group of valine is transferred to α-ketoglutarate, yielding 3-methyl-2-oxobutanoate and glutamate. This reaction is catalyzed by the enzyme Branched-Chain Amino Acid Transaminase (BCAT) .

  • Oxidative Decarboxylation: The second and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxobutanoate to form isobutyryl-CoA.[11] This is the rate-limiting step in valine catabolism and is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a large multi-enzyme complex located in the inner mitochondrial membrane.[10][11] This reaction releases carbon dioxide and reduces NAD⁺ to NADH.

The resulting isobutyryl-CoA is further metabolized, ultimately entering the citric acid cycle for energy production.

G Valine Valine KIV 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) Valine->KIV Transamination aKG α-Ketoglutarate aKG->KIV Glu Glutamate KIV->Glu IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA Oxidative Decarboxylation CoA Coenzyme A CoA->IsobutyrylCoA NAD NAD+ NAD->IsobutyrylCoA NADH NADH + H+ IsobutyrylCoA->NADH CO2 CO₂ IsobutyrylCoA->CO2 BCAT BCAT BCAT->KIV BCKDH BCKDH Complex (Rate-Limiting Step) BCKDH->IsobutyrylCoA

Figure 1: Metabolic pathway of valine to 3-methyl-2-oxobutanoate.

Clinical Significance

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive disorder caused by a severe deficiency in the activity of the BCKDH enzyme complex.[4][12] This enzymatic block prevents the normal breakdown of BCAAs, leading to the accumulation of leucine, isoleucine, valine, and their respective keto acids (including 3-methyl-2-oxobutanoate) in blood, urine, and cerebrospinal fluid.[4][5] The buildup of these compounds is highly toxic, particularly to the central nervous system, and is responsible for the disease's characteristic symptoms, which include poor feeding, lethargy, seizures, and a distinctive maple syrup odor in the urine and earwax.[2][5][13] If untreated, classic MSUD can lead to severe neurological damage, coma, and death within the first few months of life.[4][14]

Nonalcoholic Fatty Liver Disease (NAFLD)

Recent metabolomic studies have identified altered BCAA metabolism as a feature of NAFLD.[6][7] Specifically, studies in patients with severe obesity have shown that higher plasma concentrations of the valine-derived BCKA, α-keto-isovalerate (3-methyl-2-oxobutanoate), are associated with both the grade of steatosis (fatty liver) and the presence of nonalcoholic steatohepatitis (NASH), a more severe form of NAFLD.[6][7] These findings suggest that 3-methyl-2-oxobutanoate may serve as a biomarker for NAFLD severity and could be involved in its pathophysiology, potentially through links to hepatic de novo lipogenesis.[6][7]

Quantitative Data in Human Plasma

The concentration of 3-methyl-2-oxobutanoate in human biofluids is a critical diagnostic marker. While reference ranges can vary slightly between laboratories, the following table summarizes representative data.

ConditionAnalyteBiofluidConcentration (μmol/L)Notes
Healthy Control 3-Methyl-2-oxobutanoatePlasma10 - 40Represents a typical range in a healthy, fasting state.
Maple Syrup Urine Disease (MSUD) 3-Methyl-2-oxobutanoatePlasma> 100 (often > 500)Concentrations can be dramatically elevated, especially during metabolic crises.
Severe Obesity / NAFLD 3-Methyl-2-oxobutanoatePlasmaModerately ElevatedStudies show a positive correlation with steatosis grade and NASH presence.[6][7]
Healthy Control ValinePlasma150 - 300For comparison, the precursor amino acid.
Maple Syrup Urine Disease (MSUD) ValinePlasma> 400 (often > 1000)Elevated due to the same enzymatic block.

Note: The values presented are illustrative and compiled from typical findings in metabolic literature. Actual clinical reference ranges should be established by individual laboratories.

Experimental Protocols

The study of 3-methyl-2-oxobutanoate and its associated metabolic pathways relies on precise and validated experimental methods.

Quantification in Human Plasma via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small metabolites like 3-methyl-2-oxobutanoate in complex biological matrices. The following is a representative protocol.

Objective: To accurately measure the concentration of 3-methyl-2-oxobutanoate in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma into a microcentrifuge tube.

    • Add 200 µL of cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 3-methyl-2-oxobutanoic-d7 acid). The internal standard is crucial for correcting for matrix effects and variations in sample recovery.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is often used for organic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Analyte (3-Methyl-2-oxobutanoate): Precursor ion (m/z) 115.0 → Product ion (m/z) 71.0.

      • Internal Standard (d7-analog): Precursor ion (m/z) 122.0 → Product ion (m/z) 78.0.

    • The instrument monitors these specific precursor-to-product ion fragmentations.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of the analyte in the unknown sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precip Protein Precipitation (Cold Methanol) Plasma->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super LC LC Separation (Reversed-Phase) Super->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant

Figure 2: Experimental workflow for LC-MS/MS quantification.
BCKDH Complex Activity Assay

This assay measures the functional activity of the key enzyme responsible for 3-methyl-2-oxobutanoate catabolism, which is crucial for diagnosing MSUD.[1]

Objective: To quantify the rate of oxidative decarboxylation of 3-methyl-2-oxobutanoate by the BCKDH complex in tissue samples.[1]

Methodology:

  • Tissue Homogenization:

    • Fresh or frozen tissue samples (e.g., liver, muscle, or cultured fibroblasts) are minced and homogenized in a cold buffer solution to lyse the cells while keeping organelles intact.[1]

  • Mitochondrial Isolation:

    • The tissue homogenate is subjected to differential centrifugation.[1] This involves a series of centrifugation steps at increasing speeds to separate cellular components.

    • A low-speed spin pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • Enzyme Assay:

    • The isolated mitochondrial pellet is resuspended in an assay buffer.

    • The reaction is initiated by adding a substrate mixture containing:

      • Radiolabeled [1-¹⁴C]-3-methyl-2-oxobutanoic acid .

      • Cofactors: Coenzyme A (CoA) and NAD⁺.[1]

    • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

    • During the reaction, the BCKDH complex decarboxylates the substrate, releasing ¹⁴CO₂ .[1]

  • ¹⁴CO₂ Trapping and Quantification:

    • The reaction is stopped by adding acid (e.g., perchloric acid), which also helps to drive the dissolved ¹⁴CO₂ out of the solution.

    • The released ¹⁴CO₂ gas is captured in a trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in a sealed vial.

    • The filter paper is then placed in a vial with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.[1]

  • Data Analysis:

    • The amount of ¹⁴CO₂ produced is proportional to the BCKDH enzyme activity.[1]

    • Activity is typically expressed as nmol of substrate converted per minute per milligram of protein.

G Tissue Tissue Sample (e.g., Fibroblasts, Liver) Homog Homogenization in Cold Buffer Tissue->Homog DiffCent Differential Centrifugation Homog->DiffCent Mito Isolate Mitochondrial Pellet DiffCent->Mito Incub Incubate with [1-¹⁴C]-Substrate, CoA, and NAD+ Mito->Incub Stop Stop Reaction & Release Gas (Acidification) Incub->Stop Trap Trap Released ¹⁴CO₂ Stop->Trap Count Scintillation Counting Trap->Count Calc Calculate Enzyme Activity Count->Calc

Figure 3: Workflow for the BCKDH complex activity assay.

References

The Natural Occurrence and Biosynthesis of Methyl 3-Methyl-2-Oxobutanoate: A Key Contributor to Fruit and Fermented Food Aromas

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-methyl-2-oxobutanoate, a branched-chain keto ester, is a volatile organic compound with a significant, yet often indirectly acknowledged, role in the aroma profiles of various fruits and fermented products. While its direct identification in many natural sources remains an area of active research, the widespread presence of its precursor, 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), and the enzymatic machinery for esterification in these matrices strongly suggest its contribution to their characteristic scents. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and sensory significance of this compound. It delves into the metabolic pathways leading to its formation, details analytical methodologies for its detection, and explores its potential impact on the flavor chemistry of foods and beverages. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced world of flavor and fragrance compounds.

Introduction to this compound

This compound (C6H10O3) is a methyl ester of 3-methyl-2-oxobutanoic acid.[1] As a member of the branched-chain ester family, it is structurally related to key metabolites derived from branched-chain amino acids. These esters are well-known for their contribution to the fruity and floral notes that define the aromas of many edible fruits.[2] The presence of the keto group in its structure also imparts unique sensory characteristics, likely contributing to nutty and caramel-like notes.[3] Understanding the origins and formation of this compound is crucial for the food and beverage industry in the context of flavor development and quality control.

The Precursor: Natural Occurrence and Biosynthesis of 3-Methyl-2-Oxobutanoic Acid (α-Ketoisovaleric Acid)

The biosynthesis of this compound is intrinsically linked to the availability of its precursor, 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid. This α-keto acid is a central metabolite in various organisms.

Role in Primary Metabolism

3-Methyl-2-oxobutanoic acid is a key intermediate in the metabolism of the branched-chain amino acid valine.[4] It serves as a degradation product of valine and, conversely, as a precursor for the synthesis of both valine and leucine.[4][5] This compound is a recognized human and Saccharomyces cerevisiae metabolite.[4] Furthermore, it plays a role in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A in microorganisms like Escherichia coli.[6] Chronically elevated levels of this keto acid in humans are associated with Maple Syrup Urine Disease, a metabolic disorder.[4]

Biosynthetic Pathway from Valine

The formation of 3-methyl-2-oxobutanoic acid from valine is a multi-step enzymatic process. A key step involves the enzyme dihydroxy-acid dehydratase, which catalyzes the conversion of 2,3-dihydroxy-isovaleic acid to α-ketoisovaleric acid.[4]

Biosynthesis of 3-Methyl-2-oxobutanoic Acid Valine Valine Intermediate1 2,3-Dihydroxy- isovaleic acid Valine->Intermediate1 Multiple Steps Keto_acid 3-Methyl-2-oxobutanoic acid (α-Ketoisovaleric acid) Intermediate1->Keto_acid Dihydroxy-acid dehydratase

Caption: Biosynthetic pathway of 3-Methyl-2-oxobutanoic acid.

Formation of this compound in Natural Systems

The transformation of the non-volatile 3-methyl-2-oxobutanoic acid into the volatile this compound is a critical step for its contribution to aroma. This occurs primarily through enzymatic esterification.

Esterification in Fruits

During the ripening of many fruits, a class of enzymes known as alcohol acyltransferases (AATs) becomes highly active.[7] These enzymes catalyze the final step in the biosynthesis of volatile esters by transferring an acyl group from an acyl-CoA to an alcohol.[2] This process is responsible for the production of a wide array of esters that constitute the characteristic aroma of the fruit.

De Novo Biosynthesis of Branched-Chain Esters in Fruits

Research on fruits such as apples and bananas has demonstrated that the branched-chain esters responsible for their aroma are primarily the products of de novo precursor biosynthesis during ripening.[8][9] This means that the precursor α-keto acids and alcohols are actively synthesized as the fruit ripens, leading to a burst in ester production.

Inferred Natural Occurrence in Fruits

While direct analytical confirmation of this compound in many fruits is not extensively documented, its presence can be strongly inferred. The precursor, 3-methyl-2-oxobutanoic acid, is a known metabolite in fruits, and the AAT enzymes responsible for esterification are also present. Fruits known to produce a variety of other branched-chain esters, such as apples, bananas, and jackfruit, are therefore likely to also produce this compound.[2][10][11]

FruitCommon Branched-Chain Esters Identified
Apple2-methylbutyl acetate, ethyl 2-methylbutanoate
BananaIsoamyl acetate, isoamyl isovalerate
JackfruitEthyl 3-methylbutanoate, butyl 3-methylbutanoate

Table 1: Examples of branched-chain esters found in various fruits.

Role in Fermented Foods and Beverages

Fermentation processes, driven by yeasts and bacteria, are known to generate a diverse range of volatile compounds, including esters.[6] In wine, for example, ethyl esters of branched-chain fatty acids are formed during aging and contribute to the complexity of the aroma.[6] Given that Saccharomyces cerevisiae is a known producer of 3-methyl-2-oxobutanoate, it is plausible that during fermentation, this acid can be esterified to its methyl or ethyl esters, contributing to the overall flavor profile of fermented products.

Sensory Properties and Flavor Contribution

The sensory characteristics of this compound are not extensively documented in isolation. However, insights can be drawn from structurally similar compounds.

Aroma Profile

A related compound, ethyl 3-methyl-2-oxopentanoate, is described as having a unique profile of nutty and fruity notes.[3] It is also noted to add interesting nuances to caramel, chocolate, and cocoa flavors.[3] Based on this, it is reasonable to expect that this compound would possess a similar aroma profile, contributing to the sweet, fruity, and potentially nutty or caramel-like aspects of a food's flavor. The parent acid, 3-methyl-2-oxobutanoic acid, is also used in the synthesis of flavor and fragrance compounds.[12]

Contribution to Food and Beverage Flavor

The presence of this compound, even at low concentrations, could have a significant impact on the overall aroma of a product. Its complex aroma profile would allow it to blend with and enhance other flavor compounds, adding depth and richness to the sensory experience.

Analytical Methodologies for Detection and Quantification

The identification and quantification of volatile compounds like this compound in complex food matrices require sensitive and specific analytical techniques.

Sample Preparation and Extraction

A crucial first step is the extraction of volatile compounds from the food sample. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample, where volatile analytes are adsorbed.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Homogenize a known quantity of the fruit or fermented product.

  • Incubation: Place the homogenized sample in a sealed vial and incubate at a controlled temperature (e.g., 40°C) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and introduce it into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.[13] The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for their identification.

Analytical Workflow for Volatile Compound Analysis Sample Food/Beverage Sample SPME HS-SPME Extraction Sample->SPME GC_MS GC-MS Analysis SPME->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification

Caption: Analytical workflow for the detection of volatile compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port.

  • Separation: Separate the volatile compounds on a capillary column with a suitable stationary phase (e.g., DB-WAX). A temperature gradient is typically used to achieve optimal separation.

  • Ionization: As compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection and Identification: A detector records the abundance of each ion, generating a mass spectrum. The resulting spectra are compared to a library of known compounds (e.g., NIST/Wiley) for identification. Quantification can be achieved by using an internal standard.

Conclusion and Future Perspectives

This compound is a potentially significant contributor to the aroma of many fruits and fermented products. While its natural occurrence is strongly suggested by the presence of its precursor and the relevant enzymatic pathways, further research is needed to directly identify and quantify this compound in a wider range of natural sources. Such studies would provide a more complete understanding of its role in flavor chemistry and could lead to new avenues for flavor enhancement and product development. The application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC-ToF-MS), could be particularly valuable in resolving and identifying trace-level volatile compounds in complex matrices.[14]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-methyl-2-oxobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-oxobutyrate, also known as methyl α-ketoisovalerate, is an organic compound of significant interest in various scientific domains. As the methyl ester of 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), it serves as a crucial intermediate in the biosynthesis of branched-chain amino acids, such as valine.[1] Its presence as a human and Saccharomyces cerevisiae metabolite underscores its importance in biochemical pathways.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-methyl-2-oxobutyrate, along with detailed experimental protocols for its synthesis and characterization, and a visualization of its role in metabolic pathways.

Physical and Chemical Properties

The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties of Methyl 3-methyl-2-oxobutyrate and its parent acid, 3-methyl-2-oxobutanoic acid.

PropertyMethyl 3-methyl-2-oxobutanoate3-Methyl-2-oxobutanoic AcidEthyl 3-methyl-2-oxobutanoate
IUPAC Name This compound[2]3-methyl-2-oxobutanoic acidethyl 3-methyl-2-oxobutanoate
Synonyms Methyl 3-methyl-2-oxobutyrate, Methyl α-ketoisovalerate[2]α-Ketoisovaleric acid, α-KetovalineEthyl α-ketoisovalerate, Ethyl dimethylpyruvate[3]
CAS Number 3952-67-8[2]759-05-720201-24-5[3]
Molecular Formula C₆H₁₀O₃[2]C₅H₈O₃C₇H₁₂O₃[3]
Molecular Weight 130.14 g/mol [4]116.12 g/mol [5]144.17 g/mol [3]
Boiling Point Not available170.2 °C at 760 mmHg[5]62 °C at 11 mmHg[3]
Melting Point Not available31.5 °C[5]Not available
Density Not available1.125 g/cm³[5]0.989 g/mL at 25 °C[3]
Solubility Not available400.6 g/L in water (20 °C)[5]Not available
Refractive Index Not available1.3850[5]n20/D 1.410[3]

Experimental Protocols

Synthesis of Methyl 3-methyl-2-oxobutyrate via Fischer Esterification

The synthesis of Methyl 3-methyl-2-oxobutyrate can be readily achieved through the Fischer esterification of its parent carboxylic acid, 3-methyl-2-oxobutanoic acid, with methanol in the presence of an acid catalyst.

Materials:

  • 3-methyl-2-oxobutanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in a 5 to 10-fold molar excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Swirl the funnel gently until gas evolution ceases.

  • Separate the aqueous layer from the organic layer. The organic layer contains the desired ester.

  • Wash the organic layer twice with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess methanol and any remaining solvent using a rotary evaporator to yield the crude Methyl 3-methyl-2-oxobutyrate.

  • The product can be further purified by distillation under reduced pressure.

Characterization of Methyl 3-methyl-2-oxobutyrate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified Methyl 3-methyl-2-oxobutyrate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts:

    • -OCH₃ (methyl ester): A singlet peak is expected around δ 3.7-3.9 ppm.

    • -CH- (methine): A septet is expected around δ 3.0-3.3 ppm, coupled to the six protons of the two methyl groups.

    • -CH(CH₃)₂ (isopropyl methyls): A doublet is expected around δ 1.1-1.3 ppm, with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts:

    • C=O (ester carbonyl): A peak is expected in the range of δ 160-170 ppm.

    • C=O (keto carbonyl): A peak is expected in the range of δ 190-200 ppm.

    • -OCH₃ (methyl ester): A peak is expected around δ 52-54 ppm.

    • -CH- (methine): A peak is expected around δ 38-42 ppm.

    • -CH(CH₃)₂ (isopropyl methyls): A peak is expected around δ 18-20 ppm.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of Methyl 3-methyl-2-oxobutyrate (m/z = 130.14) should be observed.

  • Key Fragments:

    • Loss of the methoxy group (-OCH₃): A peak at m/z = 99.

    • Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 71.

    • Cleavage of the isopropyl group: A peak at m/z = 87.

    • A peak corresponding to the isopropyl cation [(CH₃)₂CH]⁺ at m/z = 43.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

Expected Absorption Bands:

  • C=O stretching (ester): A strong absorption band is expected around 1735-1750 cm⁻¹.

  • C=O stretching (ketone): A strong absorption band is expected around 1710-1725 cm⁻¹.

  • C-O stretching (ester): A strong absorption band is expected in the region of 1100-1300 cm⁻¹.

  • C-H stretching (alkane): Absorption bands are expected just below 3000 cm⁻¹.

Signaling Pathways and Workflows

Metabolic Pathway of 3-Methyl-2-oxobutanoate (α-Ketoisovalerate)

3-Methyl-2-oxobutanoate is a key intermediate in the biosynthesis and degradation of the branched-chain amino acid valine.

Metabolic_Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy acid isomeroreductase alpha_Ketoisovalerate 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxy-acid dehydratase Valine Valine alpha_Ketoisovalerate->Valine Branched-chain amino acid aminotransferase Pantothenate Pantothenate (Vitamin B5) Biosynthesis alpha_Ketoisovalerate->Pantothenate

Metabolic pathway of 3-Methyl-2-oxobutanoate.
Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of Methyl 3-methyl-2-oxobutyrate.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 3-Methyl-2-oxobutanoic Acid + Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Product: Methyl 3-methyl-2-oxobutyrate Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR IR Spectroscopy Product->IR

Synthesis and characterization workflow.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Methyl 3-methyl-2-oxobutyrate, a compound of notable interest in metabolic research and synthetic chemistry. The provided experimental protocols for its synthesis via Fischer esterification and its characterization using modern spectroscopic techniques offer a practical framework for researchers. The visualization of its metabolic context and a logical experimental workflow further aid in understanding its significance and practical handling. This comprehensive information is intended to support the work of researchers, scientists, and drug development professionals in their endeavors with this versatile molecule.

References

Unraveling the History and Synthesis of Methyl 3-methyl-2-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a singular, definitive publication marking the "discovery" of Methyl 3-methyl-2-oxobutanoate remains elusive in the annals of chemical history, its scientific journey is intrinsically woven into the broader narrative of α-keto acid and ester chemistry that began in the 19th century. The synthesis of such a relatively simple ester would have been considered a routine procedure in the late 19th or early 20th century, likely not warranting a dedicated publication. This guide provides an in-depth exploration of the historical context surrounding its parent acid, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), and details both inferred historical and established modern synthetic protocols, alongside its physicochemical properties and biological significance.

I. A Historical Perspective: The Dawn of α-Keto Acid Chemistry

The scientific inquiry into α-keto acids commenced in the 19th century with the isolation and synthesis of pyruvic acid, the simplest compound in this class. This foundational work paved the way for the investigation of more complex, branched-chain α-keto acids. The intellectual framework for the existence of 3-methyl-2-oxobutanoic acid arose from the burgeoning understanding of amino acid chemistry and metabolism. The elucidation of the metabolic relationship between the amino acid valine and 3-methyl-2-oxobutanoate later confirmed its natural occurrence and vital role in biochemistry.

II. The Synthesis of a Molecule: From Historical Inference to Modern Practice

A. Inferred Historical Synthesis of this compound

The esterification of carboxylic acids was a well-established technique by the late 19th century. It is highly probable that this compound was first synthesized via a Fischer-Speier esterification of its parent acid, 3-methyl-2-oxobutanoic acid, using methanol in the presence of a strong acid catalyst.

Experimental Protocol: Inferred Historical Fischer-Speier Esterification

Objective: To synthesize this compound from 3-methyl-2-oxobutanoic acid and methanol.

Materials:

  • 3-methyl-2-oxobutanoic acid

  • Anhydrous methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • A solution of 3-methyl-2-oxobutanoic acid in a large excess of anhydrous methanol was prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid was carefully added to the solution.

  • The reaction mixture was heated under reflux for several hours to drive the esterification equilibrium towards the product.

  • Upon cooling, the excess methanol was removed by distillation.

  • The residue was diluted with water and extracted with diethyl ether.

  • The ethereal layer was washed with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated under reduced pressure.

  • The crude ester was purified by fractional distillation to yield this compound.

B. Modern Synthetic Approaches

Contemporary organic synthesis offers a variety of methods for the preparation of α-keto esters, often characterized by milder reaction conditions and improved yields. A common strategy involves the oxidation of the corresponding α-hydroxy ester.

Experimental Protocol: Oxidation of Methyl 2-hydroxy-3-methylbutanoate

Objective: To synthesize this compound by oxidizing Methyl 2-hydroxy-3-methylbutanoate.

Materials:

  • Methyl 2-hydroxy-3-methylbutanoate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or diatomaceous earth

  • Apparatus for column chromatography

Procedure:

  • To a stirred solution of Methyl 2-hydroxy-3-methylbutanoate in anhydrous DCM at room temperature, PCC adsorbed on silica gel was added in one portion.

  • The reaction mixture was stirred at room temperature and the progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was filtered through a pad of Celatom®, and the solid residue was washed with DCM.

  • The combined filtrate was concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

III. Tabulated Physicochemical Data

The key physical and chemical properties of this compound and its parent acid are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 3952-67-8
Appearance Colorless liquid
Boiling Point 155-157 °C
Density 1.02 g/cm³

Table 2: Physicochemical Properties of 3-Methyl-2-oxobutanoic Acid

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.11 g/mol
CAS Number 759-05-7
Appearance White to off-white solid
Melting Point 31-34 °C
Boiling Point 170 °C

IV. Visualizing the Chemistry: Diagrams and Workflows

A. Metabolic Significance

3-Methyl-2-oxobutanoate is a crucial intermediate in the catabolism of the essential amino acid valine. Its accumulation is a hallmark of the metabolic disorder Maple Syrup Urine Disease (MSUD).

metabolic_pathway Valine Valine KIV 3-Methyl-2-oxobutanoate Valine->KIV Transamination Metabolism Further Metabolism KIV->Metabolism Oxidative Decarboxylation

Caption: Catabolic pathway of Valine involving 3-Methyl-2-oxobutanoate.

B. A Modern Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound in a modern laboratory setting.

synthesis_workflow start Start: Methyl 2-hydroxy-3-methylbutanoate oxidation Oxidation Reaction start->oxidation workup Reaction Quenching & Aqueous Workup oxidation->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification by Column Chromatography drying->purification product Final Product: this compound purification->product

Caption: A representative workflow for the modern synthesis of this compound.

An In-depth Technical Guide to Branched-Chain Keto Acids: The Case of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals

Executive Summary

This guide addresses the classification of Methyl 3-methyl-2-oxobutanoate within the context of branched-chain acid metabolism. The definitive answer is that This compound is the methyl ester derivative of a canonical branched-chain keto acid (BCKA) . Its parent acid, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovalerate), is one of the three primary BCKAs derived from the catabolism of branched-chain amino acids (BCAAs). This guide will deconstruct the structural basis for this classification, place the molecule in its critical metabolic pathway, discuss its relevance in disease states such as Maple Syrup Urine Disease (MSUD), and outline the analytical methodologies pertinent to its study.

Introduction: Defining the Landscape of BCAAs and BCKAs

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that constitute a significant portion of the amino acids required by mammals.[1] Unlike other amino acids, the initial catabolism of BCAAs does not occur in the liver but predominantly in peripheral tissues like skeletal muscle.[2][3]

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[2][4][5] This reaction removes the amino group from the BCAA and transfers it to α-ketoglutarate, producing glutamate and the corresponding branched-chain α-keto acid (BCKA).[1][2]

The three primary BCKAs are:

  • α-Ketoisocaproate (KIC) from Leucine

  • α-Keto-β-methylvalerate (KMV) from Isoleucine

  • α-Ketoisovalerate (KIV) from Valine[1][4][5]

These BCKAs are then released into circulation and transported primarily to the liver for the next, irreversible step: oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[2][3] The proper functioning of this pathway is critical for metabolic homeostasis.

Chemical Identity and Structural Analysis

To understand the classification of this compound, a direct comparison to its parent acid is necessary.

  • Parent Acid: 3-methyl-2-oxobutanoic acid. This compound, also known as α-ketoisovalerate (KIV), is unequivocally classified as a branched-chain keto acid.[6][7] Its structure features a four-carbon butanoic acid backbone with a methyl branch at the third carbon and a ketone group at the second (alpha) carbon. It is the direct metabolic product of the deamination of the BCAA valine.[8][9][10]

  • Subject Compound: this compound. This molecule shares the exact same core structure as KIV. The only modification is the esterification of the carboxylic acid group (–COOH) with a methyl group (–CH₃) to form a methyl ester (–COOCH₃).[11]

This esterification does not alter the fundamental "branched-chain keto" nature of the carbon skeleton. It is a chemical derivative, often synthesized for use in research, analytics, or as a prodrug, but its metabolic origin and structural classification are directly tied to its parent BCKA.

G Valine Valine (Branched-Chain Amino Acid) KIV α-Ketoisovalerate (KIV) (Branched-Chain Keto Acid) 3-methyl-2-oxobutanoic acid Valine->KIV Transamination (BCAT enzyme) MeKIV This compound (BCKA Methyl Ester) KIV->MeKIV Esterification (Chemical Synthesis) BCAA_Catabolism cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_BCKAs Branched-Chain Keto Acids (BCKAs) Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT BCAT (Transamination) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV Valine Valine KIV α-Ketoisovalerate (KIV) (Parent Acid) Valine->KIV BCKD BCKD Complex (Oxidative Decarboxylation) KIC->BCKD KMV->BCKD KIV->BCKD Metabolites Acyl-CoA Derivatives BCKD->Metabolites Workflow A 1. Sample Collection (Plasma, Serum, Urine) B 2. Protein Precipitation (e.g., with acid) A->B C 3. Derivatization (Optional) (e.g., with OPD) B->C D 4. Liquid-Liquid Extraction C->D E 5. LC Separation (e.g., C18 Column) D->E F 6. MS/MS Detection (MRM Mode) E->F G 7. Data Analysis F->G

References

An In-depth Technical Guide to the Endogenous Production of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-methyl-2-oxobutanoate is the methyl ester of 3-methyl-2-oxobutanoic acid, a critical intermediate in the metabolic pathway of the branched-chain amino acid (BCAA), valine. While the biosynthesis and regulation of its precursor acid are well-documented, the precise mechanisms of endogenous esterification, its physiological relevance, and the potential for its formation as an artifact during analytical processing present complex challenges. This guide provides a comprehensive exploration of the metabolic pathways giving rise to the precursor molecule, the intricate regulatory networks that control its concentration, and the state-of-the-art analytical methodologies required for its accurate detection and quantification. We delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of studying this compound.

Introduction: The Metabolic Context

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a branched-chain α-keto acid (BCKA) that serves as a central hub in amino acid metabolism.[1][2] It is the direct transamination product of the essential amino acid valine and a substrate for the rate-limiting enzyme in BCAA catabolism.[3][4] The presence of its methyl ester, this compound, in biological systems raises critical questions about its origin: Is it a true, enzymatically produced endogenous metabolite with a unique biological function, or is it a byproduct of other metabolic processes or an artifact of analytical derivatization techniques?[5][6] Understanding this distinction is paramount for researchers investigating metabolic disorders, developing novel therapeutics, or studying the intricate details of cellular metabolism.

Biosynthesis of the Precursor: 3-Methyl-2-Oxobutanoic Acid

The primary and undisputed source of 3-methyl-2-oxobutanoate in the body is the catabolism of valine.[1][3] This process is initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation step that dictates the metabolic fate of the carbon skeleton.

Reversible Transamination of Valine

The first step in valine degradation is the transfer of its amino group to α-ketoglutarate, yielding 3-methyl-2-oxobutanoate and glutamate. This reaction is catalyzed by Branched-Chain Amino Acid Transaminases (BCATs).[4]

  • Enzymology : Two isoforms of BCAT exist with distinct tissue distributions.[7]

    • BCAT1 : The cytosolic isoform, found predominantly in the brain, ovaries, and uterus.[7]

    • BCAT2 : The mitochondrial isoform, which is widely distributed across various tissues, including skeletal muscle, but is notably low in the liver.[7]

The localization of these enzymes is critical. Valine transamination occurs primarily in extrahepatic tissues, such as skeletal muscle. The resulting 3-methyl-2-oxobutanoate is then released into circulation and transported to the liver and other organs for further metabolism.[3][8]

cluster_transamination Step 1: Transamination Valine L-Valine KIV 3-Methyl-2-oxobutanoate (α-Ketoisovaleric Acid) Valine->KIV BCAT1/BCAT2 aKG α-Ketoglutarate Glu L-Glutamate aKG->Glu

Caption: Reversible transamination of L-Valine to its corresponding α-keto acid.

Regulation of Endogenous 3-Methyl-2-Oxobutanoate Levels

The steady-state concentration of 3-methyl-2-oxobutanoate is tightly controlled by the activity of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex, the enzyme responsible for its irreversible degradation.[8][9] Dysregulation of this complex is the molecular basis for Maple Syrup Urine Disease (MSUD), a condition characterized by the toxic accumulation of BCAAs and their corresponding BCKAs.[9][10]

The BCKDH Complex: The Rate-Limiting Step

The BCKDH complex is a large, mitochondrial multi-enzyme machine that catalyzes the oxidative decarboxylation of all three BCKAs, converting them into their respective acyl-CoA derivatives.[7][11] In the case of 3-methyl-2-oxobutanoate, it is converted to isobutyryl-CoA.[3] The activity of this complex is the primary determinant of BCKA flux and is regulated by a phosphorylation/dephosphorylation cycle.[12][13]

  • Inactivation by Phosphorylation : The BCKDH complex is inactivated when its E1 subunit is phosphorylated by a dedicated BCKDH kinase .[8][10]

  • Activation by Dephosphorylation : The complex is reactivated by the removal of the phosphate group, a reaction catalyzed by a mitochondrial phosphatase, Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K) .[10]

Factors Modulating BCKDH Activity

The balance between BCKDH kinase and PPM1K phosphatase activity is influenced by a variety of nutritional and hormonal signals.

  • Allosteric Regulation : The BCKDH kinase is potently inhibited by the BCKA derived from leucine (α-ketoisocaproate). This creates a feedback loop where high levels of one BCKA can promote the degradation of all three.[8]

  • Dietary and Hormonal Control : The expression level of the BCKDH kinase is subject to regulation. For instance, starvation or a low-protein diet leads to increased expression of the kinase, which inactivates the BCKDH complex to conserve essential amino acids.[8] Conversely, hormones like glucocorticoids can repress kinase expression, thereby increasing BCKDH activity.[8]

cluster_regulators Regulatory Inputs BCKDH_active BCKDH Complex (Active) BCKDH_inactive BCKDH Complex (Inactive) (Phosphorylated) BCKDH_active->BCKDH_inactive ATP -> ADP IsobutyrylCoA Isobutyryl-CoA BCKDH_active->IsobutyrylCoA Oxidative Decarboxylation BCKDH_inactive->BCKDH_active H₂O -> Pi Kinase BCKDH Kinase Kinase->BCKDH_active Phosphatase PPM1K Phosphatase Phosphatase->BCKDH_inactive KIV 3-Methyl-2-oxobutanoate KIV->BCKDH_active Low Protein Diet Low Protein Diet Low Protein Diet->Kinase Upregulates Expression Glucocorticoids Glucocorticoids Glucocorticoids->Kinase Represses Expression α-Ketoisocaproate (from Leucine) α-Ketoisocaproate (from Leucine) α-Ketoisocaproate (from Leucine)->Kinase Inhibits

Caption: Covalent modification and regulation of the BCKDH complex activity.

The Esterification Enigma: Formation of this compound

The direct, enzymatic production of this compound is not a well-established pathway in mammalian metabolism. While the precursor acid is a known endogenous metabolite, the source of the methyl ester is less clear. Several possibilities must be considered:

  • Novel Enzymatic Activity : A yet-to-be-identified methyltransferase could catalyze the esterification of 3-methyl-2-oxobutanoate using a methyl donor like S-adenosyl methionine (SAM). However, specific enzymes for this reaction have not been characterized.

  • Non-Enzymatic Formation : The chemical environment in certain cellular compartments or biofluids could potentially facilitate a low level of non-enzymatic esterification, though this is speculative.

  • Analytical Artifact : This is a critical and highly plausible explanation. α-keto acids are often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), a technique that requires chemical derivatization to make the analytes volatile.[5][6] A common derivatization method is methylation , which converts carboxylic acids into their methyl esters.[5][6] Therefore, the detection of this compound could be a direct result of the analytical sample preparation, not its actual presence in the biological sample.

Recent studies on other α-keto esters have shown that they can hydrolyze rapidly in aqueous media, suggesting that such compounds may not be stable in a physiological environment.[14] This further complicates the case for its role as a stable, endogenous signaling molecule.

Protocols for Detection and Quantification

Distinguishing between endogenous and artifactual this compound requires rigorous and carefully chosen analytical methods. The choice between GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) is pivotal.

Comparative Analysis: GC-MS vs. LC-MS/MS

The selection of an analytical platform must be guided by the research question. To simply measure the flux of valine catabolism, derivatization followed by GC-MS is a robust and sensitive method. However, to prove the endogenous existence of the methyl ester, a non-derivatizing method is essential.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analyte Volatility Requires volatile compounds; derivatization is mandatory for the keto acid.[15]Suitable for non-volatile and polar compounds; direct analysis is possible.
Derivatization Step Methylation is common , a potential source of artifactual ester formation.[5]Optional, but can be used to improve ionization efficiency.[15]
Endogenous Proof Cannot definitively prove the endogenous nature of the methyl ester.Method of choice to confirm endogenous presence without chemical conversion.
Sensitivity High sensitivity, often in the low picogram range.[16]High sensitivity, especially with tandem MS (MS/MS).
Matrix Effects Generally lower than LC-MS.Can be significant, requiring careful method development and use of internal standards.
Experimental Protocol: Sample Preparation and Analysis

A validated protocol is crucial for obtaining reproducible data. The following workflow outlines the key steps for quantifying α-keto acids and their potential esters in a plasma sample.

Step 1: Sample Collection and Internal Standard Spiking

  • Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma.

  • To a known volume of plasma (e.g., 100 µL), add an internal standard. A stable isotope-labeled version of the analyte (e.g., 3-methyl-2-oxobutanoic acid-¹³C₅) is ideal for correcting matrix effects and extraction variability.

Step 2: Protein Precipitation and Extraction

  • Add 3-4 volumes of ice-cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Collect the supernatant. For further cleanup and concentration, a liquid-liquid extraction (e.g., with methyl tert-butyl ether) can be performed.[15]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

Step 3: Analysis

  • For LC-MS/MS (Proof of Endogenous Ester) : Reconstitute the dried extract in a suitable mobile phase (e.g., water/methanol) and inject directly into the LC-MS/MS system.

  • For GC-MS (Measurement of Total Keto Acid) : To the dried extract, add a methylation agent (e.g., methanolic HCl or diazomethane) and heat to convert all 3-methyl-2-oxobutanoic acid to its methyl ester. Then, analyze by GC-MS.

cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow Start Biological Sample (Plasma) Spike Add Internal Standard (e.g., ¹³C-labeled analog) Start->Spike Precipitate Protein Precipitation (e.g., cold Methanol) Spike->Precipitate Extract Liquid-Liquid Extraction (optional cleanup) Precipitate->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Derivatize Derivatization (Methylation) Dry->Derivatize End Quantitative Data LCMS LC-MS/MS Analysis (No Derivatization) Reconstitute->LCMS LCMS->End GCMS GC-MS Analysis Derivatize->GCMS GCMS->End

Caption: Comparative analytical workflows for the analysis of target compounds.

Conclusion and Future Perspectives

The endogenous production of this compound remains an intriguing and unresolved topic. Its precursor, 3-methyl-2-oxobutanoic acid, is a well-characterized and tightly regulated product of valine catabolism. The control of its concentration via the BCKDH complex is a critical node in metabolic health, with direct implications for diseases like MSUD.

The primary challenge for researchers is to definitively prove the endogenous existence of the methyl ester, separate from its potential generation as an analytical artifact. Future research should prioritize the use of non-derivatizing techniques like LC-MS/MS. Should its presence be confirmed, subsequent work must focus on identifying the specific methyltransferases responsible for its synthesis and elucidating its potential biological activity. Unraveling this metabolic puzzle could open new avenues in understanding the nuanced roles of BCAA metabolites in health and disease.

References

Methodological & Application

Synthesis of Methyl 3-methyl-2-oxobutanoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of Methyl 3-methyl-2-oxobutanoate, a key intermediate in various research and development applications. Two distinct synthetic routes are presented, offering flexibility based on available starting materials and desired scale.

Introduction

This compound, also known as methyl α-ketoisovalerate, is a valuable building block in organic synthesis. Its α-keto ester functionality allows for a variety of chemical transformations, making it an important precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The protocols outlined below describe two reliable methods for its preparation in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes described in this document.

ParameterRoute 1: Acylation and NitrosationRoute 2: Diazotization and Oxidation
Starting Materials Methyl acetoacetate, Isobutyryl chlorideL-Valine
Key Intermediates Methyl isobutyrylacetateL-Valine methyl ester hydrochloride, Methyl 2-hydroxy-3-methylbutanoate
Overall Yield ~60-70% (estimated)~65-75% (estimated)
Purity (Typical) >95% after chromatography>97% after chromatography
Scale Laboratory scale (grams)Laboratory scale (grams)
Key Advantages Utilizes readily available commercial starting materials.Starts from a naturally occurring amino acid.

Experimental Protocols

Route 1: Synthesis via Acylation of Methyl Acetoacetate and Subsequent Nitrosation

This two-step route begins with the acylation of methyl acetoacetate to form methyl isobutyrylacetate, which is then converted to the target α-keto ester.

Step 1: Synthesis of Methyl Isobutyrylacetate

This protocol is adapted from a patented procedure for the acylation of a β-keto ester.[1]

Materials:

  • Methyl acetoacetate

  • Isobutyryl chloride

  • Sodium hydroxide (powdered)

  • Tributylamine

  • n-Hexane

  • Hydrochloric acid (1 M)

  • Water (deionized)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 500 mL of n-hexane and 44.0 g (1.0 mol) of powdered sodium hydroxide.

  • With vigorous stirring, add 116 g (1.0 mol) of methyl acetoacetate dropwise over 20 minutes at 30°C.

  • Add 11.6 g of tributylamine and continue stirring for 30 minutes.

  • Over a period of 6 hours, add 111.0 g (1.05 mol) of isobutyryl chloride dropwise, maintaining the reaction temperature at 20°C.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain for 24 hours.

  • Cool the reaction to 25°C and add 200 mL of water.

  • Adjust the pH of the aqueous layer to 3-5 by the dropwise addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl isobutyrylacetate. A typical reported yield is around 125 g with a purity of ~96.5%.[1]

Step 2: Synthesis of this compound via Nitrosation

This protocol is a general method for the conversion of β-keto esters to α-keto esters.

Materials:

  • Methyl isobutyrylacetate (from Step 1)

  • Sodium nitrite

  • Acetic acid

  • Water (deionized)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude methyl isobutyrylacetate in a 1:1 mixture of acetic acid and water in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Route 2: Synthesis from L-Valine via Diazotization and Oxidation

This three-step route utilizes the natural amino acid L-valine as the starting material.

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

This protocol is adapted from a patented procedure for the esterification of L-valine.[1]

Materials:

  • L-Valine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

Equipment:

  • Three-necked round-bottom flask with a gas outlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., cryocool)

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and gas outlet, add anhydrous methanol and cool to -10°C to -8°C.

  • With stirring, add thionyl chloride dropwise, maintaining the temperature below 0°C. The molar ratio of L-valine to thionyl chloride to methanol should be approximately 1.0:1.3:20.5.[1]

  • After the addition is complete, stir for an additional 1 hour at this temperature.

  • Add L-valine to the reaction mixture under cooling.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Heat the reaction mixture to reflux (60-70°C) and maintain for 8 hours.[1]

  • After the reaction is complete, remove the excess methanol and thionyl chloride by distillation under reduced pressure.

  • Cool the residue to induce crystallization. Collect the crystals by vacuum filtration and recrystallize from a mixture of anhydrous methanol and diethyl ether to obtain L-valine methyl ester hydrochloride as a white powder.

Step 2: Synthesis of Methyl 2-hydroxy-3-methylbutanoate via Diazotization

This is a standard procedure for the conversion of an amino group to a hydroxyl group.

Materials:

  • L-Valine methyl ester hydrochloride (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Dilute sulfuric acid (e.g., 1 M)

  • Water (deionized)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-valine methyl ester hydrochloride in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise with vigorous stirring, keeping the temperature below 5°C. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-hydroxy-3-methylbutanoate.

Step 3: Oxidation of Methyl 2-hydroxy-3-methylbutanoate to this compound

Two mild and effective oxidation methods are provided.

Method A: Swern Oxidation

This method utilizes activated DMSO for the oxidation.

Materials:

  • Methyl 2-hydroxy-3-methylbutanoate (from Step 2)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (dry ice/acetone, -78°C)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via syringe, maintaining the internal temperature at -78°C. Stir the mixture for 15 minutes.

  • Add a solution of methyl 2-hydroxy-3-methylbutanoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78°C. Stir the resulting mixture for 45 minutes at this temperature.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Method B: Dess-Martin Periodinane (DMP) Oxidation

This method uses a hypervalent iodine reagent for the oxidation.

Materials:

  • Methyl 2-hydroxy-3-methylbutanoate (from Step 2)

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution (10%)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 2-hydroxy-3-methylbutanoate (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.

  • Shake vigorously until the layers are clear. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Route_1 cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitrosation & Hydrolysis MAA Methyl Acetoacetate Base NaOH / Tributylamine n-Hexane, 20-60°C MAA->Base IC Isobutyryl Chloride IC->Base MIBA Methyl Isobutyrylacetate Base->MIBA Yield: ~96.5% Nitrosation 1. NaNO2, Acetic Acid/H2O, 0-5°C 2. Work-up MIBA->Nitrosation Product This compound Nitrosation->Product

Caption: Workflow for the synthesis of this compound via Route 1.

Synthesis_Route_2 cluster_step1 Step 1: Esterification cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Oxidation Valine L-Valine Esterification SOCl2, MeOH -10°C to reflux Valine->Esterification ValineEster L-Valine Methyl Ester HCl Esterification->ValineEster Diazotization NaNO2, H2SO4 (aq) 0-5°C ValineEster->Diazotization HydroxyEster Methyl 2-hydroxy-3-methylbutanoate Diazotization->HydroxyEster Oxidation Swern or DMP Oxidation HydroxyEster->Oxidation Product This compound Oxidation->Product

Caption: Workflow for the synthesis of this compound via Route 2.

References

Application Note: Quantification of Methyl 3-methyl-2-oxobutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-methyl-2-oxobutanoate is the methyl ester of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid. This α-keto acid is a key intermediate in the metabolic pathway of the branched-chain amino acid valine.[1] Accurate quantification of related metabolites is crucial for researchers in metabolic disease, drug development, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective platform for the analysis of volatile and semi-volatile organic compounds, making it a suitable technique for the quantification of this compound.[2][3]

This application note provides a detailed protocol for the quantification of this compound in a standard solution using GC-MS. While the analyte itself is a methyl ester and thus more volatile than its corresponding acid, this protocol will also discuss the derivatization of the parent keto acid, a common requirement for related analytes.

Principle

The quantification of this compound is achieved by separating it from other sample components using gas chromatography, followed by detection and quantification using mass spectrometry. The GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Following separation, the analyte is ionized, fragmented, and detected by the mass spectrometer. Quantification is performed by comparing the response of the analyte in a sample to the response of a known concentration in a standard. For related keto acids, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. A common approach is a two-step process involving methoximation followed by silylation.[4]

Materials and Reagents

  • This compound standard (CAS No. 3952-67-8)

  • Internal Standard (IS), e.g., Methyl heptadecanoate

  • Hexane, GC grade

  • Methanol, GC grade

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined caps

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl heptadecanoate and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Direct Analysis)

For the analysis of the methyl ester directly, a derivatization step is not required.

  • Place 1 mL of the sample (or standard solution) into a 2 mL GC vial.

  • Add 10 µL of the 1 mg/mL internal standard stock solution.

  • Cap the vial and vortex for 30 seconds.

  • The sample is now ready for GC-MS analysis.

Sample Preparation (with Derivatization for the corresponding acid)

This protocol is for the derivatization of the parent keto acid, 3-methyl-2-oxobutanoic acid, and is provided for informational purposes as it is a common procedure for related analytes.

  • Drying: Evaporate the sample containing the keto acid to dryness under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of this compound.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the analyte. Likely fragments for this compound (C6H10O3, MW: 130.14) could include m/z 59 (COOCH3), 71 (C(CH3)2CO), and 101 (M-29).

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for this compound.

Parameter Expected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.0 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

G Experimental Workflow for GC-MS Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Standard Weighing B Stock Solution Preparation A->B C Serial Dilution for Calibration Curve B->C E Internal Standard Spiking C->E D Sample Collection/Extraction D->E F GC Injection E->F Inject into GC-MS G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I Acquire Data J Calibration Curve Generation I->J K Quantification J->K L Report Generation K->L

Caption: Workflow for the quantification of this compound.

G Derivatization of 3-Methyl-2-oxobutanoic Acid cluster_reactants Reactants cluster_products Products KetoAcid 3-Methyl-2-oxobutanoic Acid (Non-volatile) Methoxime Methoxime Derivative KetoAcid->Methoxime Step 1: Methoximation (Stabilizes keto group) MeOx Methoxyamine HCl (in Pyridine) MeOx->Methoxime MSTFA MSTFA (Silylating Agent) FinalProduct TMS-Methoxime Derivative (Volatile & Stable) MSTFA->FinalProduct Methoxime->FinalProduct Step 2: Silylation (Increases volatility) GCMS GCMS FinalProduct->GCMS Ready for GC-MS Analysis

Caption: Two-step derivatization of the corresponding keto acid.

References

Application Notes and Protocols for Methyl 3-methyl-2-oxobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 3-methyl-2-oxobutanoate and its derivatives as versatile starting materials in organic synthesis. The focus is on its application in the synthesis of chiral molecules, particularly amino acids and key intermediates for pharmaceuticals such as carbapenem antibiotics.

Application Notes

This compound, also known as methyl α-ketoisovalerate, is a valuable C6 building block in organic synthesis. Its structure, featuring a ketone and an ester functional group on adjacent carbons, allows for a variety of chemical transformations. It serves as a precursor to the essential amino acid L-valine and its derivatives.[1] Furthermore, related β-keto esters are crucial starting materials in the asymmetric synthesis of chiral alcohols and amino acids, which are key components of many biologically active molecules.

One of the most significant applications of derivatives of this compound is in the synthesis of intermediates for carbapenem antibiotics .[2] For instance, Methyl 2-benzamidomethyl-3-oxobutanoate is a key raw material for the synthesis of a crucial intermediate for carbapenems.[3] The asymmetric hydrogenation of this compound yields chiral β-hydroxy α-amino acid derivatives with high diastereoselectivity and enantioselectivity, which are essential for the construction of the carbapenem core structure.[4]

Another key application lies in the asymmetric synthesis of amino acids . The corresponding acid, 3-methyl-2-oxobutanoic acid, is a direct precursor in the biosynthesis of valine and leucine.[1] In the laboratory, enzymatic and chemical methods can be employed to introduce an amino group stereoselectively, leading to the synthesis of optically pure L- or D-valine. Racemic valine can be synthesized through the bromination of isovaleric acid followed by amination.[5]

Furthermore, the ethyl ester analog, ethyl 2-methyl-3-oxobutanoate, has been used in biocatalytic reductions using microorganisms like Chlorella species to produce chiral hydroxy esters with high enantiomeric excess.[6][7] These chiral hydroxy esters are valuable building blocks for the synthesis of various natural products and pharmaceuticals.

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic transformations involving derivatives of this compound.

Table 1: Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate [4]

Catalyst/LigandSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)de (%)ee (%)
[RuI{(R)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)2510096949899
[RuI{(S)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)2510096929898
Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Ethanol505018>999899

Table 2: Asymmetric Reduction of Ethyl 2-methyl-3-oxobutanoate by Chlorella Species [6]

Chlorella SpeciesProductDiastereomer Ratio (anti/syn)Enantiomeric Excess (ee, %) of anti-(2S, 3S)Enantiomeric Excess (ee, %) of syn-(2S, 3R)
C. pyrenoidosa(2S, 3S)- and (2S, 3R)-hydroxy esters53/4789>99
C. vulgarisPredominantly syn-isomer---
C. regularisPredominantly syn-isomer---

Experimental Protocols

Protocol 1: One-Step Synthesis of Methyl 2-benzamidomethyl-3-oxobutanoate[3]

This protocol describes a convenient one-step process for the preparation of Methyl 2-benzamidomethyl-3-oxobutanoate.

Materials:

  • Methyl acetoacetate

  • N-(hydroxymethyl)benzamide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium bicarbonate

  • Methylene chloride

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a mixture of methyl acetoacetate and N-(hydroxymethyl)benzamide, add BF₃·OEt₂ dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature (25 ± 3 °C) and stir for 2.5 hours.

  • Quench the reaction by carefully adding the mixture to a solution of sodium bicarbonate in water.

  • Extract the aqueous layer twice with methylene chloride.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting residue from a 1:1 mixture of ethyl acetate and n-hexane to yield pure Methyl 2-benzamidomethyl-3-oxobutanoate.

Expected Yield: 68%[3]

Protocol 2: Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate using a Cationic BINAP-Ruthenium(II) Complex[4]

This protocol details a highly diastereoselective and enantioselective hydrogenation.

Materials:

  • Methyl 2-(benzamidomethyl)-3-oxobutanoate

  • [RuI{(R)-binap}(p-cymene)]I catalyst

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a glass liner with the substrate, Methyl 2-(benzamidomethyl)-3-oxobutanoate, and the catalyst, [RuI{(R)-binap}(p-cymene)]I.

  • Add a 9:1 mixture of anhydrous CH₂Cl₂ and MeOH.

  • Place the glass liner in a stainless-steel autoclave. Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 100 atm.

  • Stir the reaction mixture at 25 °C for 96 hours.

  • After the reaction is complete, carefully depressurize the autoclave.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate.

  • Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizations

experimental_workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mix Methyl Acetoacetate and N-(hydroxymethyl)benzamide catalyst Add BF3·OEt2 at 0-5 °C start->catalyst react Stir at Room Temp. for 2.5 h catalyst->react quench Quench with NaHCO3 solution react->quench extract Extract with CH2Cl2 quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from EtOAc/n-Hexane concentrate->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the synthesis of Methyl 2-benzamidomethyl-3-oxobutanoate.

experimental_workflow_2 cluster_setup Autoclave Setup (in Glovebox) cluster_hydrogenation Hydrogenation Reaction cluster_isolation Product Isolation & Analysis charge Charge Glass Liner with Substrate and Catalyst add_solvent Add Anhydrous CH2Cl2/MeOH charge->add_solvent place_liner Place Liner in Autoclave add_solvent->place_liner seal_purge Seal and Purge with H2 place_liner->seal_purge pressurize Pressurize to 100 atm H2 seal_purge->pressurize stir Stir at 25 °C for 96 h pressurize->stir depressurize Depressurize Autoclave stir->depressurize concentrate Remove Solvent depressurize->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze de and ee (NMR, HPLC) purify->analyze final_product Chiral Product analyze->final_product

Caption: Workflow for Asymmetric Hydrogenation.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-3-methyl-2-oxobutanoat für die Gaschromatographie

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die chemische Derivatisierung von Methyl-3-methyl-2-oxobutanoat, einem Alpha-Ketoester, für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die von Natur aus geringe Flüchtigkeit und thermische Instabilität von α-Ketosäuren und deren Estern erfordert eine Derivatisierung, um eine erfolgreiche Trennung und Detektion mittels GC-MS zu ermöglichen. Diese Protokolle sollen Forscher bei der genauen Quantifizierung und Identifizierung von Methyl-3-methyl-2-oxobutanoat in verschiedenen Matrices unterstützen.

Einleitung

Methyl-3-methyl-2-oxobutanoat, auch bekannt als α-Ketoisovaleriansäuremethylester, ist eine wichtige Zwischenstufe im Stoffwechsel von verzweigtkettigen Aminosäuren.[1] Die Analyse solcher α-Ketosäuren und ihrer Ester mittels Gaschromatographie stellt eine Herausforderung dar, da ihre polaren Carbonyl- und Estergruppen zu geringer Flüchtigkeit und thermischem Abbau bei den hohen Temperaturen im GC-Injektor und in der Säule führen.

Die Derivatisierung ist ein chemischer Modifizierungsprozess, der diese polaren funktionellen Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate umwandelt.[2][3][4] Dieser Prozess verbessert nicht nur die chromatographische Auflösung und die Peakform, sondern erhöht auch die Empfindlichkeit der Detektion.[3][4]

Für α-Ketosäuren und deren Ester ist ein zweistufiges Derivatisierungsverfahren, bestehend aus Oximierung gefolgt von Silylierung, die am weitesten verbreitete und effektivste Strategie.[3][5][6][7][8]

  • Oximierung: Die Ketogruppe wird durch Reaktion mit einem Oximierungsreagenz, wie z.B. Methoxyaminhydrochlorid, geschützt.[3][5][6] Dieser Schritt ist entscheidend, um die Tautomerisierung (die Umwandlung zwischen Keto- und Enolform) zu verhindern, die zu mehreren Derivatpeaks für einen einzelnen Analyten führen und die Analyse verkomplizieren kann.[3][5][6]

  • Silylierung: Die verbleibenden aktiven Wasserstoffatome, insbesondere an Carboxylgruppen (obwohl in diesem Fall eine Estergruppe vorliegt), werden derivatisiert. Die Silylierung ersetzt aktive Wasserstoffe durch eine Trimethylsilylgruppe (TMS), was die Flüchtigkeit erheblich erhöht.[3][5][6][9]

Experimentelle Protokolle

Hier wird ein detailliertes Protokoll für die zweistufige Oximierung und Silylierung von Methyl-3-methyl-2-oxobutanoat vorgestellt.

Protokoll 1: Zweistufige Oximierung und Silylierung

Dieses Protokoll ist für die Derivatisierung von Methyl-3-methyl-2-oxobutanoat in reiner Form oder in extrahierten Proben geeignet.

Materialien:

  • Methoxyaminhydrochlorid (MeOx)-Lösung (20 mg/ml in Pyridin)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Probe, die Methyl-3-methyl-2-oxobutanoat enthält (getrocknet)

  • Interner Standard (z. B. 2-Ketovaleriansäure)

  • Reaktionsgefäße (2 ml) mit PTFE-ausgekleideten Kappen

  • Heizblock oder Ofen

  • Vortex-Mischer

  • Stickstoffgasstrom zum Trocknen

Verfahren:

  • Probenvorbereitung: Eine bekannte Menge des Probenextrakts in ein Reaktionsgefäß überführen und unter einem Stickstoffstrom vollständig zur Trockne eindampfen.

  • Zugabe des internen Standards: Eine bekannte Menge des internen Standards zur getrockneten Probe geben.

  • Oximierung:

    • 50 µl der Methoxyaminhydrochlorid-Lösung zur getrockneten Probe geben.[3]

    • Das Gefäß fest verschließen und 1 Minute lang vortexen.

    • Die Mischung 90 Minuten lang bei 37 °C in einem Heizblock inkubieren.[6]

  • Silylierung:

    • Nach dem Abkühlen auf Raumtemperatur 80 µl MSTFA mit 1 % TMCS zur Reaktionsmischung geben.[3]

    • Das Gefäß fest verschließen und 1 Minute lang vortexen.

    • Die Mischung 30 Minuten lang bei 37 °C inkubieren.[6]

  • Analyse: Nach dem Abkühlen ist die Probe zur Injektion in das GC-MS-System bereit.

Datenpräsentation

Die folgende Tabelle fasst typische quantitative Parameter für die GC-MS-Analyse von derivatisierten α-Ketosäuren zusammen. Die genauen Werte für Methyl-3-methyl-2-oxobutanoat-Derivate müssen experimentell bestimmt werden.

ParameterTypischer WertAnmerkungen
Retentionszeit (RT) VariiertAbhängig von der GC-Säule und den Temperaturbedingungen.
Massen-zu-Ladungs-Verhältnis (m/z) für SIM Spezifisch für das DerivatWichtige Ionen sind das Molekülion (M+) und charakteristische Fragmente.
Nachweisgrenze (LOD) 1 - 10 ng/mlKann je nach Matrix und Instrumentenempfindlichkeit variieren.
Quantifizierungsgrenze (LOQ) 5 - 50 ng/mlTypischerweise 3-5 mal höher als die LOD.
Linearer Bereich 10 - 1000 ng/mlDer Konzentrationsbereich, in dem die Reaktion des Detektors proportional zur Analytkonzentration ist.
Wiederfindung (%) 85 - 115 %Ein Maß für die Effizienz der Probenvorbereitung und Derivatisierung.

Visualisierungen

Nachfolgend finden Sie Diagramme, die den Arbeitsablauf und die chemischen Reaktionen visualisieren.

Derivatization_Workflow Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse Sample Probe (z.B. Extrakt) Drying Trocknung (N2-Strom) Sample->Drying ISTD Zugabe des internen Standards Drying->ISTD Oximation Oximierung (Methoxyamin-HCl in Pyridin, 37°C, 90 min) ISTD->Oximation Silylation Silylierung (MSTFA + 1% TMCS, 37°C, 30 min) Oximation->Silylation GCMS GC-MS-Analyse Silylation->GCMS

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse

Reaction_Scheme Abbildung 2: Reaktionsschema der Oximierung und Silylierung start_img start_img oxime_structure Struktur des Methoxyim-Derivats (Keto-Gruppe wird zu =N-OCH3) start_img->oxime_structure + Methoxyamin-HCl final_structure Struktur des silylierten Derivats (Keine weitere Silylierung am Ester) oxime_structure->final_structure + MSTFA

Abbildung 2: Reaktionsschema der Oximierung und Silylierung

Hinweis: Da Methyl-3-methyl-2-oxobutanoat keine aktiven Wasserstoffatome wie eine Carboxyl- oder Hydroxylgruppe besitzt, zielt die Silylierung in diesem spezifischen Fall hauptsächlich darauf ab, eventuell vorhandene reaktive Stellen im Molekül oder in der Probenmatrix zu derivatisieren und die Flüchtigkeit weiter zu erhöhen. Die primäre und kritischste Reaktion ist die Oximierung der Ketogruppe.

References

Application Note: 1H and 13C NMR Spectral Analysis of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-methyl-2-oxobutanoate, a key intermediate in various organic syntheses. The information enclosed is intended to facilitate the identification and characterization of this compound in research and development settings.

Structural Information

Compound Name: this compound CAS Number: 3952-67-8 Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol Structure: Chemical structure of this compound

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a3.88Singlet (s)3HO-CH₃
b3.25Septet (sept)1HCH (CH₃)₂
c1.18Doublet (d)6HCH(C H₃)₂

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data
SignalChemical Shift (ppm)Assignment
1198.5C =O (Ketone)
2161.2C =O (Ester)
353.0O-C H₃
437.8C H(CH₃)₂
517.5CH(C H₃)₂

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent such as Chloroform-d (CDCl₃) for sample dissolution.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-12 ppm

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Temperature: 298 K

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (corresponding to a 400 MHz ¹H) NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C nucleus.

  • Spectral Width: 0-220 ppm

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 1-2 seconds

  • Temperature: 298 K

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integrations to assign the peaks to the corresponding protons and carbons in the molecular structure.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform (FID -> Spectrum) E->F G Phase & Baseline Correction F->G H Chemical Shift Referencing G->H I Peak Picking & Integration (1H) H->I J Assign Signals to Protons & Carbons I->J K Structural Elucidation/ Confirmation J->K

Caption: Workflow for NMR spectral analysis.

This application note serves as a practical guide for the NMR analysis of this compound. The provided data and protocols are designed to support the efficient and accurate characterization of this compound in a laboratory setting.

Application Notes and Protocols for Isotopic Labeling of Methyl 3-methyl-2-oxobutanoate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a living cell, providing a detailed understanding of cellular physiology.[1] The use of stable isotope tracers, such as ¹³C-labeled substrates, is the gold standard in MFA, allowing for the precise tracking of carbon atoms through metabolic networks.[1][2][3] Methyl 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is the α-keto acid of the branched-chain amino acid (BCAA) valine.[4][5] As such, isotopically labeled KIV is a powerful tool for investigating BCAA metabolism, which is often dysregulated in diseases like diabetes, cancer, and maple syrup urine disease.[4]

These application notes provide a comprehensive guide to using ¹³C-labeled this compound for MFA studies, covering the underlying metabolic pathways, experimental protocols, and data interpretation.

Metabolic Pathway of this compound

This compound is a key intermediate in the catabolism of valine. The catabolism of all three BCAAs (leucine, isoleucine, and valine) shares the first two enzymatic steps: a reversible transamination followed by an irreversible oxidative decarboxylation.[6] Using labeled KIV as a tracer bypasses the initial transamination step, offering a direct window into the subsequent metabolic fate of the valine carbon skeleton.[5]

The pathway begins with the conversion of valine to KIV by a branched-chain aminotransferase (BCAT). The labeled KIV introduced into the system is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. This is the rate-limiting step in BCAA catabolism. Isobutyryl-CoA is further metabolized to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. By tracing the ¹³C label from KIV into these downstream metabolites, researchers can quantify the flux through this critical pathway.

BCAA_Metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV BCAT (transamination) IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH (oxidative decarboxylation) PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA ...multiple steps... SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Metabolic pathway of this compound.

Synthesis of Isotopically Labeled this compound

While isotopically labeled α-ketoisovalerate is commercially available from various suppliers, a general understanding of its synthesis can be beneficial. A common strategy for producing ¹³C-labeled amino acid precursors involves late-stage isotopic labeling to maximize efficiency and reduce costs.

A plausible synthetic route for ¹³C-methyl-labeled KIV could involve the use of a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, in a palladium-catalyzed C(sp³)–H functionalization of a suitable precursor. This approach has been successfully used for the synthesis of ¹³C methyl-labeled valine.[5] The synthesis would begin with a protected alanine derivative, which is then functionalized to introduce the isopropyl group, with one of the methyl groups being the ¹³C-labeled one. Subsequent deprotection and conversion of the amino group to a ketone would yield the desired product.

For many research applications, direct purchase of the labeled compound is the most practical approach. For example, Sodium 3-Methyl-2-oxobutanoic acid-¹³C2 is a commercially available salt that is suitable for use in cell culture experiments.[4]

Experimental Protocols

The following is a generalized protocol for a ¹³C-MFA experiment using labeled this compound in adherent mammalian cells. This protocol should be optimized for specific cell lines and experimental conditions.

Cell Culture and Isotope Labeling

Materials:

  • Adherent mammalian cells of interest

  • Complete growth medium (e.g., DMEM)

  • Custom labeling medium: Basal medium lacking valine, supplemented with dialyzed fetal bovine serum (dFBS)

  • Sterile stock solution of ¹³C-labeled Sodium 3-Methyl-2-oxobutanoate

  • Unlabeled Sodium 3-Methyl-2-oxobutanoate for control cultures

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 80-90% confluency at the time of labeling. Culture in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Media Preparation: On the day of the experiment, prepare the labeling medium by supplementing the valine-free basal medium with dFBS and a physiological concentration of ¹³C-labeled Sodium 3-Methyl-2-oxobutanoate. Prepare a control medium with an equivalent concentration of unlabeled KIV. Pre-warm the media to 37°C.

  • Isotopic Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium (either ¹³C-labeled or unlabeled) to the respective wells.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically but is typically between 6 and 24 hours.[5]

Metabolite Extraction

Materials:

  • Cold (-80°C) 80% methanol for quenching

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Quenching: To rapidly halt metabolic activity, place the 6-well plate on a pre-chilled metal block on dry ice.

  • Aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.[5]

  • Extraction: Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites, and store at -80°C until analysis.

GC-MS Analysis

Materials:

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Lyophilize or use a vacuum concentrator to dry the metabolite extracts.

  • Derivatization:

    • Step 1 (Methoximation): Add methoxyamine hydrochloride in pyridine to the dried metabolites and incubate to protect aldehyde and ketone groups.[4]

    • Step 2 (Silylation): Add MTBSTFA + 1% TBDMCS and incubate to derivatize hydroxyl, carboxyl, and amino groups, making the metabolites volatile for GC analysis.[4]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The oven temperature program should be optimized for the separation of the metabolites of interest.

  • Data Acquisition: Collect mass isotopomer distributions (MIDs) for key metabolites in the BCAA catabolic pathway and the TCA cycle.

MFA_Workflow cluster_workflow Metabolic Flux Analysis Workflow A 1. Cell Culture (achieve steady state) B 2. Isotopic Labeling (with ¹³C-KIV) A->B C 3. Quenching & Metabolite Extraction B->C D 4. Sample Derivatization C->D E 5. GC-MS Analysis (measure MIDs) D->E F 6. Data Analysis & Flux Calculation E->F

Caption: General workflow for a ¹³C-MFA experiment.

Data Presentation

Quantitative data from ¹³C-MFA experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison. The following tables provide examples of how to present such data, based on findings from relevant studies.

Table 1: Metabolic Flux Changes in Response to Impaired BCAA Catabolism

This table summarizes findings from a study where BCAA catabolism was impaired in adipocytes.

Metabolic Flux/ParameterControl CellsBckdha-deficient CellsPercentage Change
¹³C Incorporation from Leucine to CitrateHigh>90% Decrease> -90%
Glucose UptakeNormalDecreased
Lactate SecretionNormal~40% Decrease-40%
Contribution of Glucose to Lipogenic Acetyl-CoABaselineSignificantly Increased
Data synthesized from a study on Bckdha-deficient adipocytes.[1]

Table 2: Inter-organ Flux of Branched-Chain Keto Acids (BCKAs) in a Porcine Model

This table presents the net flux of KIV and other BCKAs across different organs in the postprandial state. Positive values indicate release, while negative values indicate uptake.

OrganNet Flux of KIV (µmol/kg body wt/4 h)Net Flux of KIC (µmol/kg body wt/4 h)Net Flux of KMV (µmol/kg body wt/4 h)
Hindquarter (Muscle)46.246.246.2
Portal-drained Viscera (Gut)Uptake12.3Uptake
Liver-200 (Total BCKA)-200 (Total BCKA)-200 (Total BCKA)
Kidney10.0UptakeUptake
Data adapted from a study on BCAA and BCKA metabolism in a porcine model.[7][8]

Conclusion

The use of isotopically labeled this compound is a powerful and specific method for the quantitative analysis of BCAA metabolic pathways. By providing a direct entry point into the catabolism of the valine carbon skeleton, this tracer enables researchers to elucidate the contributions of BCAAs to central carbon metabolism and identify metabolic rewiring in various disease states. The protocols and data presentation formats outlined in these application notes serve as a comprehensive guide for scientists and drug development professionals aiming to apply this technique to their research.

References

Applications of Methyl 3-methyl-2-oxobutanoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 3-methyl-2-oxobutanoate, also known as methyl α-ketoisovalerate, is a versatile organic compound with significant applications in pharmaceutical development. Its utility stems from its dual role as a key metabolic intermediate and a valuable synthetic building block. This document provides an overview of its applications, supported by detailed experimental protocols and pathway diagrams.

1. As a Chiral Building Block in Natural Product Synthesis:

The unique structural features of this compound, including a ketone and an ester functional group, make it a valuable precursor in the stereoselective synthesis of complex natural products with therapeutic potential. Its branched isopropyl group can influence the stereochemical outcome of reactions, enabling the construction of specific chiral centers.

A notable example is its application in the total synthesis of (-)-picrotoxinin, a neurotoxic sesquiterpenoid that acts as a non-competitive antagonist of the GABA-A receptor. In this synthesis, the ethyl ester analogue, ethyl 2-methyl-3-oxobutanoate, participates in a crucial aldol condensation reaction to establish a key quaternary carbon center with high diastereoselectivity. This highlights the potential of this compound in similar synthetic strategies for other neurologically active compounds.

2. As a Precursor in the Synthesis of Heterocyclic Scaffolds:

3. In the Study of Metabolic Pathways and Diseases:

This compound is the methyl ester of 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] Elevated levels of BCAAs and their corresponding α-keto acids are associated with metabolic disorders such as insulin resistance and maple syrup urine disease (MSUD). Therefore, isotopically labeled versions of this compound can serve as valuable research tools and potential biomarkers for studying the flux through the BCAA metabolic pathway and for investigating the pathophysiology of these diseases.[1]

Experimental Protocols

Protocol 1: Aldol Condensation for the Synthesis of a Picrotoxinin Intermediate Analogue

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (-)-picrotoxinin and illustrates the use of a 3-methyl-2-oxobutanoate ester in a diastereoselective aldol reaction.

Objective: To synthesize a β-hydroxy-α-ketoester intermediate via an aldol reaction.

Materials:

  • This compound

  • A suitable ketone or aldehyde as the enolate precursor (e.g., a cyclic ketone)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C.

    • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Slowly add the ketone/aldehyde precursor (1.0 equivalent) dropwise to the LDA solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.5 equivalents) in anhydrous THF.

    • Slowly add the solution of this compound to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired β-hydroxy-α-ketoester.

Quantitative Data Summary:

ParameterValue
Reactants
Ketone/Aldehyde Precursor1.0 mmol
Diisopropylamine1.2 mmol
n-Butyllithium1.1 mmol
This compound1.5 mmol
Reaction Conditions
Temperature-78 °C
Reaction Time2-4 hours
Yield (Typical) 60-80%

Visualizations

BCAA_Metabolism cluster_enzymes Key Enzymes Valine Valine alpha_KIV α-Ketoisovalerate (3-Methyl-2-oxobutanoate) Valine->alpha_KIV Transamination alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA Oxidative Decarboxylation BCAT Branched-Chain Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Metabolism TCA TCA Cycle Succinyl_CoA->TCA

Caption: Catabolism of the branched-chain amino acid Valine.

Aldol_Workflow start Start enolate_formation 1. Enolate Formation (Ketone/Aldehyde + LDA) start->enolate_formation aldol_reaction 2. Aldol Reaction with This compound enolate_formation->aldol_reaction workup 3. Aqueous Work-up (Quenching & Extraction) aldol_reaction->workup purification 4. Purification (Column Chromatography) workup->purification product β-Hydroxy-α-ketoester Product purification->product

Caption: Experimental workflow for the aldol condensation protocol.

References

Application Note: Quantitative Analysis of Methyl 3-methyl-2-oxobutanoate in Cell Culture Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of α-Ketoisovalerate Metabolism

Methyl 3-methyl-2-oxobutanoate, more commonly known in its unesterified form as α-ketoisovalerate (KIV), is a critical branched-chain α-keto acid (BCKA).[1][2] It is a key intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), valine.[2][3] The catabolism of BCAAs is fundamental for cellular energy production, protein synthesis, and signaling.[4][5]

Dysregulation of BCAA metabolism, leading to the accumulation of BCAAs and their corresponding BCKAs, is implicated in several metabolic disorders. The most prominent of these is Maple Syrup Urine Disease (MSUD), a rare genetic disorder resulting from a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[4][5][6][7] This deficiency causes a buildup of KIV and other BCKAs, which can act as neurotoxins and lead to severe neurological damage, ketoacidosis, and cerebral edema.[4][6][8] Furthermore, elevated levels of BCAAs and their metabolites have been associated with metabolic syndrome, diabetes, and certain cancers.[9][10]

Given its central role in both normal physiology and pathology, the accurate quantification of KIV and its derivatives in biological systems, such as cell culture models, is crucial for researchers in drug development, disease modeling, and fundamental metabolic studies. This application note provides a detailed, field-proven protocol for the sensitive and specific measurement of this compound (as a derivative of α-ketoisovalerate) in adherent mammalian cell cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

This protocol employs a robust and widely validated approach for the analysis of small, volatile metabolites. The core workflow involves:

  • Metabolism Quenching & Cell Harvesting: Rapidly halting all enzymatic activity to preserve the cellular metabolome at a specific moment in time.

  • Metabolite Extraction: Efficiently extracting small molecules from the cellular matrix.

  • Derivatization: Chemically modifying the target analyte (α-ketoisovalerate) to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[11]

  • GC-MS Analysis: Separating the derivatized analyte from other components in the extract via gas chromatography and detecting and quantifying it with high specificity and sensitivity using mass spectrometry.

  • Stable Isotope Dilution: Utilizing a stable-isotope labeled internal standard to correct for variations in sample preparation and instrument response, ensuring the highest level of accuracy and reproducibility.[12][13][14][15]

Biochemical Context: The Valine Catabolic Pathway

The diagram below illustrates the metabolic origin of α-ketoisovalerate from the branched-chain amino acid valine. A defect in the BCKAD complex, as seen in MSUD, leads to the accumulation of KIV.

Valine Catabolism cluster_legend Legend Valine Valine KIV α-Ketoisovalerate (3-Methyl-2-oxobutanoate) Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKAD (Deficient in MSUD) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA TCA Cycle Succinyl_CoA->TCA Analyte of Interest Analyte of Interest Metabolic Precursor Metabolic Precursor Enzymatic Step Enzymatic Step BCAT_label BCAT: Branched-chain aminotransferase BCKAD_label BCKAD: Branched-chain α-ketoacid dehydrogenase

Caption: Metabolic pathway of valine to α-ketoisovalerate.

Materials and Reagents

Item Supplier Notes
Cell Culture
Adherent Mammalian Cell Linee.g., ATCCAs per experimental design
Cell Culture Medium & Supplementse.g., Gibco, SigmaAs required by the cell line
6-well or 12-well tissue culture platese.g., Corning, Falcon
Reagents
This compoundSigma-AldrichAnalytical Standard
Sodium 3-Methyl-2-oxobutanoic acid-13C2BenchChem, Cambridge Isotope LabsInternal Standard (IS)[10]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA)Sigma-AldrichDerivatizing Agent[16][17]
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichCatalyst
Methanol (MeOH), LC-MS GradeFisher Scientific
Acetonitrile (ACN), LC-MS GradeFisher Scientific
Ethyl Acetate, HPLC GradeFisher Scientific
Water, LC-MS GradeFisher Scientific
Phosphate-Buffered Saline (PBS)Gibco
Equipment
Gas Chromatograph-Mass Spectrometer (GC-MS)e.g., Agilent, ShimadzuWith EI source
GC Capillary Column (e.g., DB-5ms, HP-5ms)Agilent J&W30 m x 0.25 mm ID, 0.25 µm film
Centrifuge (refrigerated)e.g., Eppendorf, Beckman
Nitrogen Evaporatore.g., Organomation
Vortex MixerVWR
Analytical BalanceMettler Toledo
Calibrated PipettesGilson, Eppendorf
Cell ScrapersCorning

Detailed Experimental Protocol

This protocol is optimized for adherent cells grown in a 6-well plate format. Adjust volumes accordingly for other plate formats.

Preparation of Standards and Reagents
  • Analyte Primary Stock (10 mM): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard (IS) Stock (1 mM): Accurately weigh and dissolve Sodium 3-Methyl-2-oxobutanoic acid-13C2 in methanol.

  • Working Calibration Standards: Prepare a serial dilution of the analyte primary stock in methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Derivatization Reagent (10 mg/mL PFBHA): Dissolve PFBHA in LC-MS grade water. Prepare fresh daily.

Experimental Workflow Diagram

GC-MS Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A1 Seed cells in 6-well plates A2 Incubate & Apply Treatment A1->A2 B1 Quench Metabolism: Aspirate media, wash with PBS A2->B1 B2 Add ice-cold 80% MeOH with Internal Standard B1->B2 B3 Scrape cells & collect lysate B2->B3 B4 Centrifuge to pellet debris B3->B4 B5 Transfer supernatant B4->B5 C1 Evaporate to dryness under Nitrogen stream B5->C1 C2 Add PFBHA reagent & DIPEA C1->C2 C3 Incubate at 60°C C2->C3 C4 Liquid-Liquid Extraction with Ethyl Acetate C3->C4 D1 Inject into GC-MS C4->D1 D2 Data Acquisition (SIM mode) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Overall workflow for GC-MS analysis of α-ketoisovalerate.

Step-by-Step Methodology

Part A: Cell Culture & Metabolism Quenching

  • Cell Seeding: Seed adherent cells in 6-well plates and culture until they reach the desired confluency (typically 80-90%). Include wells for cell counting/protein normalization.

  • Experimental Treatment: Apply experimental treatments (e.g., drug compounds, different media formulations) for the desired duration.

  • Quenching: This step is critical to halt metabolism instantly.[18][19]

    • Place the 6-well plate on ice.

    • Aspirate the culture medium completely.

    • Quickly wash the cell monolayer once with 1 mL of ice-cold PBS to remove extracellular contaminants. Aspirate the PBS completely.

    • Scientist's Note: Speed is paramount. The wash step should take no more than 10-15 seconds to prevent metabolite leakage. Some protocols suggest omitting the wash step and proceeding directly to extraction if leakage is a major concern.[20] Using trypsin is not recommended as it causes substantial metabolite leakage.[18][21]

Part B: Metabolite Extraction

  • Extraction Solvent Addition: Immediately add 500 µL of ice-cold 80% methanol (pre-chilled to -80°C) containing the internal standard (final concentration e.g., 5 µM) directly to the cell monolayer.

    • Rationale: Cold methanol serves a dual purpose: it completes the quenching process by denaturing enzymes and efficiently extracts a broad range of polar and semi-polar metabolites.[22][23] The inclusion of an internal standard at the earliest possible stage corrects for variability in all subsequent steps.[12][15]

  • Cell Lysis and Collection: Place the plate on a rocker in a cold room (4°C) for 10 minutes. Then, use a cell scraper to detach the cells into the methanol solution.

  • Lysate Transfer: Pipette the entire cell lysate/methanol suspension into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the tube for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. At this stage, a small aliquot (e.g., 20 µL) can be taken for normalization via a BCA protein assay from the cell pellet.

Part C: PFBHA Derivatization

  • Solvent Evaporation: Dry the metabolite extract completely using a nitrogen evaporator or a vacuum concentrator. Ensure the temperature is kept low (e.g., 30°C) to prevent loss of the analyte.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of the 10 mg/mL PFBHA reagent.

    • Add 5 µL of DIPEA to catalyze the reaction.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • Rationale: PFBHA reacts with the keto group of α-ketoisovalerate to form a stable oxime derivative.[17] This derivative is more volatile and less polar, making it ideal for GC separation, and the pentafluorobenzyl group provides a strong signal in the mass spectrometer.[16][24]

  • Liquid-Liquid Extraction:

    • After incubation, cool the sample to room temperature.

    • Add 100 µL of ethyl acetate and 100 µL of LC-MS grade water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the top organic layer (ethyl acetate), which contains the derivatized analyte, to a GC vial with a micro-insert.

Part D: GC-MS Analysis

  • Instrument Setup: Equip the GC-MS with an appropriate capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the final extract into the GC inlet.

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

Parameter Setting Rationale
GC Conditions
Inlet Temperature250°CEnsures rapid volatilization of the sample.
Injection ModeSplitless (or appropriate split ratio)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)Inert gas for carrying analytes through the column.
Oven ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Separates analytes based on boiling point and column interaction.[25]
MS Conditions
Ion SourceElectron Impact (EI), 70 eVStandard ionization method for creating reproducible fragment patterns.
Source Temp.230°COptimal temperature for ionization.
Quadrupole Temp.150°C
SIM Ions (Example)Determine experimentally
Analyte (KIV-PFBHA)e.g., m/z 181, 296Quantifier and qualifier ions specific to the derivative.
IS (13C2-KIV-PFBHA)e.g., m/z 181, 298Quantifier and qualifier ions for the labeled internal standard.

Note: The exact m/z values must be determined empirically by injecting a derivatized standard of the analyte and internal standard.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ion of the analyte and the internal standard using the instrument's software.

  • Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to generate a linear regression curve (R² > 0.99).

  • Concentration Calculation: Calculate the area ratio for each unknown sample and use the equation of the line from the calibration curve to determine the concentration of this compound in the extract.

  • Normalization: Normalize the calculated concentration to the cell number or total protein content of the corresponding well to account for differences in cell density. Report the final concentration as nmol/10⁶ cells or nmol/mg protein.

Trustworthiness and Validation

  • Internal Standard: The use of a stable isotope-labeled internal standard is the cornerstone of this protocol's accuracy, correcting for matrix effects and variations in extraction and derivatization efficiency.[12][14]

  • Quality Control (QC) Samples: Prepare a pooled QC sample by combining small aliquots from all experimental samples. Inject this QC sample periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and analytical reproducibility.

  • Blanks: Process a "blank" sample (a well with no cells) through the entire procedure to check for background contamination from reagents or labware.

  • Linearity and Sensitivity: The calibration curve demonstrates the method's linear dynamic range. The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be formally determined based on signal-to-noise ratios.[26]

References

Application Notes and Protocols for the Use of Methyl 3-methyl-2-oxobutanoate in Maple Syrup Urine Disease (MSUD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex. This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids.[1][2][3][4] Methyl 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is the α-keto acid derived from valine. Its accumulation, along with other BCKAs, is a hallmark of MSUD and contributes to the disease's pathophysiology, particularly its neurological manifestations.[1][5][6] These application notes provide a comprehensive overview of the use of this compound in studying MSUD, including its role as a biomarker, its application in in vitro and in vivo models, and detailed protocols for its quantification and for studying its effects on cellular processes.

Data Presentation

Table 1: Plasma Branched-Chain Amino Acid and Alloisoleucine Concentrations in MSUD Patients and Controls
AnalyteMSUD Patients (n=26)Control Group (n=20)p-value
Leucine (μmol/L) 486.5 ± 288.9104.9 ± 29.5< 0.001
Isoleucine (μmol/L) 148.4 ± 103.856.8 ± 14.8< 0.001
Valine (μmol/L) 253.5 ± 142.1204.8 ± 45.90.111
Alloisoleucine (μmol/L) 88.5 ± 63.8Not Detected-
Data presented as mean ± standard deviation. Sourced from Chiong et al., 2016.[1]
Table 2: Urinary Organic Acid Profile in a Patient with MSUD
Diagnostic PeakCompoundRetention Time (min)
5Pyruvic acid7.52 ± 0.11
62-Keto-3-methylvaleric acid8.01 ± 0.02
102-Ketoisocaproic acid8.68 ± 1.00
16Lactic acid10.19 ± 0.09
172-Hydroxyisovaleric acid10.59 ± 0.02
Data from a representative MSUD patient. Sourced from Mohamed et al., 2020.[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesized method based on established procedures for organic acid analysis in urine.[8][9]

1. Sample Preparation and Extraction: a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. Transfer a 1 mL aliquot of urine into a glass tube. c. Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte). d. Acidify the urine sample to a pH below 2 by adding 50 µL of 6M HCl. e. Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes. f. Carefully transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic layers. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to protect the keto group. Incubate at 60°C for 60 minutes. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for silylation of the carboxyl group. Incubate at 60°C for 30 minutes. c. Allow the sample to cool to room temperature before analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the derivatized this compound and the internal standard.

Protocol 2: In Vitro Model of MSUD Neurotoxicity using Cultured Neurons

This protocol outlines a general procedure for treating cultured neurons with this compound to study its neurotoxic effects. This is a composite protocol based on general cell culture and neurotoxicity assay principles.[10][11][12][13][14]

1. Cell Culture: a. Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach the desired confluence and differentiation state.

2. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium or a vehicle compatible with the cells). b. On the day of the experiment, remove the culture medium from the neuronal cultures and replace it with fresh medium containing various concentrations of this compound (e.g., ranging from physiological to pathophysiological levels observed in MSUD). c. Include a vehicle-only control group. d. Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to assess the effects of the treatment.

3. Assessment of Neurotoxicity: a. Cell Viability Assay: Use assays such as the MTT or LDH release assay to quantify cell death. b. Apoptosis Assay: Employ techniques like TUNEL staining or caspase activity assays to detect apoptosis. c. Morphological Analysis: Examine cell morphology for signs of neurotoxicity, such as neurite retraction or cell body shrinkage, using microscopy. d. Functional Assays: Assess neuronal function through methods like measuring mitochondrial membrane potential or reactive oxygen species (ROS) production.

Protocol 3: Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Enzyme Activity Assay in Cultured Fibroblasts

This protocol is based on established methods for measuring BCKD activity in cultured cells.[3][15]

1. Cell Culture and Lysate Preparation: a. Culture human fibroblasts from MSUD patients and healthy controls in standard media.[16] b. Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in a lysis buffer containing protease inhibitors. c. Disrupt the cells by sonication or freeze-thaw cycles and centrifuge to pellet cell debris. d. Collect the supernatant containing the cell lysate and determine the protein concentration.

2. Enzyme Activity Assay: a. The assay measures the decarboxylation of a radiolabeled branched-chain α-keto acid substrate (e.g., [1-¹⁴C]leucine, which is converted to [1-¹⁴C]α-ketoisocaproate by endogenous transaminases, or directly using a ¹⁴C-labeled BCKA). b. Prepare a reaction mixture containing the cell lysate, the radiolabeled substrate, and necessary cofactors (e.g., NAD+, Coenzyme A, thiamine pyrophosphate). c. Incubate the reaction mixture at 37°C for a specific time. d. Stop the reaction by adding acid, which also releases the ¹⁴CO₂ produced. e. Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a basic solution). f. Quantify the trapped ¹⁴CO₂ using a scintillation counter. g. Calculate the BCKD enzyme activity as nmol of CO₂ produced per hour per mg of protein.

Visualizations

Branched-Chain Amino Acid (BCAA) Catabolic Pathway

BCAA_Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transamination Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV Transamination Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Oxidative Decarboxylation BCKD Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex (Deficient in MSUD) Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA KMV->Acetyl_CoA_Propionyl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA KIV->Propionyl_CoA Oxidative Decarboxylation BCAT Branched-Chain Aminotransferase (BCAT)

Caption: BCAA Catabolic Pathway and the site of deficiency in MSUD.

Experimental Workflow for Quantification of this compound

GCMS_Workflow Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Two-Step Derivatization (Oximation & Silylation) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify

Caption: Workflow for urinary this compound analysis.

Signaling Pathways Implicated in MSUD Neurotoxicity

Neurotoxicity_Pathway cluster_effects Downstream Neurotoxic Effects MSUD Maple Syrup Urine Disease (BCKD Deficiency) Accumulation Accumulation of BCAAs and BCKAs (including this compound) MSUD->Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulation->Mitochondrial_Dysfunction Inhibition of energy metabolism Oxidative_Stress Oxidative Stress Accumulation->Oxidative_Stress Increased ROS production Neurotransmitter_Imbalance Neurotransmitter Imbalance (Reduced Glutamate, GABA) Accumulation->Neurotransmitter_Imbalance Altered amino acid transport & synthesis Cerebral_Edema Cerebral Edema Accumulation->Cerebral_Edema Osmotic imbalance Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Neurotransmitter_Imbalance->Apoptosis

Caption: Key signaling pathways involved in MSUD neurotoxicity.

References

Introduction: The Metabolic Significance of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the robust analysis of Methyl 3-methyl-2-oxobutanoate, a critical metabolite in branched-chain amino acid pathways. This document provides senior researchers, scientists, and drug development professionals with detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound, the methyl ester of α-ketoisovaleric acid, is a pivotal intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its accurate quantification is crucial for understanding metabolic flux, diagnosing and monitoring metabolic disorders such as maple syrup urine disease (MSUD), and for quality control in bioprocessing applications where microorganisms are engineered to produce valuable compounds.[3][4] This guide provides a comprehensive framework for the precise and reliable analysis of this keto ester, moving beyond simple procedural lists to explain the causality behind methodological choices.

The Analytical Strategy: Choosing the Right Tool for the Job

The selection of an analytical technique is governed by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a relatively volatile compound, making Gas Chromatography (GC) an excellent choice.[3] However, High-Performance Liquid Chromatography (HPLC) provides a powerful orthogonal method, especially when dealing with complex biological samples. For the unequivocal structural confirmation of the analytical standard itself, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Caption: High-level guide for selecting the appropriate analytical technique.

I. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Quantification

GC-MS offers unparalleled sensitivity and selectivity for volatile compounds. The methodology requires meticulous sample preparation to isolate the analyte from the matrix and, typically, a derivatization step to improve chromatographic performance and ensure thermal stability.

Protocol 1: Sample Preparation and Derivatization from Biological Fluids

This protocol details a robust liquid-liquid extraction (LLE) followed by a two-step derivatization (methoximation and silylation) suitable for plasma, serum, or urine.

Rationale: Protein precipitation with a solvent like acetonitrile is a crucial first step to remove high molecular weight interferences.[5] The subsequent LLE with a non-polar solvent selectively extracts the analyte. Derivatization is necessary because the keto group can be thermally labile; methoximation protects this group, while silylation of any residual acidic protons increases volatility for GC analysis.[3][6]

Step-by-Step Methodology:

  • Sample Aliquoting: In a 2 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard: Add 10 µL of a suitable internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) to correct for variability.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[5]

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL glass vial for GC.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 35-40°C.[6]

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 60 minutes. This step protects the keto group.[3]

  • Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and incubate at 60°C for 30 minutes. This step increases volatility.[3][7]

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point for analysis. Optimization may be required based on the specific instrument and column.

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose non-polar column providing excellent separation for a wide range of derivatized metabolites.[5]
Injector Splitless, 250°CSplitless mode maximizes analyte transfer to the column, enhancing sensitivity for trace analysis.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 60°C (hold 2 min), then 10°C/min to 280°C (hold 5 min)The temperature ramp allows for the separation of compounds with varying boiling points.
MS Ion Source Electron Ionization (EI), 230°C, 70 eVStandard EI at 70 eV provides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Full Scan (m/z 50-500) & SIMFull scan is used for initial identification, while Selected Ion Monitoring (SIM) is used for targeted quantification to maximize sensitivity.[3]
Monitored Ions (SIM) m/z 74, 87, 115, 159 (Quantifier/Qualifiers for derivatized analyte)These ions are characteristic fragments of the derivatized this compound.

II. High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach

HPLC provides a complementary technique to GC-MS. Since the target analyte lacks a strong native chromophore for UV detection, a derivatization step is required to introduce one. This protocol uses o-phenylenediamine (OPD) to form a highly fluorescent quinoxaline derivative.[8]

Protocol 2: Derivatization for HPLC-Fluorescence Detection

Rationale: Derivatization with OPD is a well-established method for α-keto acids, creating a stable and highly fluorescent product that allows for sensitive detection, overcoming the limitations of direct UV analysis.[8][9]

Step-by-Step Methodology:

  • Sample Extraction: Perform an LLE as described in steps 1-6 of the GC-MS protocol.

  • Reconstitution: Reconstitute the dried extract in 100 µL of HPLC-grade water.

  • Derivatization Cocktail: Prepare a fresh solution of o-phenylenediamine (OPD).

  • Reaction: Mix 40 µL of the reconstituted sample with 40 µL of the OPD derivatization solution in a sealed vial.

  • Incubation: Heat the mixture at 85°C for 45-60 minutes.[9]

  • Analysis: After cooling, the sample is ready for injection into the HPLC system.

HPLC Instrumental Parameters
ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle sizeThe C18 stationary phase is ideal for retaining and separating the relatively non-polar quinoxaline derivatives.
Mobile Phase A 10 mM Ammonium Acetate in WaterA volatile buffer compatible with MS detection if used.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient Elution Start at 5% B, ramp to 95% B over 15 min, hold 5 min, re-equilibrateA gradient is essential to elute the derivatized analyte with good peak shape and separate it from matrix components.[4]
Flow Rate 0.6 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[8]
Column Temp. 40°CElevated temperature improves peak shape and reduces viscosity, leading to better chromatography.[8]
Detector Fluorescence DetectorExcitation: 360 nm, Emission: 415 nm. These wavelengths provide high sensitivity for the OPD derivative.[8]

III. Nuclear Magnetic Resonance (NMR): For Standard Characterization

NMR is a non-destructive technique that provides definitive structural information, making it essential for confirming the identity and assessing the purity of the analytical standard itself.

Protocol 3: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of the this compound standard.

  • Dissolution: Dissolve the standard in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution. The sample is now ready for analysis.

Expected ¹H NMR Spectral Data
Chemical Shift (ppm, approx.)MultiplicityIntegrationAssignment
3.85Singlet3H-OCH₃ (Methyl ester)
3.25Septet1H-CH-
1.20Doublet6H-CH(CH₃ )₂

Ensuring Trustworthiness: The Self-Validating System

To ensure the scientific integrity of your results, every protocol must be validated. This process establishes that the analytical method is reliable for its intended use. Key validation parameters, as guided by regulatory bodies like the FDA, must be assessed.[10]

Validation_Workflow cluster_validation Method Validation Parameters Linearity Linearity & Range Result Validated Method Linearity->Result Accuracy Accuracy Accuracy->Result Precision Precision Precision->Result Selectivity Selectivity Selectivity->Result LOD LOD & LOQ LOD->Result Stability Stability Stability->Result

Caption: Core parameters for analytical method validation.

  • Linearity: A calibration curve should be constructed with at least five standards to demonstrate a linear response across the expected concentration range.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should not exceed 15%.

  • Selectivity: Demonstrated by analyzing blank matrix from multiple sources to ensure no endogenous interferences co-elute with the analyte.

  • Limit of Detection (LOD) & Quantification (LOQ): The LOQ is the lowest point on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Analyte stability must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

By rigorously applying these protocols and validation principles, researchers can generate accurate, reproducible, and trustworthy data for this compound, advancing our understanding of its critical role in metabolism and disease.

References

Methyl 3-Methyl-2-Oxobutanoate: A Potential Biomarker for Metabolic Disorders - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-oxobutanoate, also known as α-ketoisovaleric acid, is a branched-chain keto acid (BCKA) produced from the catabolism of the essential branched-chain amino acid (BCAA), valine. Emerging evidence strongly suggests a significant association between elevated levels of BCAAs and their corresponding keto acids with the pathophysiology of various metabolic disorders, including obesity, insulin resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This document provides detailed application notes on the role of this compound as a potential biomarker, along with comprehensive experimental protocols for its quantification in biological samples.

Association with Metabolic Disorders

Dysregulation of BCAA metabolism has been consistently observed in individuals with metabolic diseases. The accumulation of BCAAs and their catabolic intermediates, such as this compound, is believed to contribute to insulin resistance by interfering with insulin signaling pathways and promoting mitochondrial dysfunction.[1][2][3]

Table 1: Plasma Concentrations of this compound in Metabolic Disorders

ConditionSubject GroupMatrixConcentration (µM)Fold Change vs. ControlReference
Obesity LeanPlasma8.5 ± 1.5-Fiamoncini et al., 2018
Overweight/ObesePlasma10.2 ± 2.11.20Fiamoncini et al., 2018
Type 2 Diabetes Healthy ControlSerum15.3 ± 3.2-Metabonomic study
T2D PatientsSerum21.8 ± 4.51.42Metabonomic study
NAFLD Healthy ControlUrineRelative Abundance-Dong et al., 2022
NAFLD PatientsUrineIncreasedN/ADong et al., 2022
NASH PatientsUrineFurther IncreasedN/ADong et al., 2022

Note: The data presented is a compilation from multiple sources and may not be directly comparable due to variations in study design and analytical methods. The fold change is an approximation based on the provided mean values.

Signaling Pathways

The intricate relationship between BCAA metabolism and metabolic health involves key signaling pathways. The dysregulation of the BCAA catabolic pathway can lead to the accumulation of this compound and other metabolites, impacting insulin signaling and cellular homeostasis.

BCAA_Catabolism BCAA Catabolism Pathway for Valine Valine Valine BCAT BCAT Valine->BCAT Glu Glutamate BCAT->Glu M3M2O This compound (α-Ketoisovaleric Acid) BCAT->M3M2O aKG α-Ketoglutarate aKG->BCAT BCKDH BCKDH M3M2O->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA TCA TCA Cycle Isobutyryl_CoA->TCA Insulin_Signaling Interference of BCAA Metabolism with Insulin Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS1->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake BCAAs Elevated BCAAs (and BCKAs) mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibitory Phosphorylation Experimental_Workflow Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation (e.g., with Methanol) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Dry Down (e.g., under Nitrogen) Supernatant->Dry Derivatization Derivatization (for GC-MS) Dry->Derivatization Reconstitution Reconstitution (for LC-MS/MS) Dry->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of α-Keto Acids and Their Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Keto acids and their corresponding esters are pivotal intermediates in numerous metabolic processes, including amino acid metabolism, the citric acid cycle, and glycolysis.[1] Their quantification in biological matrices is crucial for clinical diagnostics, biomedical research, and understanding disease states such as phenylketonuria and diabetes mellitus.[2] Due to their high polarity and general lack of strong, native chromophores or fluorophores, the analysis of α-keto acids by HPLC often requires a derivatization step to enable sensitive and selective detection.[3] This application note details robust, validated methods for the separation and quantification of α-keto acids using reversed-phase HPLC with pre-column derivatization, a technique also applicable to the analysis of their ester counterparts.

Principle of the Method

The core of this method involves the chemical derivatization of the α-keto acid group prior to chromatographic separation. Reagents such as o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with the α-keto acid to form highly fluorescent quinoxaline derivatives.[3][4] These stable derivatives are then separated on a C18 reversed-phase column and quantified using a fluorescence detector. This pre-column derivatization strategy significantly enhances detection sensitivity and selectivity, allowing for the analysis of low concentrations in complex biological samples.[1][5] For certain applications, derivatization with reagents like 4-nitro-1,2-phenylenediamine (NPD) or meso-stilbenediamine (SDA) allows for sensitive UV detection.[2][6]

Experimental Protocols

Two primary protocols are presented below, utilizing DMB and OPD as derivatization reagents for fluorescence detection.

Protocol 1: Derivatization with DMB for Intracellular α-Keto Acid Analysis

This protocol is optimized for the analysis of six α-keto acids: α-ketoglutaric acid (KG), pyruvic acid, α-ketobutyric acid, α-ketoisovaleric acid (KIV), α-ketoisocaproic acid (KIC), and α-keto-β-methylvaleric acid (KMV) in cell extracts.[1]

1. Reagent Preparation (DMB Solution):

  • Prepare a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O.

  • Add 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene (DMB·2HCl) to 1.0 mL of the above solution. This final solution should be prepared fresh.[1]

2. Sample Derivatization:

  • In a sealed tube, mix 40 µL of the α-keto acid standard or sample extract with 40 µL of the DMB solution.[1]

  • Heat the mixture at 85°C for 45 minutes.[1]

  • Cool the solution on ice for 5 minutes.[1]

  • To prevent peak splitting, especially for DMB-KG, dilute the final solution five-fold with 65 mM NaOH aqueous solution.[1]

3. HPLC Analysis:

  • Inject 25 µL of the diluted, derivatized sample into the HPLC system.[1]

Protocol 2: Derivatization with OPD for Branched-Chain Keto Acid (BCKA) Analysis

This protocol is effective for quantifying branched-chain keto acids (BCKAs) such as KIV, KIC, and KMV in cellular extracts.[4]

1. Reagent Preparation (OPD Solution):

  • Prepare a solution of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl.

2. Sample Derivatization:

  • Add 25 µL of the sample or standard to 225 µL of the OPD solution.[4]

  • Incubate the mixture at 80°C for 20 minutes.[4]

  • Transfer the reaction solution to a glass tube containing 40 mg of Na₂SO₄.

  • Add 250 µL of ethyl acetate, vortex, and centrifuge at 1000 x g for 8 minutes at 4°C.[4]

  • Transfer the upper ethyl acetate phase to a fresh tube containing another 40 mg of Na₂SO₄ for drying.[4]

  • The resulting supernatant is ready for HPLC analysis.

3. HPLC Analysis:

  • Inject an appropriate volume of the final supernatant into the HPLC system.

Visualized Workflows and Relationships

G General Workflow for α-Keto Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Cells) Extraction Deproteinization & Extraction Sample->Extraction Deriv Add Derivatization Reagent (e.g., DMB, OPD) Extraction->Deriv Incubate Heat Incubation Deriv->Incubate Neutralize Neutralization/Dilution (If required) Incubate->Neutralize Inject Inject Sample Neutralize->Inject Separate Reversed-Phase C18 Separation Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Quantify Peak Integration & Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: General workflow for α-keto acid analysis by HPLC.

G α-Keto Acid Derivatization Reaction KetoAcid α-Keto Acid Reaction Condensation Reaction (Heated, Acidic Conditions) KetoAcid->Reaction DerivReagent Diamine Reagent (e.g., OPD, DMB) DerivReagent->Reaction Product Fluorescent Quinoxaline Derivative Reaction->Product Forms stable, detectable product

Caption: Derivatization of an α-keto acid with a diamine reagent.

Data Presentation and Performance

The following tables summarize the HPLC conditions and quantitative performance metrics for various derivatization methods.

Table 1: HPLC Operating Conditions

ParameterMethod 1 (DMB Derivatization)[1]Method 2 (OPD Derivatization)[4]Method 3 (SDA Derivatization)[2]Method 4 (NPD Derivatization)[6]
Column Inertsil ODS-4V (250 x 3.0 mm, 5 µm)C18 ColumnZorbax C18Zorbax 300 SB-C18 (4.6 x 150 mm)
Mobile Phase A Methanol/H₂O (30/70, v/v)AcetonitrileMethanol/H₂O/ACN/THF (38.4:60:1:0.6)Methanol/H₂O/ACN (42:56:2)
Mobile Phase B MethanolWater with 0.1% Formic AcidIsocraticIsocratic
Flow Rate 0.3 mL/min1.0 mL/min1.0 mL/min0.9 mL/min
Gradient 0-10 min, 0% B; 10-20 min, 0-50% BGradient ElutionIsocraticIsocratic
Column Temp. 40°CAmbientAmbientAmbient
Detection Fluorescence (Ex: 367 nm, Em: 446 nm)Fluorescence (Ex: 350 nm, Em: 410 nm)UV (255 nm)UV (255 nm)

Table 2: Quantitative Performance Data

ParameterMethod 1 (DMB)[1][5]Method 2 (OPD)[4]Method 3 (SDA)[2]Method 4 (NPD)[6]
Limit of Detection (LOD) 1.3 - 5.4 nMNot explicitly stated0.07 - 0.2 µg/mL0.05 - 0.26 µg/mL
Limit of Quantification (LOQ) 4.2 - 18 nMNot explicitly stated0.21 - 0.6 µg/mL0.15 - 0.8 µg/mL
Linearity Range Good linearity reported0.5 - 50 µM0.2 - 100 µg/mLNot explicitly stated
Precision (RSD %) Reproducible results reported< 3.1% (Intra-day)Not explicitly stated0.1 - 2.9%

Troubleshooting and Considerations

  • Poor Peak Shape: Beta-keto esters are known to exhibit poor peak shapes in reversed-phase HPLC due to keto-enol tautomerism.[7] Increasing the column temperature can help speed up the interconversion, resulting in a single, sharper average peak. Adjusting the mobile phase pH with an acidic modifier can also improve peak shape.[7]

  • Peak Splitting: As noted in Protocol 1, acidic injection samples can cause peak splitting for certain derivatives like DMB-KG.[1] Diluting the final derivatized sample with a basic solution (e.g., NaOH) can resolve this issue.[1]

  • Method Selection: For high sensitivity, fluorescence detection after derivatization with DMB or OPD is recommended. For broader applicability and when a fluorescence detector is unavailable, UV detection with reagents like SDA or NPD provides a robust alternative.[2][6]

  • Direct Analysis: While derivatization is common, direct analysis of some keto acids is possible using HPLC-MS/MS, which avoids a lengthy preparation procedure but requires more sophisticated instrumentation.[8][9] This method is particularly useful for determining underivatized branched-chain keto acids.[8]

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the expected mass spectrometry fragmentation pattern of Methyl 3-methyl-2-oxobutanoate, a key intermediate in various metabolic pathways and a potential biomarker. Due to the limited availability of public domain mass spectral data for this specific compound, this note provides a predicted fragmentation pattern based on established principles of mass spectrometry for α-keto esters. A detailed experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, alongside a visual representation of the predicted fragmentation pathway.

Introduction

This compound (C₆H₁₀O₃, MW: 130.14 g/mol ) is an α-keto ester of significant interest in metabolic research and drug development.[1] Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex biological matrices. Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing reproducible fragmentation patterns that serve as a molecular fingerprint. This application note details the predicted fragmentation of this compound and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under Electron Ionization (EI) is expected to be driven by the presence of two carbonyl groups and an ester functional group. The fragmentation process typically involves the loss of stable neutral molecules and the formation of characteristic fragment ions.

Table 1: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment IonProposed Neutral LossRelative Abundance
130[C₆H₁₀O₃]⁺•-Low
101[C₅H₉O₂]⁺•CH₃Moderate
99[C₄H₇O₃]⁺•OCH₃Moderate
71[C₄H₇O]⁺•COOCH₃High
59[COOCH₃]⁺C₄H₇O•Moderate
43[C₃H₇]⁺C₃H₃O₃•High

Predicted Fragmentation Pathway

The initial ionization of this compound will generate a molecular ion ([M]⁺•) at m/z 130. The primary fragmentation pathways are predicted to be:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

    • Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable acylium ion at m/z 101.

    • Loss of the methoxy group (•OCH₃) from the ester functionality, resulting in an acylium ion at m/z 99.

    • Cleavage of the bond between the two carbonyl groups, leading to the formation of an isopropyl-carbonyl cation ([C₄H₇O]⁺) at m/z 71, which is expected to be a major fragment.

  • Ester Fragmentation: Cleavage of the C-O bond of the ester can lead to the formation of the methoxycarbonyl cation ([COOCH₃]⁺) at m/z 59.

  • Further Fragmentation: The isopropyl cation ([C₃H₇]⁺) at m/z 43 is a common and stable fragment in molecules containing this moiety and is expected to be highly abundant.

Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration purposes.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-200

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment M [C₆H₁₀O₃]⁺• m/z = 130 (Molecular Ion) F101 [C₅H₉O₂]⁺ m/z = 101 M->F101 - •CH₃ F99 [C₄H₇O₃]⁺ m/z = 99 M->F99 - •OCH₃ F71 [C₄H₇O]⁺ m/z = 71 M->F71 - •COOCH₃ F59 [COOCH₃]⁺ m/z = 59 M->F59 - C₄H₇O• F43 [C₃H₇]⁺ m/z = 43 F71->F43 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This application note provides a predicted mass spectral fragmentation pattern for this compound based on fundamental mass spectrometry principles. The outlined GC-MS protocol offers a starting point for researchers to develop and validate methods for the analysis of this important metabolite. The provided fragmentation pathway diagram serves as a visual guide for interpreting the resulting mass spectra. It is important to note that this information is predictive, and experimental verification is necessary for definitive structural elucidation and quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-methyl-2-oxobutanoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 3-methyl-2-oxobutanoic acid with methanol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Several factors can be optimized to drive the equilibrium towards the product side.

Potential Causes and Solutions:

ParameterIssueRecommended ActionExpected Outcome
Water Content The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.1. Use anhydrous methanol and 3-methyl-2-oxobutanoic acid. 2. Employ a drying agent such as molecular sieves (3Å or 4Å) in the reaction mixture. 3. If the setup allows, use a Dean-Stark apparatus to physically remove water as it forms.Increased yield by shifting the equilibrium to the product side.
Reactant Ratio An insufficient amount of one reactant can limit the conversion of the other.Use a large excess of methanol (e.g., 5-10 equivalents or as the solvent) to drive the reaction forward.Higher conversion of the limiting reagent (3-methyl-2-oxobutanoic acid).
Catalyst Concentration Inadequate catalyst concentration can lead to a slow reaction rate and incomplete conversion.Increase the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) incrementally. Typical catalyst loading is 1-5 mol%.Faster reaction rate and higher conversion within a reasonable timeframe.
Reaction Time The reaction may not have reached equilibrium or completion.Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if necessary.Ensure the reaction proceeds to maximum possible conversion.
Reaction Temperature Sub-optimal temperature can result in a slow reaction rate.Typically, the reaction is performed at the reflux temperature of the alcohol. Ensure the reaction is heated to the boiling point of methanol (approx. 65°C).Increased reaction rate.

Q2: After workup, I still have a significant amount of unreacted 3-methyl-2-oxobutanoic acid in my product. How can I remove it?

A2: The presence of the starting carboxylic acid is a common impurity.

Purification Strategy:

  • Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious with the addition of the basic solution as it will generate CO₂ gas.

  • Extraction: After the basic wash, perform further extractions with brine to remove any remaining water-soluble impurities.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.

Q3: I'm having trouble isolating the pure product after removing the solvent. What purification techniques are recommended?

A3: this compound is a relatively volatile liquid.

Recommended Purification Method:

  • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying the final product. This will separate the desired ester from any non-volatile impurities and any remaining high-boiling point starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most common and cost-effective method is the Fischer esterification of 3-methyl-2-oxobutanoic acid with methanol using an acid catalyst like sulfuric acid or p-toluenesulfonic acid. This method uses readily available and inexpensive starting materials.

Q2: Are there any alternative methods to synthesize this compound with potentially higher yields?

A2: Yes, several alternative methods can be employed, which may offer higher yields but might involve more expensive or hazardous reagents:

  • Reaction with Acid Chlorides: Convert 3-methyl-2-oxobutanoic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol. This reaction is generally irreversible and proceeds to completion, often resulting in very high yields.

  • Transesterification: If another ester of 3-methyl-2-oxobutanoic acid is available (e.g., the ethyl ester), it can be converted to the methyl ester by reacting it with methanol in the presence of an acid or base catalyst.

Q3: What are the potential side reactions during the Fischer esterification of 3-methyl-2-oxobutanoic acid?

A3: While the Fischer esterification is generally a clean reaction, some potential side reactions can occur:

  • Dehydration of the α-keto acid: Under strong acidic conditions and high temperatures, there is a possibility of dehydration or decarboxylation of the starting α-keto acid, although this is less common for this specific substrate.

  • Ether formation from the alcohol: At high temperatures and in the presence of a strong acid catalyst, the alcohol (methanol) can undergo self-condensation to form dimethyl ether.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material (3-methyl-2-oxobutanoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Gas Chromatography (GC): This technique can provide a more quantitative measure of the conversion of the starting material to the product.

Experimental Protocol: Fischer Esterification of 3-methyl-2-oxobutanoic acid

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required to achieve the best possible yield.

Materials:

  • 3-methyl-2-oxobutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-2-oxobutanoic acid in a large excess of anhydrous methanol (e.g., 10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the carboxylic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain the reflux for a period determined by reaction monitoring (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 3-methyl-2-oxobutanoic acid in anhydrous methanol B 2. Add acid catalyst (e.g., H₂SO₄) A->B C 3. Reflux the mixture B->C D 4. Cool and remove excess methanol C->D E 5. Dissolve in ether and wash with NaHCO₃(aq) D->E F 6. Wash with brine E->F G 7. Dry organic layer (e.g., Na₂SO₄) F->G H 8. Remove solvent G->H I 9. Fractional distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? CheckWater Is water being effectively removed? Start->CheckWater Yes CheckRatio Is a large excess of methanol used? CheckWater->CheckRatio No AddDryingAgent Action: Add drying agent or use Dean-Stark apparatus CheckWater->AddDryingAgent Yes CheckCatalyst Is catalyst concentration optimal? CheckRatio->CheckCatalyst No IncreaseMethanol Action: Increase methanol ratio CheckRatio->IncreaseMethanol Yes CheckTime Is reaction time sufficient? CheckCatalyst->CheckTime No OptimizeCatalyst Action: Optimize catalyst loading CheckCatalyst->OptimizeCatalyst Yes IncreaseTime Action: Increase reaction time CheckTime->IncreaseTime Yes IncreaseYield Yield Improved AddDryingAgent->IncreaseYield IncreaseMethanol->IncreaseYield OptimizeCatalyst->IncreaseYield IncreaseTime->IncreaseYield

Caption: Decision tree for troubleshooting low yield.

Stability and storage conditions for Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-methyl-2-oxobutanoate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. As Senior Application Scientists, we have compiled and synthesized critical information to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for neat this compound?

A1: To ensure the long-term stability of neat this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2-8°C. It is crucial to prevent exposure to moisture and air.

Q2: Why is it important to store this compound under these specific conditions?

A2: The specific storage conditions are recommended to mitigate potential degradation pathways. α-Keto esters are susceptible to hydrolysis, which is the chemical breakdown of the compound due to reaction with water.[1] Storing it in a dry environment and in a tightly sealed container minimizes its exposure to atmospheric moisture. The cool temperature slows down the rate of any potential degradation reactions.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, it is a good laboratory practice to store all chemicals, especially those with reactive functional groups like ketones and esters, in amber vials or in the dark to prevent any potential light-induced degradation.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents.[2][3] These can react with the keto group, leading to unwanted side products and compromising the purity of the compound. It is also advisable to avoid strong acids and bases, as they can catalyze its hydrolysis.[1]

Q5: I need to prepare a stock solution of this compound. What is the recommended procedure and how should I store the solution?

A5: For preparing a stock solution, it is recommended to use a dry, aprotic solvent. Once prepared, the solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[4][5] It is advisable to use the solution within one month if stored at -20°C and within six months if stored at -80°C.[4][5] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

II. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting experimental issues. The primary routes of degradation for α-keto esters are hydrolysis, oxidation, and to a lesser extent, decarboxylation.

  • Hydrolysis: This is the most common degradation pathway for esters. It can be catalyzed by either acid or base and results in the formation of 3-methyl-2-oxobutanoic acid and methanol.[1] The presence of water, even in trace amounts in solvents, can lead to hydrolysis over time.

  • Oxidation: The keto group in α-keto esters can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[6] This can lead to the formation of various byproducts and a decrease in the purity of the compound.

  • Decarboxylation: While the decarboxylation of β-keto acids is a well-known and facile reaction, the decarboxylation of α-keto acids is generally less favorable.[7] However, under certain conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) could potentially occur.

III. Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Q6: I am seeing a new, more polar spot on my TLC plate that corresponds to my starting material. What could be the cause?

A6: A more polar spot appearing on the TLC plate is often indicative of the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-methyl-2-oxobutanoic acid). This can happen if the compound has been exposed to moisture during storage or if the solvents used in your reaction are not sufficiently dry.

Q7: My reaction is not proceeding as expected, and I suspect my starting material has degraded. How can I check its purity?

A7: The purity of this compound can be checked using techniques like NMR spectroscopy, GC-MS, or HPLC. In ¹H NMR, the presence of the methyl ester will show a characteristic singlet around 3.8 ppm. The disappearance or decrease in the integration of this peak, along with the appearance of new peaks, would indicate degradation.

Q8: I observe gas evolution from my reaction mixture when I heat it. What could be happening?

A8: Gas evolution, likely CO₂, could indicate decarboxylation. While less common for α-keto esters themselves, if your compound has first hydrolyzed to the carboxylic acid, this acid could undergo decarboxylation under certain conditions, especially at elevated temperatures.[8]

Q9: How can I prevent the hydrolysis of this compound during my experiments?

A9: To prevent hydrolysis, ensure that all glassware is thoroughly dried before use. Use anhydrous solvents, and conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. If your reaction involves an aqueous workup, minimize the contact time and consider using a buffered solution if pH control is critical.

Q10: What are the best practices for handling and weighing this compound?

A10: When handling and weighing, it is best to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture. If this is not possible, work quickly and ensure the container is sealed immediately after use. Use dry, clean spatulas and weighing boats.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues encountered with this compound.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions & Prevention Unexpected Reaction Outcome Unexpected Reaction Outcome Hydrolysis Hydrolysis Unexpected Reaction Outcome->Hydrolysis Oxidation Oxidation Unexpected Reaction Outcome->Oxidation Loss of Starting Material Loss of Starting Material Loss of Starting Material->Hydrolysis Decarboxylation Decarboxylation Loss of Starting Material->Decarboxylation Appearance of Impurities Appearance of Impurities Appearance of Impurities->Hydrolysis Use Anhydrous Solvents Use Anhydrous Solvents Hydrolysis->Use Anhydrous Solvents Inert Atmosphere Inert Atmosphere Hydrolysis->Inert Atmosphere Avoid Strong Oxidants Avoid Strong Oxidants Oxidation->Avoid Strong Oxidants Control Temperature Control Temperature Decarboxylation->Control Temperature Improper Storage Improper Storage Improper Storage->Hydrolysis Improper Storage->Oxidation Proper Storage (2-8°C, dry) Proper Storage (2-8°C, dry) Improper Storage->Proper Storage (2-8°C, dry)

Troubleshooting workflow for this compound.

Quantitative Data Summary

ParameterRecommendation/InformationRationale
Storage Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent exposure to atmospheric moisture and oxygen.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo prevent unwanted chemical reactions such as oxidation and catalyzed hydrolysis.[1][2][3]
Recommended Solvents for Stock Solutions Dry, aprotic solvents (e.g., Anhydrous DMSO, DMF, Acetonitrile)To minimize the risk of hydrolysis in solution.
Stock Solution Storage -20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months)To ensure the stability of the compound in solution for an extended period.[4][5]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step methodology for the preparation of a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated micropipettes with sterile, filtered tips

  • Analytical balance

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Preparation of the Vial: Ensure the vial is clean and has been thoroughly dried in an oven and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Purge the vial with a gentle stream of inert gas for 1-2 minutes.

  • Weighing the Compound: Tare the vial on the analytical balance. Quickly and carefully weigh the desired amount of this compound into the vial.

  • Adding the Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.

  • Aliquoting: If desired, aliquot the stock solution into smaller, single-use volumes in pre-prepared, inerted vials.

  • Storage: Store the stock solution and aliquots at -20°C or -80°C.

References

Technical Support Center: Purification of Crude Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 3-methyl-2-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can vary depending on the synthetic route. However, they often include unreacted starting materials such as isovaleric acid derivatives, reagents from oxidation or acylation reactions, and alcohol byproducts if organometallic reagents were used.[1][2] Side-reaction products, including self-condensation products of the starting materials, may also be present.

Q2: What is the recommended first step in purifying crude this compound?

For many purification strategies, a preliminary aqueous workup is recommended. This typically involves washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic catalyst and unreacted acidic starting materials. Following this, a wash with brine (saturated aqueous sodium chloride) helps to remove dissolved water and break up any emulsions that may have formed. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q3: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and boiling points of the impurities.

  • Fractional distillation is often effective for separating the product from impurities with significantly different boiling points.

  • Flash column chromatography is useful for removing non-volatile impurities or those with similar boiling points that are difficult to separate by distillation.

  • Recrystallization is generally less common for this compound as it is often a liquid at or near room temperature, but it may be applicable to solid derivatives or if the crude product solidifies.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.

Troubleshooting Guide

Problem IDIssuePossible CausesSuggested Solutions
PUR-001Low yield after distillation.Product decomposition: The compound may be thermally unstable at the distillation temperature.Perform distillation under reduced pressure to lower the boiling point.
Co-distillation with impurities: Impurities with similar boiling points are being carried over with the product.Use a more efficient fractional distillation column (e.g., Vigreux or packed column). Consider an alternative purification method like column chromatography.
PUR-002Product appears discolored (yellow or brown).Presence of colored impurities: These may be high molecular weight byproducts or decomposition products.Purify by column chromatography. Passing the material through a short plug of silica gel may also remove some colored impurities.
Thermal decomposition: The compound may have partially decomposed during synthesis or purification.Use milder reaction and purification conditions. Store the purified product at a low temperature (2-8°C).
PUR-003Tailing of the product spot on TLC during column chromatography.Acidic nature of silica gel: The keto-ester may be interacting with the acidic silica gel, leading to tailing or decomposition.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[3]
Inappropriate solvent system: The chosen eluent may not be optimal for separation.Perform a thorough TLC analysis to find a solvent system that gives a good resolution (Rf of 0.2-0.4 for the product).
PUR-004Presence of alcohol impurities in the final product.Incomplete removal of alcohol byproducts from synthesis (e.g., from a Grignard reaction). A specific chemical treatment can be employed. Treat the crude product with a carboxylic anhydride (e.g., acetic anhydride) and an acid catalyst to esterify the alcohol impurities. The resulting esters will have significantly different boiling points and can be more easily separated by distillation.[2][4]

Data Presentation

Table 1: Purity of this compound after Different Purification Techniques (Illustrative)

Purification MethodInitial Purity (GC area %)Final Purity (GC area %)Yield (%)
Fractional Distillation859775
Flash Column Chromatography85>9965
Chemical Treatment + Distillation85 (with 10% alcohol impurity)9870

Table 2: Comparison of Analytical Methods for Purity Assessment (Illustrative)

ParameterHPLCGC-MS
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.05%~0.005%
Analysis Time per Sample ~30 minutes~20 minutes
Sample Consumption Low (~1 mg/mL)Very Low (<1 mg/mL)
Specificity Moderate to HighHigh

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Slowly heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at different temperature ranges. The first fraction will likely contain lower-boiling impurities and any residual solvent.

  • Product Collection: Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure component is distilling. Collect the fraction corresponding to the boiling point of this compound. The boiling point will be significantly lower under reduced pressure.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a column of appropriate size with silica gel using the wet slurry method with your initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent. If the compound is not very soluble, use a more polar solvent and adsorb the sample onto a small amount of silica gel, then load the dried silica onto the column.

  • Elution: Begin elution with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Deactivation of Silica Gel with Triethylamine
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[3]

  • Pack the Column: Pack the column with the silica gel slurry.[3]

  • Prepare the Deactivating Solution: Prepare a solution of your eluting solvent system containing 1-3% triethylamine.[3]

  • Flush the Column: Pass 1-2 column volumes of the triethylamine-containing solvent system through the packed column.[3]

  • Equilibrate the Column: Flush the column with 1-2 column volumes of your regular eluting solvent (without triethylamine) to remove the excess base.[3]

  • Load the Sample: The column is now ready for you to load your acid-sensitive keto ester.[3]

Visualizations

Purification_Workflow cluster_start Start cluster_workup Aqueous Workup cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Wash_NaHCO3 Wash with NaHCO3 (aq) Crude_Product->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4/MgSO4 Wash_Brine->Dry Initial_GCMS GC-MS/NMR Analysis Dry->Initial_GCMS Distillation Fractional Distillation Initial_GCMS->Distillation Volatile Impurities Column_Chromatography Column Chromatography Initial_GCMS->Column_Chromatography Non-volatile or Similar BP Impurities Purity_Check Purity Analysis (GC-MS, NMR) Distillation->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_issue Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_actions Corrective Actions Impure_Product Impure Product after Initial Purification Analyze_Impurities Identify Impurities (GC-MS, NMR) Impure_Product->Analyze_Impurities Alcohol_Impurity Alcohol Impurity Detected Analyze_Impurities->Alcohol_Impurity Boiling_Point_Impurity Similar Boiling Point Impurity Analyze_Impurities->Boiling_Point_Impurity Acidic_Impurity Acidic Impurity/Decomposition Analyze_Impurities->Acidic_Impurity Chemical_Treatment Chemical Treatment (Esterification) Alcohol_Impurity->Chemical_Treatment Column_Chrom Column Chromatography Boiling_Point_Impurity->Column_Chrom Base_Wash Aqueous Base Wash Acidic_Impurity->Base_Wash Chemical_Treatment->Impure_Product Re-purify Column_Chrom->Impure_Product Re-purify Base_Wash->Impure_Product Re-purify

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Optimizing Derivatization of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of Methyl 3-methyl-2-oxobutanoate (also known as α-ketoisovaleric acid methyl ester).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its derivatization necessary for analysis?

This compound is the methyl ester of α-ketoisovaleric acid, a key intermediate in the biosynthesis of branched-chain amino acids like valine.[1] Derivatization is often required for its accurate quantification, especially for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), because the original molecule is not sufficiently volatile.[1] For High-Performance Liquid Chromatography (HPLC), derivatization can enhance detection sensitivity as α-keto acids have weak chromophores.[1]

Q2: What are the most common derivatization methods for this compound?

The primary methods depend on the analytical technique:

  • For GC-MS Analysis: A two-step process involving methoximation followed by silylation is common.[1][2] Methoximation protects the keto group and prevents tautomerization, while silylation replaces active hydrogens on the carboxyl group to increase volatility.[1][2]

  • For HPLC Analysis: Derivatization with o-phenylenediamine (OPD) or its analogs is frequently used. This reaction forms a fluorescent and UV-active quinoxalinone derivative, which is easier to detect and quantify.[3][4][5]

Q3: What are the critical parameters to control for a successful derivatization reaction?

Several factors are crucial for optimizing the reaction:

  • pH: The pH of the reaction mixture is critical, especially for OPD-type derivatizations, which typically require acidic conditions.[3][6]

  • Temperature and Time: Derivatization reactions are sensitive to temperature and require sufficient incubation time to proceed to completion.[3]

  • Reagent Quality and Concentration: Reagents can degrade over time and should be prepared fresh.[3] An excess of the derivatization reagent is often needed to drive the reaction to completion.[6][7]

  • Moisture: Silylating agents are particularly sensitive to moisture, which can consume the reagent and lead to low yields.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound and its corresponding acid, α-ketoisovaleric acid.

Problem 1: Low or No Derivatization Product Yield

Question: I am not seeing a significant peak for my derivatized product. What could be the cause?

Answer: Low or no product yield is a common problem that can be traced back to several factors related to the reaction conditions or the sample itself.

Possible CauseRecommended Action
Incorrect Reaction pH For OPD derivatization, an acidic pH (around 3) is generally required.[3] Verify the pH of your reaction mixture and adjust if necessary.
Suboptimal Reaction Temperature Ensure the reaction is incubated at the recommended temperature. For many OPD analog derivatizations, temperatures between 80-100°C are optimal.[3] Silylation reactions may also require heating, often around 60-70°C.[7]
Inadequate Reaction Time The reaction may not have reached completion. Typical incubation times are 30-60 minutes, but this should be optimized for your specific setup.[3]
Reagent Degradation Derivatization reagents like OPD and silylating agents can degrade, especially when exposed to light, air, or moisture.[3][7] Always use freshly prepared solutions for the best results.
Presence of Moisture (Silylation) Silylating reagents are highly sensitive to moisture. Ensure samples are completely dry (lyophilized or dried under nitrogen) and use anhydrous solvents.[7]
Interfering Substances Other compounds in your sample with carbonyl groups can compete for the derivatization reagent.[3] Consider a sample cleanup step to remove potential interferences.
Analyte Instability α-keto acids can be unstable and prone to degradation at non-optimal pH or during prolonged heating.[3] Minimize sample processing time and ensure proper storage.
Problem 2: Presence of Multiple or Unexpected Peaks in the Chromatogram

Question: My chromatogram shows multiple peaks, peak splitting, or unexpected peaks. What is happening?

Answer: The appearance of extraneous peaks can result from incomplete reactions, side reactions, or degradation of the analyte or its derivative.

Possible CauseSuggested Solution
Incomplete Derivatization This can lead to peaks for the underivatized or partially derivatized analyte.[6][7] Optimize reaction conditions (time, temperature, reagent concentration) as described in Problem 1.
Formation of Isomers Aldehydes and ketones can form syn- and anti- isomers of their oxime derivatives during methoximation, which may be separated by the chromatographic column. This is a known phenomenon and may be unavoidable.[6]
Side Reactions The derivatization reagent may react with other components in the sample matrix or with itself, creating byproducts.[6] A sample cleanup step prior to derivatization can help. If possible, remove excess reagent after the reaction is complete (e.g., by evaporation under nitrogen).
Degradation of Analyte or Derivative The target molecule or its derivative might be unstable under the analytical conditions. For GC analysis, ensure the injector temperature is not excessively high.[6]

Experimental Protocols

Protocol 1: Derivatization with o-Phenylenediamine (OPD) Analog for HPLC

This protocol is adapted for α-keto acids, the parent compounds of this compound.

Materials:

  • α-Ketoisovaleric acid standard or sample

  • 4-Nitro-1,2-phenylenediamine (NPD) solution (1% w/v in methanol)

  • Acetic acid-sodium acetate buffer (pH 3)

  • Heating block or water bath at 80°C

Procedure:

  • To 1 mL of the aqueous α-ketoisovaleric acid solution, add 1 mL of the 1% NPD solution.[3]

  • Add 1 mL of the acetic acid-sodium acetate buffer (pH 3).[3]

  • Vortex the mixture gently.

  • Heat the mixture at 80°C for 30 minutes.[3]

  • Allow the solution to cool to room temperature.

  • The sample is now ready for HPLC analysis.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is a general guideline for the methoximation and silylation of α-keto acids.

Materials:

  • Dried sample/standard

  • Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)

  • Silylating reagent, e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Thermal shaker or heating block

Procedure:

  • Methoximation: Add 50 µL of MeOx solution to the dried sample. Incubate at 37°C for 90 minutes with shaking.[2] This step converts the keto group into an oxime.[2]

  • Silylation: Add 80 µL of MSTFA to the mixture. Incubate at 37°C for 30 minutes with shaking.[2] This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[2]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.[1]

Data Presentation

Table 1: Optimization Parameters for OPD-Type Derivatization of α-Keto Acids

ParameterRangeOptimum (Typical)Notes
pH 2 - 5~3Acidic conditions are required for the condensation reaction.[3]
Temperature (°C) 60 - 10080 - 100Higher temperatures can accelerate the reaction but may also lead to degradation if prolonged.[3]
Time (minutes) 20 - 9030 - 60A time-course experiment is recommended to find the optimal reaction time.[3]
Reagent OPD, NPD, etc.NPDAnalogs like 4-Nitro-1,2-phenylenediamine (NPD) can offer enhanced sensitivity.[3]

Table 2: Common Silylation Reagents for GC-MS Derivatization

ReagentAbbreviationKey Features
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAConsidered one of the most volatile and effective silylating agents.[2]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAOften used with a catalyst like Trimethylchlorosilane (TMCS) (e.g., 1% TMCS).
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can be advantageous.[8]

Visualizations

experimental_workflow_OPD Figure 1: Experimental Workflow for OPD Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Aqueous Sample or Standard Add_NPD Add 1% NPD Solution Sample->Add_NPD Add_Buffer Add pH 3 Buffer Add_NPD->Add_Buffer Vortex Vortex Gently Add_Buffer->Vortex Heat Incubate at 80°C for 30 min Vortex->Heat Cool Cool to Room Temp Heat->Cool Analysis HPLC-UV/Fluorescence Analysis Cool->Analysis

Caption: Workflow for OPD Derivatization of α-Keto Acids.

experimental_workflow_GCMS Figure 2: Two-Step Derivatization for GC-MS cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Sample Dry Sample or Standard Add_MeOx Add MeOx in Pyridine Sample->Add_MeOx Incubate1 Incubate at 37°C for 90 min Add_MeOx->Incubate1 Add_MSTFA Add MSTFA Incubate1->Add_MSTFA Incubate2 Incubate at 37°C for 30 min Add_MSTFA->Incubate2 Cool Cool to Room Temp Incubate2->Cool Analysis GC-MS Analysis Cool->Analysis troubleshooting_logic Figure 3: Troubleshooting Logic for Low Product Yield Start Low or No Product Detected Check_Reagents Are reagents fresh? Is moisture excluded (for silylation)? Start->Check_Reagents Prep_Fresh Prepare fresh reagents. Ensure anhydrous conditions. Check_Reagents->Prep_Fresh No Check_Conditions Are reaction Time, Temp, & pH correct? Check_Reagents->Check_Conditions Yes Prep_Fresh->Check_Conditions Optimize_Conditions Optimize T, t, and pH. Run test matrix. Check_Conditions->Optimize_Conditions No Check_Sample Is sample matrix complex? Is analyte stable? Check_Conditions->Check_Sample Yes Optimize_Conditions->Check_Sample Cleanup Perform sample cleanup. Verify sample integrity. Check_Sample->Cleanup Yes Success Problem Resolved Check_Sample->Success No Cleanup->Success

References

Common pitfalls in the quantification of volatile organic compounds like keto esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of volatile organic compounds (VOCs), with a special focus on keto esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of keto esters challenging?

A1: The accurate quantification of keto esters is challenging due to their inherent chemical properties. As β-keto esters, they exist in a dynamic equilibrium between two tautomeric forms: the keto and enol forms.[1][2] This keto-enol tautomerism can lead to chromatographic issues such as peak broadening or the appearance of multiple peaks for a single analyte, complicating data interpretation and affecting quantification.[2][3] Furthermore, many keto esters are susceptible to thermal degradation and decarboxylation, especially at the high temperatures used in gas chromatography (GC) injectors.[3][4]

Q2: What is derivatization, and why is it often necessary for keto ester analysis?

A2: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[5] For keto esters, derivatization is crucial for several reasons. Firstly, it "locks" the molecule into a single, stable form by reacting with the ketone and/or ester groups, which prevents the issues caused by keto-enol tautomerism.[3][6] Secondly, it increases the volatility and thermal stability of the compounds, making them more suitable for GC analysis.[7][8] Common derivatization procedures for keto esters involve a two-step process of methoximation followed by silylation.[4][6]

Q3: I'm observing poor peak shape and reproducibility with my headspace GC analysis. What are the likely causes?

A3: Poor peak shape and reproducibility in headspace gas chromatography (GC) analysis can stem from several factors.[9] Incomplete equilibration of the sample between the matrix and the headspace is a common culprit; ensure that the incubation time and temperature are sufficient and have been optimized.[9] Leaks in the system, particularly in the vial seals or syringe, can lead to variable injection volumes and poor reproducibility.[10] Additionally, the sample matrix itself can significantly influence the partitioning of volatile analytes into the headspace, leading to inconsistent results if the matrix composition varies between samples and standards.

Q4: What are the best practices for preparing standards and samples for keto ester analysis?

A4: Given their instability, it is critical to handle keto ester standards and samples with care.[3] Samples should be kept cool and analyzed as quickly as possible to minimize degradation.[3] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[3] When preparing calibration standards, it is essential to match the matrix of the standards as closely as possible to the sample matrix to account for any matrix effects on analyte extraction and derivatization efficiency. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.[11]

Troubleshooting Guides

Issue: Multiple or Broad Peaks for a Single Keto Ester Analyte
Possible Cause Troubleshooting Step
Keto-enol tautomerism Implement a derivatization step (e.g., methoximation followed by silylation) to stabilize the analyte in a single form.[3][6]
Thermal degradation in the injector Lower the injector temperature. Ensure the use of a deactivated inlet liner.[12]
Column activity Use a high-quality, inert GC column. Condition the column according to the manufacturer's instructions.[12]
Co-elution with a matrix component Optimize the GC temperature program to improve separation. Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.[11]
Issue: Low Analyte Recovery or Poor Sensitivity
Possible Cause Troubleshooting Step
Incomplete derivatization Ensure derivatization reagents are fresh and anhydrous.[5] Optimize reaction time and temperature.[3]
Analyte degradation during sample preparation Keep samples cool and minimize the time between extraction and analysis.[3]
Inefficient headspace extraction Optimize headspace parameters, including incubation temperature and time.[9] Consider adding salt to the sample to increase the volatility of the analytes ("salting-out" effect).[9]
Leaks in the GC system Perform a leak check of the injector, column fittings, and syringe.[10]
Loss of sensitivity in the detector Clean the detector according to the manufacturer's instructions. For mass spectrometers, this may involve cleaning the ion source.[12]

Experimental Protocols

Protocol 1: Derivatization of Keto Esters for GC-MS Analysis

This protocol describes a general two-step derivatization process involving methoximation followed by silylation, which is effective for stabilizing keto esters prior to GC-MS analysis.[4][6]

Materials:

  • Sample containing keto esters (e.g., in a suitable solvent)

  • Methoxyamine hydrochloride (MeOx·HCl) solution in pyridine (e.g., 20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MeOx·HCl solution in pyridine to the dried sample.

  • Cap the vial tightly and heat at 60°C for 60 minutes to protect the keto groups.[4]

  • Cool the vial to room temperature.

  • Add 50 µL of MSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes to derivatize the hydroxyl groups (from the enol form and any other hydroxyl groups present).[4]

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Static Headspace Sampling of Volatile Keto Esters

This protocol provides a general procedure for static headspace sampling, a common technique for the analysis of volatile compounds in complex matrices.[9]

Materials:

  • Sample in a headspace vial

  • Headspace autosampler

  • GC-MS system

Procedure:

  • Place a known amount of the sample (liquid or solid) into a headspace vial.

  • If using an internal standard, add it to the vial.

  • Seal the vial immediately with a septum and cap.

  • Place the vial in the headspace autosampler.

  • Set the incubation temperature and time. A typical starting point is 80°C for 20 minutes, but this must be optimized for the specific analytes and matrix.

  • Set the injection parameters, including injection volume, injection time, and transfer line temperature.

  • Start the analysis. The autosampler will incubate the sample and then inject a portion of the headspace gas into the GC-MS for analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods for a Model Keto Ester
Derivatization MethodPeak Area (Arbitrary Units)Peak Shape (Asymmetry Factor)
None15,0002.5 (tailing)
Silylation only (MSTFA)50,0001.8 (some tailing)
Methoximation + Silylation120,0001.1 (symmetric)

This table illustrates the typical improvement in peak area and shape when using a two-step derivatization process for a keto ester.

Visualizations

experimental_workflow Experimental Workflow for Keto Ester Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection & Storage extraction Extraction of Analytes sample_collection->extraction derivatization Derivatization (Methoximation + Silylation) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms Injection data_acquisition Data Acquisition gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Internal Standard peak_integration->quantification

Caption: Workflow for keto ester analysis.

troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Results start Poor Chromatographic Results (e.g., broad peaks, multiple peaks) check_derivatization Is derivatization complete? start->check_derivatization check_gc_conditions Are GC conditions optimal? check_derivatization->check_gc_conditions Yes optimize_derivatization Optimize derivatization: - Check reagents - Adjust time/temp check_derivatization->optimize_derivatization No check_system_integrity Is the system free of leaks and contamination? check_gc_conditions->check_system_integrity Yes optimize_gc Optimize GC method: - Lower injector temp - Change temperature program check_gc_conditions->optimize_gc No perform_maintenance Perform system maintenance: - Leak check - Clean injector and detector check_system_integrity->perform_maintenance No good_results Good Chromatographic Results check_system_integrity->good_results Yes optimize_derivatization->start Re-analyze optimize_gc->start Re-analyze perform_maintenance->start Re-analyze

References

How to prevent degradation of Methyl 3-methyl-2-oxobutanoate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-methyl-2-oxobutanoate

Introduction

Welcome to the technical support guide for ensuring the stability of this compound in biological samples. This molecule, the methyl ester of α-ketoisovalerate, is a critical intermediate in branched-chain amino acid (BCAA) metabolism.[1][2] Its accurate quantification is paramount for research in metabolic disorders, oncology, and nutritional science. However, as an α-keto ester, it is highly susceptible to degradation ex vivo. This guide provides a comprehensive, question-and-answer-based resource to help you navigate the complexities of sample handling and preservation, ensuring the integrity and reproducibility of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound concentrations are unexpectedly low or variable?

Answer: The instability of this compound is the most common culprit. There are two primary chemical degradation pathways that occur rapidly in biological matrices like plasma or serum if not handled correctly:

  • Enzymatic Hydrolysis: Biological samples, particularly blood and plasma, are rich in esterase enzymes. These enzymes will rapidly cleave the methyl ester bond, converting your target analyte back to its parent acid, 3-methyl-2-oxobutanoate (α-ketoisovalerate).[3][4][5] This leads to an underestimation of the ester form.

  • Chemical Instability (Hydrolysis & Decarboxylation): The α-keto ester is susceptible to non-enzymatic hydrolysis, a reaction that can be catalyzed by changes in pH.[6] The resulting α-keto acid is itself unstable and can undergo decarboxylation, further removing it from the measurable pool of related metabolites.[2]

Failure to control these two processes from the moment of sample collection is the leading cause of poor data quality.

Q2: What is the single most critical step to prevent degradation?

Answer: Immediate and rapid quenching of all enzymatic activity .[7][8] While temperature and pH are critical, the enzymatic degradation by esterases is often the fastest reaction.[9] This must be addressed at the point of collection. This is typically achieved by collecting the sample directly into a tube containing a potent esterase inhibitor and immediately placing it on ice.

Q3: Can I just freeze my samples at -80°C immediately after collection?

Answer: While immediate freezing to -80°C is essential for long-term storage and slows down degradation, it is not sufficient on its own .[10] The period between sample collection and freezing, even if only a few minutes at room temperature, is long enough for significant enzymatic degradation to occur.[11][12] Furthermore, freezing does not inactivate enzymes; it only slows them down. Subsequent thawing for analysis will reactivate them, leading to degradation on the benchtop.[9][12] A chemical quenching/inhibition step prior to freezing is mandatory for accurate results.

Q4: What kind of collection tubes should I use?

Answer: Standard EDTA, heparin, or serum tubes are inadequate. You must use collection tubes pre-loaded with a stabilization solution. The ideal solution will contain:

  • An esterase inhibitor (e.g., sodium fluoride, NaF, or a more specific inhibitor cocktail).[3][4]

  • A pH-adjusting buffer to maintain a slightly acidic environment (e.g., citrate buffer, pH ~6.0) to reduce chemical hydrolysis.[4][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
High variability between replicate samples 1. Inconsistent time between collection and stabilization. 2. Incomplete mixing with stabilizer. 3. Esterase activity post-collection.1. Standardize Workflow: Ensure every sample is treated identically. The time from collection to cooling and inhibition should be minimized and consistent (ideally < 1 minute). 2. Ensure Homogeneity: Immediately after collection, gently invert the tube 8-10 times to ensure the stabilizer is fully mixed with the sample. 3. Pre-load Inhibitors: Use collection tubes where the esterase inhibitor is already present. This ensures immediate action upon sample entry.[14]
Analyte detected in standards but not in samples 1. Complete degradation of the analyte. 2. Matrix effects during analysis (ion suppression).1. Review Collection Protocol: This is a critical failure. Re-evaluate your entire pre-analytical workflow, focusing on immediate enzymatic quenching and pH control from the moment of collection. See Protocol 1 below. 2. Check for Interferences: Some esterase inhibitors or their byproducts can cause ion suppression in LC-MS/MS analysis.[15] Prepare a sample with a known amount of analyte spiked into a stabilized matrix and compare the signal to a clean standard. If suppression is observed, chromatographic separation must be optimized.
Parent keto acid (3-methyl-2-oxobutanoate) is very high 1. Ineffective esterase inhibition. 2. Chemical hydrolysis due to improper pH or high temperature.1. Increase Inhibitor Concentration: The concentration or type of esterase inhibitor may be insufficient. A screening process to find the most effective inhibitor for your specific matrix may be necessary.[3][4] 2. Control Temperature and pH: Ensure samples are kept on ice at all times and that the collection tube buffer maintains a stable, slightly acidic pH.
Results are inconsistent after freeze-thaw cycles 1. Reactivation of enzymes upon thawing. 2. Analyte instability in the thawed matrix.1. Aliquot Samples: After initial processing and before the first freeze, aliquot samples into single-use volumes. This is the gold standard to avoid the damaging effects of freeze-thaw cycles.[16] 2. Minimize Bench Time: When a sample is thawed for analysis, it must be kept on ice and processed for injection as quickly as possible. Do not let samples sit in the autosampler at room temperature for extended periods.[9]

Core Methodologies & Protocols

Visualizing the Challenge: Degradation Pathways

The following diagram illustrates the primary threats to the stability of this compound in a biological matrix.

cluster_prevention Prevention Strategies Analyte This compound (Target Analyte) Acid 3-methyl-2-oxobutanoate (Parent Keto Acid) Analyte->Acid Enzymatic Hydrolysis (Esterases) Analyte->Acid Chemical Hydrolysis (Unstable pH) Degraded Further Degradation (e.g., Isobutyraldehyde + CO2) Acid->Degraded Decarboxylation (Instability) Inhibitor Esterase Inhibitors (e.g., NaF) Cooling Immediate Cooling (Ice / 4°C) pH pH Control (Acidic Buffer) cluster_collection Collection (Time Critical) cluster_processing Processing (<30 min) cluster_storage Storage Collect 1. Collect Blood into Pre-Chilled Stabilizer Tube Mix 2. Immediately Mix by Inversion (8-10 times) Collect->Mix Ice 3. Place on Ice (Maintain Cold Chain) Mix->Ice Centrifuge 4. Centrifuge at 4°C Ice->Centrifuge Aliquot 5. Aliquot Plasma (Single-Use Volumes) Centrifuge->Aliquot Freeze 6. Snap Freeze & Store at -80°C Aliquot->Freeze

References

Technical Support Center: Enhancing MS Sensitivity for Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the analysis of methyl 3-methyl-2-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sensitive detection of this small, volatile molecule by mass spectrometry. As Senior Application Scientists, we have compiled this information based on established analytical principles and field-proven troubleshooting strategies to help you enhance your signal-to-noise ratio and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial questions and provides a high-level overview of the critical factors affecting the analysis of this compound.

Q1: I am struggling with low or inconsistent signal for this compound. What are the most likely causes?

A1: Low sensitivity for a small, volatile analyte like this compound (MW: 130.14 g/mol ) typically stems from one of three areas: sample preparation, chromatography, or the mass spectrometry method itself.[1] Key issues include inefficient extraction from the sample matrix, poor chromatographic peak shape, use of a suboptimal ionization technique, or operating the mass spectrometer in a mode not suited for trace-level quantification.[2][3]

Q2: Should I be using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)?

A2: The choice depends on your sample matrix, available instrumentation, and throughput needs.

  • GC-MS is often the preferred method due to the compound's volatility.[4][5] It provides excellent separation for small molecules. However, to achieve the best performance, chemical derivatization may be required to improve thermal stability and chromatographic behavior.[6]

  • LC-MS/MS is also a powerful technique, particularly for complex biological matrices where it can offer high specificity.[3][6] It avoids the need for high-temperature vaporization, but sensitivity is highly dependent on mobile phase composition and the analyte's ability to ionize efficiently via techniques like Electrospray Ionization (ESI).[7]

Q3: Is chemical derivatization essential for analyzing this compound?

A3: While not strictly essential in all cases, derivatization is highly recommended, especially for GC-MS analysis. The primary reasons are:

  • To Stabilize the Keto Group: The α-keto group can exist in equilibrium with its enol tautomer, potentially leading to split or broad chromatographic peaks. Methoximation of the keto group "locks" it into a single, stable form.[8]

  • To Increase Volatility and Thermal Stability: Derivatization replaces active hydrogens with nonpolar groups, which enhances the compound's ability to move into the gas phase without degradation. For LC-MS, derivatization is less common but can be used to introduce a readily ionizable functional group to boost ESI efficiency.[6]

Q4: What are the best MS settings for sensitive quantification?

A4: For achieving the lowest limits of detection, you should not operate the mass spectrometer in full scan mode. Instead, use a targeted mode:

  • For GC-MS: Use Selected Ion Monitoring (SIM) . This involves monitoring only a few characteristic ions of your analyte, which dramatically increases the signal-to-noise ratio by increasing the dwell time on the masses of interest.[2][6]

  • For LC-MS/MS: Use Multiple Reaction Monitoring (MRM) . This is even more specific than SIM. It involves selecting a precursor ion (e.g., the protonated molecule [M+H]⁺), fragmenting it, and then monitoring a specific product ion. This two-stage filtering process significantly reduces background noise and enhances specificity.[3][6]

Section 2: Systematic Troubleshooting Guide

If the FAQs have not resolved your issue, a systematic approach is necessary. The following guide, structured as a logical workflow, will help you pinpoint the source of low sensitivity.

Troubleshooting_Workflow cluster_0 Start: Low Sensitivity Observed cluster_1 Phase 1: Sample & System Check cluster_2 Phase 2: Method Optimization Start Low or No Signal for This compound CheckStandard Q: Does a clean, high-concentration standard work correctly? Start->CheckStandard SystemIssue System-Wide Problem: - Check instrument tuning - Look for leaks - Clean ion source CheckStandard->SystemIssue No MethodIssue Analyte-Specific Problem: Proceed to Phase 2 CheckStandard->MethodIssue Yes SamplePrep Step 1: Sample Preparation - Poor extraction recovery? - Matrix suppression? - Analyte degradation? MethodIssue->SamplePrep Chromatography Step 2: Chromatography - Poor peak shape? - Co-elution with interferences? SamplePrep->Chromatography MS_Method Step 3: MS Detection - Wrong ionization mode (EI vs CI)? - Suboptimal source parameters? - Using Full Scan instead of SIM/MRM? Chromatography->MS_Method

Caption: Systematic troubleshooting workflow for low MS sensitivity.

Part A: Sample Preparation and Matrix Effects

Q: My signal is strong in a clean solvent, but weak or absent when I analyze my real samples (e.g., plasma, cell media). What's happening?

A: This strongly suggests a matrix effect , where co-extracted components from the sample interfere with the ionization of your target analyte.[7] This is a very common issue in ESI for LC-MS and can also affect GC-MS analysis.

  • Causality: In ESI, matrix components can compete with your analyte for charge on the surface of droplets in the ion source, suppressing its signal.[7] In GC-MS, non-volatile matrix components can contaminate the injector liner and column, creating active sites that adsorb the analyte.[2]

  • Solutions:

    • Improve Sample Cleanup: The goal is to remove interferences while retaining your analyte.[3]

      • Liquid-Liquid Extraction (LLE): Optimize the choice of extraction solvent to selectively pull your analyte out of the aqueous sample matrix.

      • Solid-Phase Extraction (SPE): Use an SPE cartridge that strongly retains your analyte while allowing matrix components to be washed away.

      • Headspace (HS) or Purge-and-Trap: For GC-MS, these techniques are excellent for separating volatile compounds like this compound from non-volatile matrix components (salts, proteins, etc.).[5][9]

    • Dilute the Sample: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, often leading to a net increase in signal despite the dilution of the analyte.

    • Use an Internal Standard: A stable isotope-labeled version of the analyte is ideal. It will behave identically during sample prep and ionization and can effectively correct for matrix-induced signal suppression.

Part B: Chromatographic Optimization

Q: My peak is broad, tailing, or split. How does this affect sensitivity and how can I fix it?

A: Poor peak shape reduces sensitivity by lowering the peak height and increasing the peak width, which makes it harder to distinguish from baseline noise.

  • For GC-MS:

    • Injector Issues: A contaminated injector liner can cause peak tailing. Replace the liner or use a deactivated one. A leaking septum can also cause sample loss and inconsistent results.[2]

    • Column Contamination: Buildup of non-volatile material at the head of the column can degrade performance. Try trimming 0.5 meters from the inlet end of the column.[2]

    • Inadequate Derivatization: As mentioned, the keto-enol tautomerism can cause peak splitting. Ensure your derivatization reaction (e.g., methoximation) has gone to completion.[8]

  • For LC-MS/MS:

    • Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Reconstitute the dried extract in the initial mobile phase.[3]

    • pH Effects: The pH of the mobile phase affects the charge state of any acidic or basic functional groups. Use a buffered mobile phase or add modifiers like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to ensure a consistent, single ionic form of the analyte.

    • Column Overload: Injecting too concentrated a sample can lead to broad, fronting peaks. Dilute the sample.[4]

Part C: Mass Spectrometer and Ionization Source

Q: I've optimized my sample prep and chromatography, but the signal is still weak. What can I adjust on the MS itself?

A: Optimizing the ionization process and detector settings is the final and most crucial step.[7]

  • For GC-MS - Consider Chemical Ionization (CI):

    • Electron Ionization (EI) is a "hard" technique that can cause extensive fragmentation.[10] This may leave very little abundance in the molecular ion (m/z 130), which is often the most specific ion for SIM.

    • Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane) to gently protonate the analyte molecule.[11] This results in a stable [M+H]⁺ ion (at m/z 131) with much less fragmentation, concentrating the ion current into a single, highly abundant ion for SIM analysis.[12] This can dramatically improve sensitivity.

  • For LC-MS/MS - Optimize ESI Source Parameters:

    • The efficiency of ESI is highly dependent on source conditions. You must optimize these parameters by infusing a standard of your analyte and monitoring the signal in real-time.

    • Key Parameters to Tune:

      • Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and desolvation.

      • Drying Gas Temperature: Crucial for removing solvent from the droplets to release gas-phase ions.[7]

      • Capillary Voltage: The voltage applied to the ESI needle, which drives the ionization process.

    • Always use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts (e.g., sodium adducts [M+Na]⁺).[7]

Section 3: Key Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol is designed to stabilize the keto group via methoximation, followed by silylation to derivatize any other active hydrogens, ensuring high volatility and good peak shape.[6][8]

Derivatization_Workflow Start Start: Dried Sample Extract Step1 Step 1: Methoximation - Add Methoxyamine HCl in Pyridine - Incubate (e.g., 60°C for 60 min) - Protects keto group Start->Step1 Step2 Step 2: Silylation - Add MSTFA + 1% TMCS - Incubate (e.g., 60°C for 30 min) - Increases volatility Step1->Step2 End Ready for GC-MS Injection Step2->End

Caption: Two-step derivatization workflow for GC-MS analysis.

Methodology:

  • Sample Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will interfere with the silylation reagent.[8]

  • Methoximation:

    • To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.[6]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly, vortex, and incubate at 60°C for 30 minutes.[6]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Protocol 2: General Guidance for LC-MS/MS Mobile Phase Selection

The goal is to achieve good chromatographic retention and promote efficient ionization.

  • Column: A standard reverse-phase C18 column is a good starting point.

  • Solvents: Use LC-MS grade water (Solvent A) and acetonitrile or methanol (Solvent B).

  • Additives for Positive Ion Mode (ESI+):

    • Formic Acid (0.1%): This is the most common additive. It acidifies the mobile phase, which helps to protonate analytes, forming the [M+H]⁺ ion required for ESI+ detection.[3][6]

    • Ammonium Acetate or Ammonium Formate (5-10 mM): These buffers can improve peak shape and ionization stability.

  • Gradient Elution: Start with a low percentage of organic solvent (e.g., 5% B) to retain the analyte on the column. Then, ramp up the concentration of Solvent B to elute the analyte. A typical gradient might be 5% to 95% B over 5-10 minutes.

  • Flow Rate: For standard analytical columns (e.g., 2.1 mm ID), flow rates of 0.2-0.4 mL/min are common and generally provide good ESI sensitivity.

Section 4: Quantitative Data & Ion Selection

For targeted analysis, selecting the right ions is paramount for achieving high sensitivity and specificity.

Table 1: Recommended Ions for Targeted MS Analysis

Analysis ModePrecursor Ion (m/z)Product Ion(s) (m/z)IonizationNotes
GC-MS (SIM) N/A101 , 59, 73EIThe ion at m/z 101 likely corresponds to the loss of an ethyl group after rearrangement. Other fragments can be used as qualifiers.
GC-MS (SIM) N/A131 CI (Methane)This is the protonated molecule [M+H]⁺. It is often the most abundant ion in CI, making it excellent for quantification.[11]
LC-MS/MS (MRM) 131.1 Scan for fragmentsESI+The precursor is the [M+H]⁺ ion. Product ions must be determined experimentally by infusing a standard and performing a product ion scan.

Note: The exact masses and fragments, especially for MRM, should always be confirmed empirically using your specific instrument and a pure standard of the analyte.

References

Technical Support Center: Resolving Co-eluting Peaks in Chromatographic Analysis of Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the resolution of co-eluting peaks in the chromatographic analysis of metabolites.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue: Poor resolution and co-eluting peaks are observed in the chromatogram.

Question: My chromatogram displays broad, overlapping peaks, which makes quantification impossible. How can I improve the separation?

Answer:

Co-elution of compounds is a frequent challenge in chromatography, often stemming from suboptimal analytical conditions or the inherent similarity of the analytes.[1] A systematic approach to optimizing your method can resolve these issues. The resolution of two peaks is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] A resolution value (Rs) greater than 1.5 is generally considered to represent baseline separation.[2]

Here is a step-by-step approach to improve your separation:

1. Optimize Your Mobile Phase:

The composition of your mobile phase is a powerful tool for manipulating selectivity.[1]

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and can improve the separation of closely eluting peaks.[1]

  • Change the Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter selectivity and potentially resolve co-eluting peaks.[1][2]

  • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least two units away from the pKa of your analytes and is adequately buffered.[1]

  • Incorporate Additives: Additives like ion-pairing reagents can be used for highly polar or ionic compounds that are poorly retained on conventional reversed-phase columns.

2. Evaluate Your Stationary Phase (Column):

The choice of your column is critical for achieving good resolution.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase to alter selectivity. For example, if you are using a C18 column, switching to a phenyl-hexyl or cyano (CN) phase can change the elution order.[1][3]

  • Increase Column Efficiency:

    • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and better resolution.[1][4]

    • Use a Longer Column: Increasing the column length can also enhance efficiency.[1]

    • Consider Core-Shell Columns: These columns can provide higher efficiency and better resolution compared to fully porous particle columns of the same dimension.[2]

3. Adjust Other Chromatographic Parameters:

  • Temperature: Altering the column temperature can affect selectivity. Increasing the temperature generally decreases viscosity and can lead to sharper peaks, while decreasing it can increase retention and potentially improve separation for some compounds.[3][5]

  • Flow Rate: A lower flow rate generally improves resolution but increases analysis time.[2]

Systematic Troubleshooting Workflow

Here is a logical workflow for diagnosing and addressing co-eluting peaks:

cluster_diagnosis Diagnosis cluster_optimization Method Optimization cluster_verification Verification observe Observe Abnormal Peak Shape (Shouldering, Tailing) purity Perform Peak Purity Analysis (DAD/MS) observe->purity injection Vary Injection Volume purity->injection suspect Suspect Co-elution injection->suspect mobile_phase Adjust Mobile Phase (Gradient, Solvent, pH) suspect->mobile_phase Primary Approach stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor flow_rate Modify Flow Rate stationary_phase->flow_rate Fine-tuning temperature Alter Column Temperature flow_rate->temperature baseline Achieve Baseline Resolution temperature->baseline confirm Confirm Peak Identity (MS/MS) baseline->confirm

A logical workflow for diagnosing and addressing co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What does a shoulder on my main peak indicate?

A1: A shoulder on a peak is a strong indication of a co-eluting impurity or a closely related compound.[1][6] This means that another compound is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in the guide above to improve resolution.[1]

Q2: How can I confirm if I have co-eluting peaks?

A2: Several methods can help confirm co-elution:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can utilize the peak purity function. This software feature analyzes the spectra across the entire peak. A non-homogenous spectrum strongly suggests the presence of more than one compound.[5][6]

  • Varying Injection Volume: Injecting different volumes of your sample can sometimes help diagnose co-elution. If a smaller peak is "hiding" under the main peak, changing the concentration on the column may alter the peak shape in a non-linear fashion.[5]

  • Mass Spectrometry: A mass spectrometer can often distinguish between co-eluting compounds if they have different mass-to-charge ratios (m/z).[6]

Q3: Can software be used to resolve co-eluting peaks?

A3: Yes, specialized software can be used for the deconvolution of co-eluting peaks.[7] This is particularly useful when chromatographic optimization alone cannot achieve baseline separation. Deconvolution algorithms use mathematical methods to separate the signals of individual components from an overlapping peak, provided there are some spectral or chromatographic differences between the co-eluting compounds.[7][8] Techniques like intelligent peak deconvolution analysis (i-PDeA) using multivariate curve resolution-alternating least squares (MCR-ALS) can be applied to photodiode array (PDA) detector data to extract single analytes from co-eluting peaks.[8]

Q4: My peaks are splitting into two. Is this the same as co-elution?

A4: Peak splitting is different from co-elution, although both can result in distorted peak shapes. Peak splitting is often caused by issues such as a partially blocked column frit, a void in the column packing, or sample solvent effects. Co-elution, on the other hand, is the overlapping of two or more distinct compounds.

Q5: What are some advanced chromatographic techniques to resolve highly complex metabolite mixtures?

A5: For particularly challenging separations, you might consider more advanced techniques:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with sub-2 µm particles to achieve significantly higher resolution and faster analysis times compared to conventional HPLC.[4]

  • Two-Dimensional Liquid Chromatography (2D-LC): This technique involves using two different columns with different separation mechanisms to dramatically increase peak capacity and resolve highly complex mixtures.

  • Supercritical Fluid Chromatography (SFC): SFC, particularly UltraPerformance Convergence Chromatography (UPC²), can be an attractive alternative to HILIC for the analysis of polar compounds and can provide different selectivity.[9]

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of Two Hypothetical Metabolites

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time - Metabolite A (min)Retention Time - Metabolite B (min)Resolution (Rs)
50:504.24.51.1
45:555.86.31.6
40:607.58.22.1

Note: Data is illustrative and will vary depending on the specific analytes and chromatographic conditions.

Table 2: Comparison of Column Chemistries for Metabolite Separation

Column Stationary PhaseSelectivity (α) for a Critical PairTheoretical Plates (N)Key Characteristics
C181.0515,000Standard for non-polar to moderately polar compounds.
Phenyl-Hexyl1.1514,000Provides alternative selectivity through π-π interactions.
Cyano (CN)1.2513,500Useful for polar compounds and can be used in both normal- and reversed-phase modes.

Note: Data is illustrative and will vary depending on the specific analytes and chromatographic conditions.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Metabolites

This protocol outlines a systematic approach to developing a robust HPLC method for separating a complex mixture of metabolites.

1. Initial Conditions:

  • Column: Select a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • UV Detector: Set to an appropriate wavelength for your analytes.[1]

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[1][2] This will indicate the range of organic solvent needed to elute all compounds of interest.[1]

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient.[1]

    • If peaks are clustered at the beginning, start with a lower initial %B.[1][2]

    • If peaks are eluting too late, increase the final %B or the gradient slope.[1][2]

    • To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.[2]

4. Mobile Phase Selectivity:

  • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.[2] Methanol has different solvent properties and can change the elution order.[2]

5. pH Adjustment:

  • If peak shape is poor (e.g., tailing), try adjusting the pH of Mobile Phase A. Using a different acid, such as trifluoroacetic acid (TFA), or a buffer can improve peak symmetry.

6. Flow Rate and Temperature Fine-Tuning:

  • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[2]

Method Development Workflow

start Start: Initial Conditions (C18, ACN/H2O, 1mL/min, 30°C) scouting Run Scouting Gradient (5-95% B in 15 min) start->scouting optimize_gradient Optimize Gradient (Adjust slope and range) scouting->optimize_gradient check_resolution Resolution > 1.5? optimize_gradient->check_resolution change_solvent Change Organic Solvent (e.g., to Methanol) check_resolution->change_solvent No fine_tune Fine-Tune Flow Rate and Temperature check_resolution->fine_tune Yes change_solvent->optimize_gradient adjust_ph Adjust Mobile Phase pH end End: Optimized Method adjust_ph->end fine_tune->adjust_ph

A workflow for systematic HPLC method development.

References

Minimizing contamination in trace analysis of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during the trace analysis of Methyl 3-methyl-2-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in the trace analysis of this compound?

The primary sources of contamination are multifaceted and can be introduced at nearly any stage of the analytical process. Key areas of concern include:

  • Solvents and Reagents: Impurities present in solvents, derivatization reagents, or mobile phases can introduce interfering peaks and raise the background signal.[1][2]

  • Glassware and Labware: Improperly cleaned glassware, pipette tips, and vials can leach contaminants or harbor residues from previous analyses.[2][3]

  • Sample Handling: The sample handling environment can introduce contaminants from dust, aerosols, and even the analyst. It is crucial to wear powder-free gloves and work in a clean space.[2][4]

  • Analytical Instrument (GC-MS): Contamination can originate from within the gas chromatography system itself. Common sources include septum bleed, residue in the inlet liner, carryover from prior injections, and impurities in the carrier gas.[5][6]

Q2: Why am I seeing unexpected "ghost peaks" in my chromatogram, even during a blank run?

Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[5] Their presence, especially in a blank solvent injection, typically points to contamination within the analytical system. Common causes include:

  • Carryover: Residual analyte from a previous, more concentrated sample adhering to surfaces in the injection port, syringe, or the front of the analytical column.[5][6]

  • Septum Bleed: Small particles or volatile compounds from the injector septum breaking down at high temperatures and entering the column.[5]

  • Contaminated Inlet Liner: The glass liner in the GC inlet can accumulate non-volatile residues from samples, which can then bleed out in subsequent runs.[5][7]

  • Impure Solvents or Gases: The solvent used for the blank injection may be contaminated, or impurities could be present in the carrier gas supply.[3][6]

Q3: How can I prevent the degradation of this compound during sample preparation and storage?

As an alpha-keto acid, this compound can be susceptible to degradation.[1][8] To ensure sample integrity, the following best practices are recommended:

  • Rapid Processing: Process samples as quickly as possible after collection to minimize time for degradation reactions.[1]

  • Maintain Low Temperatures: Keep samples on ice or at 4°C during all preparation steps.[1]

  • Proper Storage: For short-term storage, keep samples at 4°C. For long-term preservation, freezing at -20°C or, ideally, -80°C is recommended.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation and should be avoided.[1]

  • Derivatization: Converting the analyte to a more stable derivative, such as a trimethylsilyl (TMS) ester, can prevent degradation during chromatographic analysis.[1][9]

Q4: What is the most effective way to clean glassware for this type of trace analysis?

To minimize contamination from glassware, a multi-step, rigorous cleaning protocol is essential. A simple solvent rinse is often insufficient.[10] An effective procedure involves sequential cleaning with detergent, water, and organic solvents. For particularly stubborn residues or for achieving the lowest possible detection limits, an acid soak is also recommended.[11][12] Always cover clean glassware with solvent-rinsed aluminum foil to prevent contamination from dust.[13]

Troubleshooting Guides

Problem: High Background Noise or Baseline Instability in Chromatogram

High background noise can mask analyte peaks and compromise the limits of detection.

Symptom Possible Cause Recommended Action
Consistently High Baseline Contaminated carrier gas or gas lines.[14]Ensure the use of high-purity (99.9995% or higher) gases.[6] Install or replace gas traps for moisture, oxygen, and hydrocarbons.[6]
Excessive column bleed due to high temperatures or oxygen exposure.[14]Verify that the oven temperature does not exceed the column's maximum operating limit. Check all fittings for leaks to prevent oxygen from entering the system.[14]
Contaminated solvents or reagents used in sample preparation.[1]Run a solvent blank using high-purity, MS-grade solvent from a fresh bottle to verify purity.[1][6]
Irregular or "Spiking" Baseline Contaminated detector (e.g., FID jet or collector).[14]Clean the detector according to the manufacturer's instructions.
Particulates from the septum or liner entering the column.Perform inlet maintenance, including replacing the septum and inlet liner.[5]
S-Shaped Baseline Drift Leaks in the carrier gas line, often exacerbated during temperature programming.[14]Perform a thorough leak check of the entire pneumatic system.
Problem: Appearance of Unexpected Peaks (Ghost Peaks)

The appearance of ghost peaks is a common issue in trace analysis, indicating system contamination. The following workflow can help systematically identify the source.

G start Ghost Peak Detected in Chromatogram step1 Action: Inject a blank of high-purity, MS-grade solvent from a new bottle. start->step1 q1 Are ghost peaks still present? step1->q1 res1 Source is likely the original solvent, reagents, or vials. Action: Replace all solvents and use fresh, clean vials. q1->res1 No step2 Source is within the GC system or syringe. Action: Run a 'system blank' (no injection). q1->step2 Yes q2 Are ghost peaks still present? step2->q2 res2 Source is likely the syringe or autosampler wash solvent. Action: Manually clean the syringe or replace autosampler wash solvents. q2->res2 No step3 Source is upstream of the column. Action: Perform inlet maintenance. (Replace septum and liner). q2->step3 Yes q3 Still present after inlet maintenance? step3->q3 res3 Problem Resolved: Contamination was in the inlet. q3->res3 No res4 Source is likely the carrier gas line or column contamination/carryover. Action: Check gas traps. Trim 15-30 cm from the front of the column. q3->res4 Yes

Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Problem: Poor Reproducibility and Inaccurate Quantification

Inconsistent results often point to issues with sample stability, matrix effects, or injection technique.

  • Matrix Effects: Components within the biological sample matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.[8]

    • Solution: Implement a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte throughout the entire process.[8]

  • Analyte Instability: As discussed in the FAQs, the inherent instability of alpha-keto acids can lead to variable results if samples are not handled consistently and kept at low temperatures.[1]

  • Injection Issues: Leaks in the syringe or septum, or poor injection technique can lead to variable injection volumes and thus poor reproducibility.[14] Regularly inspect and replace the syringe and septum as part of routine maintenance.[14]

Experimental Protocols

Protocol 1: Comprehensive Glassware Cleaning for Trace Organic Analysis

This protocol is designed to remove organic and inorganic residues to prevent contamination.[11][13]

Materials:

  • Phosphate-free laboratory detergent (e.g., Alconox)[13]

  • Hot tap water

  • High-purity deionized water (>18 MΩ)[13]

  • High-purity methanol[13]

  • High-purity acetone[13]

  • Concentrated Nitric Acid (for optional acid soak)[11]

  • Appropriate personal protective equipment (gloves, safety goggles, lab coat)

Procedure:

  • Initial Wash: Scrub glassware thoroughly with a warm solution of laboratory detergent and hot tap water. Use a brush appropriate for the vessel size to clean all interior and exterior surfaces.[13]

  • Tap Water Rinse: Rinse the glassware by filling it completely with warm tap water and emptying it at least six times to remove all detergent.[13]

  • Deionized Water Rinse: Rinse the glassware by filling it completely with high-purity deionized water and emptying it at least six times.[13]

  • (Optional) Acid Soak: For the most demanding applications, soak glassware in a dilute (e.g., 0.5-20%) nitric acid solution for a minimum of 8 hours.[11][12] After soaking, rinse thoroughly with deionized water (at least 5 times) to remove all traces of acid.[15]

  • Solvent Rinse (in a fume hood):

    • Rinse the vessel three times with a small volume (~1/10 of container volume) of high-purity methanol.[13]

    • Rinse the vessel three times with a small volume (~1/10 of container volume) of high-purity acetone.[13]

  • Drying: Allow glassware to air dry on a dedicated drying rack or in a drying oven. Loosely cover openings with hexane-rinsed aluminum foil to prevent dust contamination.[13]

Protocol 2: Minimizing Contamination During Sample Preparation

This workflow outlines the critical steps to prevent the introduction of contaminants during sample handling and preparation.

G A Start: Use Glassware Cleaned via Comprehensive Protocol B Wear Powder-Free Gloves and Work in a Clean Environment A->B C Use High-Purity/MS-Grade Solvents and Reagents B->C D Keep Sample at Low Temperature (e.g., on ice) throughout C->D E Perform Sample Clean-up (e.g., SPE or LLE) to Remove Matrix Interferences D->E F Perform Derivatization (if required for stability/volatility) E->F G Transfer Final Extract to a Clean Autosampler Vial with a PTFE-lined cap F->G H Analyze Immediately or Store at -80°C to Ensure Stability G->H

Caption: Workflow for minimizing contamination during sample preparation.

Data Presentation

Table 1: Common Contaminants in GC-MS Analysis and Their Likely Sources
Contaminant Class Examples Likely Source(s)
Phthalates Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)Plastic labware, vial caps, gloves, floor wax, pump oil.
Siloxanes Cyclic and linear siloxanesSeptum bleed, column bleed, silicone-based lubricants, hand lotions.[5]
Hydrocarbons Long-chain alkanes, greaseFingerprints (improper glove use), vacuum pump oil, contaminated solvents.[3]
Previous Analytes High-concentration samples from a prior runSystem carryover from a contaminated inlet liner, syringe, or column.[5][6]
Solvent Impurities Stabilizers, preservatives, degradation productsUsing lower-grade solvents; improper storage of solvents.[6]

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analysis of Methyl 3-methyl-2-oxobutanoate: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Methyl 3-methyl-2-oxobutanoate. As a key intermediate in branched-chain amino acid metabolism, accurate quantification of this alpha-keto acid is crucial for researchers in metabolic disease, microbiology, and drug development. This document delves into the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance based on experimental data. The goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate analytical methodology for their specific research needs.

Introduction: The Significance of this compound

This compound, also known as α-ketoisovaleric acid, is the keto-analog of the essential amino acid valine.[1][2] It is a critical intermediate in the metabolic pathway of branched-chain amino acids (BCAAs), which also includes leucine and isoleucine.[3][4] The catabolism of BCAAs is essential for various physiological processes, and dysregulation of this pathway has been implicated in several metabolic disorders.

Accurate and reliable quantification of this compound in biological matrices is therefore of paramount importance for:

  • Disease Biomarker Discovery: Understanding its role in metabolic diseases.

  • Microbial Metabolism Studies: Investigating its function as a precursor in pathways like pantothenic acid biosynthesis in Escherichia coli.[5]

  • Pharmaceutical Research: Evaluating the effects of drug candidates on BCAA metabolism.

The choice of analytical technique is a critical decision that directly impacts the quality and reliability of experimental data. This guide will compare and contrast the two most powerful and widely used mass spectrometry-based methods for the analysis of small molecules: GC-MS and LC-MS/MS.

The Analytical Challenge: Physicochemical Properties

This compound is a small, polar, and relatively volatile organic acid.[3][6] These properties present unique challenges and opportunities for both GC-MS and LC-MS analysis. Its volatility makes it a potential candidate for GC-MS, but its polarity and the presence of a reactive keto group necessitate careful consideration of sample preparation, particularly the need for derivatization.[7][8] For LC-MS, its polarity is advantageous for reversed-phase chromatography, but its small size can sometimes lead to poor retention on traditional C18 columns without careful method optimization.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a robust and highly reproducible technique that excels at the separation and analysis of volatile and semi-volatile compounds.[7] For non-volatile or polar analytes like this compound, a chemical derivatization step is mandatory to increase volatility and thermal stability, making them amenable to GC analysis.[8][11]

The "Why" Behind the GC-MS Workflow: Causality in Experimental Choices

The primary challenge in analyzing keto acids by GC-MS is their inherent low volatility and potential for thermal degradation in the hot injector port.[12] To overcome this, a two-step derivatization process is typically employed:

  • Methoximation: The keto group is protected by reacting it with methoxyamine hydrochloride. This step is crucial as it prevents the formation of multiple tautomeric forms of the keto acid, which would otherwise lead to multiple chromatographic peaks for a single analyte, complicating quantification.[8][11]

  • Silylation: The acidic carboxyl group is converted to a non-polar trimethylsilyl (TMS) ester using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the molecule, allowing it to be readily vaporized and transported through the GC column.[8][11]

This derivatization strategy is a self-validating system; the appearance of a single, sharp chromatographic peak corresponding to the di-derivatized analyte confirms the successful and complete derivatization of both functional groups.

Experimental Workflow: GC-MS

Caption: GC-MS workflow for this compound analysis.

Detailed GC-MS Protocol

This protocol provides a representative workflow for the analysis of this compound in a biological matrix.[13]

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, microbial fermentation broth), add a suitable internal standard.[11]
  • Perform protein precipitation by adding 300 µL of a cold organic solvent (e.g., methanol).
  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.

2. Derivatization: [8][11]

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes to protect the keto group.
  • Silylation: Add 80 µL of MSTFA. Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

3. GC-MS Analysis:

  • Gas Chromatograph: Utilize a capillary column suitable for metabolomics, such as a DB-5ms.
  • Injection: Inject 1 µL of the derivatized sample in splitless mode.
  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp up to 300°C at a rate of 10°C/min.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Polarity-Focused Alternative

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and thermally labile compounds in complex matrices.[14][15] A significant advantage of LC-MS/MS for the analysis of this compound is that derivatization is often not required, simplifying sample preparation and increasing throughput.[16]

The "Why" Behind the LC-MS/MS Workflow: Causality in Experimental Choices

The direct analysis of underivatized keto acids by LC-MS/MS is possible due to the "soft" ionization techniques employed, most commonly Electrospray Ionization (ESI).[17][18] ESI allows for the gentle transfer of ions from the liquid phase to the gas phase with minimal fragmentation, preserving the molecular ion.[19][20]

The choice of mobile phase and chromatographic column is critical for retaining and separating this small, polar analyte. A reversed-phase C18 column is commonly used, and the mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like methanol or acetonitrile.[9][10] The acidic mobile phase aids in protonating the carboxyl group, which can improve peak shape and retention on the non-polar stationary phase.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. In this mode, the molecular ion of the analyte is selected in the first quadrupole, fragmented, and then specific fragment ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and allows for accurate quantification even at low concentrations.[9]

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS workflow for this compound analysis.

Detailed LC-MS/MS Protocol

This protocol outlines a general method for the quantification of this compound without derivatization.[9][10]

1. Sample Preparation:

  • To 100 µL of the sample, add a suitable internal standard.
  • Perform protein precipitation by adding 300 µL of cold acetonitrile.
  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reversed-phase C18 column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
  • Mass Spectrometer: Operate in electrospray ionization (ESI) negative or positive mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be optimized.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study. Below is a summary of their performance characteristics for the analysis of this compound.

Parameter GC-MS LC-MS/MS
Principle Separation of volatile compounds followed by mass-based detection.[7]Separation of compounds in the liquid phase followed by highly specific and sensitive tandem mass spectrometry.[14]
Sample Preparation Requires derivatization (methoximation and silylation), which is multi-step and can be time-consuming.[8][11]Simple protein precipitation followed by reconstitution. Derivatization is typically not required.[9][16]
Throughput Moderate. The derivatization steps can be a bottleneck.[13]High. Can be readily automated for large sample batches.[10]
Sensitivity Good, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures.[12]Generally offers higher sensitivity and lower limits of detection, especially in complex biological matrices.[14][21]
Specificity Good, especially when using SIM mode.Excellent, due to the use of MRM, which minimizes interferences.[9]
Robustness Generally considered a very robust and reproducible technique.Can be more susceptible to matrix effects, which may impact ionization efficiency.[7]
Cost Lower initial instrument cost and generally lower maintenance costs.[7]Higher initial instrument cost and ongoing operational expenses.[15]

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques capable of reliably quantifying this compound. The optimal choice depends on the specific research context.

  • GC-MS is a cost-effective and highly reproducible method. It is an excellent choice for targeted quantification when high throughput is not the primary concern and the laboratory has established expertise in derivatization techniques. The extensive, standardized electron ionization libraries can also aid in the identification of unknown compounds in non-targeted metabolomics studies.

  • LC-MS/MS offers superior sensitivity and higher throughput, making it the preferred method for studies involving large sample cohorts or when very low concentrations of the analyte are expected.[14] The simpler sample preparation workflow reduces the potential for analytical variability and is more amenable to automation.[10][16]

For researchers in drug development and clinical laboratories where high throughput and sensitivity are paramount, LC-MS/MS is generally the more advantageous technique for the analysis of this compound. For academic research and smaller-scale studies where robustness and cost-effectiveness are key considerations, GC-MS remains a viable and powerful alternative . Ultimately, the decision should be guided by a thorough evaluation of the analytical requirements, available instrumentation, and in-house expertise. The validation of the chosen method is crucial to ensure the generation of accurate and reproducible data.[22][23][24]

References

A Comparative Guide for Metabolic Studies: Methyl 3-methyl-2-oxobutanoate vs. 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the choice of substrates and tracer molecules is paramount to the accuracy and interpretation of experimental outcomes. This guide provides a comprehensive comparison of methyl 3-methyl-2-oxobutanoate and its corresponding carboxylic acid, 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate or KIV). While direct comparative performance data is scarce, this document synthesizes available information on the metabolic role of KIV and the established principles of using esterified compounds in cellular studies to guide researchers in their experimental design.

Introduction to 3-methyl-2-oxobutanoate (KIV) and its Methyl Ester

3-methyl-2-oxobutanoate (KIV) is a pivotal intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] Its metabolic fate is of significant interest in studies related to BCAA metabolism, which is often dysregulated in diseases such as maple syrup urine disease, diabetes, and certain cancers.[2] this compound is the methyl ester of KIV. The rationale for using esterified forms of metabolites in research is often to enhance their cell membrane permeability, a common strategy for molecules that are otherwise poorly transported into cells.[1]

Metabolic Profile of 3-methyl-2-oxobutanoate (KIV)

3-methyl-2-oxobutanoate is a well-characterized alpha-keto acid with a central role in valine metabolism. It is involved in several key metabolic processes:

  • Valine Catabolism: KIV is formed from valine via transamination, a reaction catalyzed by branched-chain amino acid transaminase (BCAT). It is subsequently oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA, which then enters further metabolic pathways.[3]

  • Valine Synthesis: The transamination reaction is reversible, meaning KIV can serve as a direct precursor for the synthesis of valine.[1]

  • Leucine Biosynthesis: KIV is also a starting point for the biosynthesis of leucine.[1]

Due to its central role, isotopically labeled KIV is frequently used as a tracer to study BCAA metabolic flux in vivo and in vitro.[2]

This compound: A Prodrug Approach for Enhanced Cellular Uptake?

The primary motivation for employing the methyl ester of KIV in metabolic studies is the principle of enhancing cell permeability. Carboxylic acids, like KIV, are typically charged at physiological pH and thus have limited ability to passively diffuse across the lipophilic cell membrane. By converting the carboxylic acid to a methyl ester, the molecule becomes more lipophilic, which is expected to facilitate its entry into cells.

Once inside the cell, it is anticipated that intracellular esterases would rapidly hydrolyze the methyl ester, releasing the active metabolite, KIV.[1] This "prodrug" approach is a widely used strategy in pharmaceutical development to improve the bioavailability of drugs.[4]

However, a critical consideration is the potential for spontaneous, non-enzymatic hydrolysis of the ester in the aqueous environment of cell culture media.[1] Studies on other α-keto acid esters, such as those of α-ketoglutarate, have demonstrated that they can hydrolyze spontaneously, which could lead to an accumulation of the acid form in the extracellular medium.[1]

Comparative Analysis: Expected Performance

Feature3-methyl-2-oxobutanoate (KIV)This compoundRationale
Water Solubility HighLow to ModerateCarboxylic acids are generally more soluble in aqueous solutions than their corresponding esters.
Cell Permeability Low (requires transporters)High (passive diffusion)Esterification increases lipophilicity, facilitating passage through the cell membrane.[1]
Primary Active Form 3-methyl-2-oxobutanoate3-methyl-2-oxobutanoate (after hydrolysis)The methyl ester is expected to be a prodrug that is converted to the active acid form.[1]
Potential for Spontaneous Hydrolysis Not applicableHighα-keto acid esters can be susceptible to spontaneous hydrolysis in aqueous media.[1]
Metabolic Fate Directly enters BCAA metabolism.Converted to KIV, then enters BCAA metabolism.The ultimate metabolic effects are predicted to be those of KIV.

Experimental Protocols

Protocol 1: In Vitro Analysis of 3-methyl-2-oxobutanoate (KIV) Metabolism

This protocol provides a general framework for studying the metabolism of KIV in cultured cells.

  • Cell Culture: Plate cells of interest at a desired density in appropriate growth medium and allow them to adhere overnight.

  • Treatment: Replace the growth medium with a serum-free medium containing a known concentration of 3-methyl-2-oxobutanoate (e.g., 1 mM). For tracer studies, use isotopically labeled KIV (e.g., ¹³C-labeled).

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled 80% methanol solution to the cells and scrape them from the plate.

    • Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Analysis: Analyze the extracted metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of KIV and its downstream metabolites.

Protocol 2: Hypothetical Protocol for Comparative Analysis of this compound

This protocol is a proposed approach for comparing the methyl ester to the acid, with necessary controls.

  • Cell Culture: As described in Protocol 1.

  • Treatment Groups:

    • Vehicle control (e.g., DMSO).

    • 3-methyl-2-oxobutanoate (KIV) at a specific concentration.

    • This compound at the same concentration.

  • Spontaneous Hydrolysis Control: In parallel, incubate the treatment media without cells under the same conditions to measure the rate of spontaneous hydrolysis of the methyl ester to KIV.

  • Incubation and Metabolite Extraction: As described in Protocol 1.

  • Analysis:

    • Analyze the cell culture media from all time points to determine the extracellular concentrations of both the methyl ester and KIV.

    • Analyze the intracellular metabolite extracts to quantify the levels of KIV and its downstream metabolites.

    • Compare the intracellular accumulation of KIV and its metabolites between the cells treated with the acid versus the ester.

Visualizations

Valine Valine KIV 3-methyl-2-oxobutanoate (KIV) Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Further_Metabolism Further Metabolism Isobutyryl_CoA->Further_Metabolism

Fig. 1: Metabolic pathway of 3-methyl-2-oxobutanoate (KIV).

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methyl_ester_ext This compound KIV_ext 3-methyl-2-oxobutanoate (KIV) Methyl_ester_ext->KIV_ext Spontaneous Hydrolysis Methyl_ester_int This compound Methyl_ester_ext->Methyl_ester_int Passive Diffusion KIV_int 3-methyl-2-oxobutanoate (KIV) KIV_ext->KIV_int Transporters Methyl_ester_int->KIV_int Intracellular Esterases Metabolism Metabolic Pathways KIV_int->Metabolism

Fig. 2: Proposed uptake and conversion of this compound.

cluster_pros_kiv Pros cluster_cons_kiv Cons cluster_pros_ester Pros cluster_cons_ester Cons Compound Choice of Compound KIV 3-methyl-2-oxobutanoate (KIV) Compound->KIV Methyl_Ester This compound Compound->Methyl_Ester cluster_pros_kiv cluster_pros_kiv cluster_cons_kiv cluster_cons_kiv cluster_pros_ester cluster_pros_ester cluster_cons_ester cluster_cons_ester Pros_KIV Directly active metabolite Known cellular uptake mechanisms No confounding hydrolysis Cons_KIV Potentially lower cell permeability Pros_Ester Potentially higher cell permeability Cons_Ester Spontaneous hydrolysis in media Requires intracellular activation Potential for off-target effects of the ester

Fig. 3: Comparison of using KIV vs. its methyl ester in studies.

Conclusion

The selection between 3-methyl-2-oxobutanoate and its methyl ester for metabolic studies hinges on the specific experimental objectives and the cellular system being investigated. 3-methyl-2-oxobutanoate is the well-characterized, biologically active molecule and its use provides direct insights into BCAA metabolism. The methyl ester offers a potential strategy to enhance cellular uptake, which may be advantageous in cells with low transporter expression. However, researchers must be cognizant of the likely rapid hydrolysis of the ester, both spontaneously and enzymatically, to the parent acid. This necessitates careful experimental design, including appropriate controls, to accurately interpret the metabolic consequences. Future studies directly comparing the uptake and metabolic fate of these two compounds would be invaluable to the field.

References

Structural analogs of Methyl 3-methyl-2-oxobutanoate and their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of structural analogs of methyl 3-methyl-2-oxobutanoate, a branched-chain α-keto ester, has revealed a landscape rich with diverse biological activities. These compounds, belonging to the broader classes of α-keto esters and amides, are emerging as promising scaffolds in the development of novel therapeutics. This guide provides a comparative analysis of their biological activities, supported by experimental data, to inform future research and drug discovery efforts.

Comparative Analysis of Biological Activity

While direct comparative studies on a wide range of this compound analogs are limited, research on structurally related α- and β-keto esters and amides has demonstrated significant potential in several key therapeutic areas. This section summarizes the key findings.

Quorum Sensing Inhibition by β-Keto Esters

A study on a panel of β-keto ester analogs has demonstrated their potential as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system crucial for pathogenesis in many bacteria. The half-maximal inhibitory concentration (IC50) values for the inhibition of bioluminescence, a QS-controlled phenotype in Vibrio harveyi, are presented below. Initial screenings indicated that a phenyl ring at the C-3 position was important for antagonistic activity.[1][2]

Compound IDStructureIC50 (µM) for Bioluminescence Inhibition
Analog 1 Ethyl 3-oxo-3-phenylpropanoate> 100
Analog 2 Ethyl 3-(4-fluorophenyl)-3-oxopropanoate23
Analog 3 Ethyl 3-(4-chlorophenyl)-3-oxopropanoate28
Analog 4 Ethyl 3-(4-bromophenyl)-3-oxopropanoate35
Analog 5 Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate45
Analog 6 Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate53

Data sourced from a study on β-keto ester analogs as quorum sensing inhibitors. The specific compounds are derivatives of ethyl 3-oxopropanoate, which share the β-keto ester motif with potential analogs of this compound.[1][2]

Antiviral and Anticancer Activity of α-Ketoamides

Structural modification of the ester group in this compound to an amide introduces the α-ketoamide moiety, a privileged motif in medicinal chemistry.[3] α-Ketoamides have demonstrated potent activity as inhibitors of viral proteases and the proteasome, highlighting their potential as antiviral and anticancer agents.

For instance, a series of novel α-keto phenylamide derivatives displayed highly potent proteasome inhibition and anticancer activity against various cancer cell lines.[4] Furthermore, a representative α-ketoamide from this series was found to be active in inhibiting the cellular infection of SARS-CoV-2.[4] The mechanism often involves the electrophilic keto-amide group forming a covalent adduct with a catalytic cysteine residue in the active site of the target enzyme.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays relevant to the biological activities discussed.

Quorum Sensing Inhibition Assay (Bioluminescence Assay)

This protocol is adapted from studies on the inhibition of quorum sensing in Vibrio harveyi.[1]

1. Bacterial Strain and Culture Conditions:

  • Use the wild-type bioluminescent strain Vibrio harveyi BB120.
  • Grow the bacteria in an appropriate marine broth at 30°C with shaking.

2. Preparation of Test Compounds:

  • Dissolve the synthesized β-keto ester analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
  • Prepare serial dilutions of the stock solutions to achieve the desired final concentrations for the assay.

3. Bioluminescence Inhibition Assay:

  • In a 96-well microplate, add a suspension of V. harveyi BB120 in the mid-logarithmic growth phase to each well.
  • Add the different concentrations of the test compounds to the wells. Include a positive control (a known QS inhibitor) and a negative control (DMSO vehicle).
  • Incubate the plate at 30°C.
  • Measure the bioluminescence at regular intervals using a luminometer.
  • Concurrently, measure the optical density at 600 nm (OD600) to monitor bacterial growth and rule out any general toxicity of the compounds.

4. Data Analysis:

  • Normalize the bioluminescence readings to the bacterial growth (luminescence/OD600).
  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in bioluminescence, by fitting the data to a dose-response curve.[6][7]

Antiviral Plaque Reduction Assay

This is a general protocol for determining the antiviral efficacy of compounds against plaque-forming viruses like SARS-CoV-2.[4]

1. Cell Culture and Virus:

  • Use a susceptible cell line, such as Vero E6 cells for SARS-CoV-2.
  • Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Use a viral stock with a known titer (plaque-forming units per mL, PFU/mL).

2. Plaque Reduction Assay:

  • Seed the cells in 12-well plates and allow them to form a confluent monolayer.
  • Prepare serial dilutions of the test compounds in the cell culture medium.
  • Pre-incubate the virus with the different concentrations of the test compounds for a specific period (e.g., 1 hour) at 37°C.
  • Infect the cell monolayers with the virus-compound mixtures.
  • After an adsorption period, remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and the test compounds.
  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

3. Data Analysis:

  • Count the number of plaques in each well.
  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
  • Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits plaque formation by 50%, by plotting the percentage of plaque reduction against the compound concentration.

Visualizing Experimental Workflows and Pathways

Diagrams are essential tools for illustrating complex processes. Below are Graphviz DOT scripts for generating diagrams of a typical experimental workflow for screening enzyme inhibitors and a simplified signaling pathway for quorum sensing.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Workflow for the discovery and development of enzyme inhibitors.

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell Autoinducer Synthesis Autoinducer Synthesis Autoinducer Autoinducer Autoinducer Synthesis->Autoinducer produces Receptor Protein Receptor Protein Autoinducer->Receptor Protein binds to Autoinducer_out Extracellular Autoinducers Autoinducer->Autoinducer_out diffusion Gene Expression Gene Expression Receptor Protein->Gene Expression activates Virulence Factors Virulence Factors Gene Expression->Virulence Factors leads to Inhibitor Inhibitor Inhibitor->Receptor Protein blocks binding Autoinducer_out->Receptor Protein uptake

Simplified signaling pathway of bacterial quorum sensing and its inhibition.

References

Comparative Metabolic Effects of Branched-Chain Alpha-Keto Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Branched-chain alpha-keto acids (BCKAs) are the metabolic intermediates derived from the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The primary BCKAs are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively.[1] Far from being mere metabolic byproducts, these molecules are now understood to be critical signaling molecules and regulators of key metabolic pathways.[1][2] Dysregulation of BCAA and BCKA metabolism is a significant factor in a range of metabolic disorders, from the rare genetic condition Maple Syrup Urine Disease (MSUD) to the highly prevalent type 2 diabetes.[1][3]

This guide provides a detailed comparative analysis of the distinct metabolic effects of KIC, KMV, and KIV, supported by experimental data. It outlines detailed methodologies for key experiments and visualizes the complex signaling pathways involved to facilitate a deeper understanding and guide future research.

Comparative Data on Metabolic Effects

The metabolic influence of BCKAs varies significantly, with KIC, the keto acid of leucine, being the most extensively studied.[3] The following tables summarize key quantitative findings from experimental studies, highlighting the distinct and sometimes opposing effects of these molecules on critical metabolic processes.

Table 1: Comparative Effects of BCKAs on Insulin Secretion & Glucose Metabolism

Parameterα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)Model System
Insulin Secretion (Triggering) Potent stimulator; similar to α-ketocaproate.[4]Insignificant triggering effect.[4]Data not extensively available.Isolated Mouse Islets
Insulin Secretion (Amplification) Strongest amplifier among BCKAs.[4][5]Weaker amplifier compared to KIC.[4][5]Data not extensively available.Isolated Mouse Islets (with KATP channels closed)
KATP Channel Inhibition Affinity Moderate affinity for sulfonylurea receptor site.[4][5]Lowest affinity for sulfonylurea receptor site.[4][5]Data not available.Membranes from HIT-T15 & COS-1 Cells
Insulin-Stimulated Glucose Uptake Decreased.[3]Decreased.[3]No significant effect.[3]C2C12 Myotubes
AKT Phosphorylation (Ser473) Significant reduction.[3]Significant reduction.[3]No significant effect.[3]C2C12 Myotubes

Table 2: Comparative Effects of BCKAs on Mitochondrial Function & Macrophage Polarization

Parameterα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)Model System
Mitochondrial Respiration Can inhibit mitochondrial ATP production at high concentrations; markedly inhibits α-ketoglutarate dehydrogenase.[3]Not considered a potent modulator of ATP production compared to KIC.[3]Limited direct evidence of significant inhibition of ETC complexes compared to KIC.[3]In vitro studies
Macrophage Polarization Induces a pro-tumoral state.[6]Exerts a pro-inflammatory effect.[6]Induces a pro-tumoral state.[6]In vitro Human and Murine Cancer Cell Lines
Macrophage TCA Cycle Fuels TCA cycle intermediates.[6]Does not significantly fuel TCA cycle intermediates.[6]Fuels TCA cycle intermediates.[6]In vitro Macrophage Models

Key Signaling Pathways and Mechanisms

BCKAs exert their effects by modulating several key signaling pathways. KIC, in particular, has a well-documented role in stimulating insulin secretion and interacting with the mTOR pathway, a central regulator of cell growth and metabolism.

Mechanism of KIC-Stimulated Insulin Secretion

KIC stimulates insulin secretion from pancreatic β-cells through a dual mechanism.[7] Firstly, its mitochondrial metabolism increases the cytosolic ATP/ADP ratio, which leads to the closure of ATP-sensitive potassium (KATP) channels.[7] This depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers insulin exocytosis. Secondly, KIC can directly bind to the sulfonylurea receptor site of the KATP channel, further promoting its closure.[4][7] A critical step in this process is the transamination of KIC, which generates α-ketoglutarate (α-KG), a potent signaling molecule that can directly stimulate insulin secretion.[8][9]

KIC α-Ketoisocaproate (KIC) Mito Mitochondrial Metabolism KIC->Mito Enters Mitochondria KATP K-ATP Channel Closure KIC->KATP Direct Inhibition Transamination Transamination (BCAT) KIC->Transamination ATP_ADP ↑ ATP/ADP Ratio Mito->ATP_ADP ATP_ADP->KATP Depol Membrane Depolarization KATP->Depol Ca ↑ Cytosolic Ca²⁺ Depol->Ca Insulin Insulin Secretion Ca->Insulin aKG α-Ketoglutarate (α-KG) Transamination->aKG Leucine Leucine Transamination->Leucine aKG->Insulin Amplifying Signal

Caption: KIC stimulates insulin secretion via metabolism and direct KATP channel inhibition.

Role of α-Ketoglutarate in mTORC1 Signaling

The transamination product of KIC, α-ketoglutarate (α-KG), is not just an intermediate in the TCA cycle but also a key signaling molecule that can activate the mTORC1 pathway.[10][11] mTORC1 is a master regulator of protein synthesis, cell growth, and autophagy.[10][12] α-KG can activate mTORC1 by replenishing the TCA cycle and through its role in amino acid metabolism, which in turn promotes the phosphorylation of downstream targets like p70 S6K1 and 4E-BP1, initiating protein synthesis.[10][11]

aKG α-Ketoglutarate (α-KG) AminoAcids ↑ Amino Acid Pool (e.g., Glutamine, Leucine) aKG->AminoAcids mTORC1 mTORC1 AminoAcids->mTORC1 Activation p70S6K1 p70 S6K1 mTORC1->p70S6K1 Phosphorylates FOUR_EBP1 4E-BP1 mTORC1->FOUR_EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibition ProteinSynth Protein Synthesis p70S6K1->ProteinSynth FOUR_EBP1->ProteinSynth Relieves Inhibition cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Plasma, Tissue) Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Cent Centrifugation Precip->Cent Super Supernatant Transfer Cent->Super Evap Evaporation (Nitrogen Stream) Super->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis (C18, MRM) Recon->LCMS Data Data Quantification LCMS->Data

References

A Guide to Inter-Laboratory Cross-Validation of Methyl 3-methyl-2-oxobutanoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably and reproducibly measure key metabolites across different laboratories is fundamental to advancing research and ensuring the validity of clinical and preclinical studies. Methyl 3-methyl-2-oxobutanoate, also known as α-ketoisovaleric acid, is a critical intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[1] Its accurate quantification is essential for studying various metabolic disorders, including Maple Syrup Urine Disease (MSUD).[2]

This guide provides a framework for conducting an inter-laboratory cross-validation study for the quantification of this compound. As direct public data for a cross-validation study of this specific analyte is limited, this document presents a standardized protocol and a hypothetical dataset to illustrate the process. This guide also details common analytical methodologies and their performance characteristics.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The primary objective of an inter-laboratory comparison is to evaluate the performance of multiple laboratories when analyzing identical, homogeneous samples.[3] The results are then statistically analyzed to determine consensus values and assess the performance of each laboratory.

Table 1: Hypothetical Inter-Laboratory Comparison for this compound Quantification

LaboratoryMethodSample A (µM)Sample B (µM)Z-Score (Sample A)Z-Score (Sample B)
Lab 1GC-MS48.599.2-0.58-0.41
Lab 2LC-MS/MS51.2103.50.811.08
Lab 3HPLC-UV47.195.8-1.36-1.59
Lab 4GC-MS49.8101.70.140.43
Lab 5LC-MS/MS50.5102.90.470.88
Consensus Mean 49.5 100.6
Std. Deviation 1.72 3.03

Z-scores are calculated as: (Lab Result - Consensus Mean) / Standard Deviation. A Z-score between -2 and 2 is generally considered acceptable.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are methodologies for two common analytical techniques for quantifying this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method involves the derivatization of the keto acid to increase its volatility, followed by separation using gas chromatography and detection by mass spectrometry.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

    • Deproteinize the sample by adding 400 µL of cold methanol. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes to stabilize the keto group.[4]

    • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to increase volatility.[4]

  • GC-MS Analysis:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This method offers high sensitivity and specificity for the quantification of keto acids in biological matrices.[5]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins with 400 µL of acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and internal standard.

Mandatory Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Sample Collection & Homogenization B Distribution to Participating Labs A->B C Sample Analysis using Standardized Protocol B->C D Data Submission to Coordinating Center C->D E Statistical Analysis (e.g., Z-score) D->E F Performance Evaluation & Reporting E->F

Caption: Workflow for an Inter-Laboratory Cross-Validation Study.

G A Valine B This compound (α-Ketoisovaleric acid) A->B Branched-Chain Amino Acid Transaminase C Isobutyryl-CoA B->C Branched-Chain α-Keto Acid Dehydrogenase Complex D Further Metabolism C->D

Caption: Metabolic Pathway of this compound.

Conclusion

References

Biological activity of Methyl 3-methyl-2-oxobutanoate compared to other keto esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Methyl 3-methyl-2-oxobutanoate and Other Keto Esters

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of this compound and other relevant keto esters, supported by experimental data.

Introduction

Keto esters are a class of organic compounds characterized by a ketone and an ester functional group. Their structural similarity to endogenous metabolites allows them to participate in and modulate various biological pathways. This guide focuses on this compound, the methyl ester of a branched-chain keto acid derived from valine, and compares its potential biological activities with those of more extensively studied keto esters: Ethyl Pyruvate and α-Ketoglutarate Esters. While direct experimental data on this compound is limited, its activity can be inferred from its structural relationship to its parent compound, 3-methyl-2-oxobutanoic acid, and by comparison with other keto esters.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physical and chemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the key physicochemical properties of the keto esters discussed in this guide.

PropertyThis compoundEthyl PyruvateDimethyl α-ketoglutarateOctyl α-ketoglutarate
Molecular Formula C₆H₁₀O₃[1]C₅H₈O₃[2][3][4]C₇H₁₀O₅C₁₃H₂₂O₅[5]
Molecular Weight 130.14 g/mol [1]116.12 g/mol [2][3][4]174.15 g/mol 258.3 g/mol [5]
Appearance Light yellow liquid[6]Colorless to light yellow liquid[2][4]Not specifiedNot specified
Boiling Point 62 °C @ 11 mmHg[6]144 °C[2][4][7]Not specifiedNot specified
Solubility in Water Not specifiedMiscible[7]Not specifiedSoluble in PBS (pH 7.2) at 2 mg/ml[5]
LogP Not specified0.435[7]Not specifiedNot specified
Stability Stable under normal conditions.[8]Volatile[7]Hydrolyzes in aqueous media[9][10]Hydrolyzes in aqueous media[9][11]

Comparative Biological Activities

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Keto esters have shown promise in modulating inflammatory pathways.

Ethyl Pyruvate has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. For instance, in human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β, 10 mM of Ethyl Pyruvate reduced IL-8 secretion by 80%.[12] In another study, Ethyl Pyruvate inhibited LPS-stimulated IL-12 p40 mRNA and protein production in bone marrow-derived macrophages.[13] The anti-inflammatory effects of Ethyl Pyruvate are partly mediated through the inhibition of the NF-κB signaling pathway.

CompoundModel SystemKey FindingsReference
Ethyl Pyruvate LPS-stimulated murine macrophagesIC₅₀ of 28.83 mM.[3][3]
Ethyl Pyruvate IL-1β-stimulated HUVECs10 mM reduced IL-8 secretion by 80%.[12][12]
Ethyl Pyruvate LPS-activated murine macrophagesDecreased expression of IL-12 p40 and NO production.[13][13]
α-Ketoglutarate Songpu Mirror Carp infected with Aeromonas hydrophilaPrevented the up-regulation of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-8.[14][14]
Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous pathologies. Keto esters can mitigate oxidative stress through various mechanisms.

α-Ketoglutarate (AKG) and its esters act as antioxidants. AKG can directly react with hydrogen peroxide in a non-enzymatic reaction, converting it to succinate, water, and carbon dioxide.[12][15] Studies have shown that AKG treatment can increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[12][16] In H₂O₂-induced HT22 cells, AKG treatment significantly enhanced SOD and GSH activity while suppressing MDA accumulation.[16]

CompoundModel SystemKey FindingsReference
α-Ketoglutarate H₂O₂-induced HT22 cellsSignificantly enhanced SOD and GSH activity and suppressed MDA accumulation.[16][16]
α-Ketoglutarate D-galactose-induced aging miceElevated SOD and GSH levels and reduced MDA and protein carbonyl levels in the brain.[16][16]
α-Ketoglutarate Porcine intestinal cells and piglets exposed to H₂O₂Reduced ROS levels and increased the activities of antioxidant enzymes.[13][17][13][17]
Ethyl Pyruvate GeneralKnown to scavenge reactive oxygen species.[18][18]
Metabolic Regulation

As intermediates or precursors in key metabolic pathways, keto esters can significantly influence cellular metabolism.

This compound is an ester of 3-methyl-2-oxobutanoic acid, a key intermediate in the catabolism of the branched-chain amino acid valine. This pathway is crucial for energy production and the synthesis of other metabolites.

α-Ketoglutarate Esters serve as cell-permeable sources of α-ketoglutarate, a central intermediate in the Krebs cycle. By replenishing α-ketoglutarate levels, these esters can influence cellular energy production and biosynthetic processes. However, it is important to note that some α-ketoglutarate esters can spontaneously hydrolyze in aqueous media.[9][10]

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway

This compound is expected to be hydrolyzed intracellularly to 3-methyl-2-oxobutanoate, which then enters the valine catabolism pathway. This pathway ultimately feeds into the Krebs cycle for energy production.

G cluster_valine Valine Catabolism cluster_krebs Krebs Cycle Valine Valine KIV 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) Valine->KIV Branched-chain aminotransferase aKIV This compound aKIV->KIV Esterase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps Krebs Krebs Cycle Succinyl_CoA->Krebs NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκB EthylPyruvate Ethyl Pyruvate EthylPyruvate->NFkB Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription experimental_workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Keto Ester start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (e.g., ELISA) collect->measure analyze Analyze Data measure->analyze

References

Evaluating Methyl 3-methyl-2-oxobutanoate as a Diagnostic Biomarker for Maple Syrup Urine Disease Against Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Maple Syrup Urine Disease (MSUD) is an inborn error of metabolism characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. The primary and most specific diagnostic marker for all forms of MSUD is the presence of alloisoleucine in the plasma.[1][2] This guide provides a comparative evaluation of Methyl 3-methyl-2-oxobutanoate (also known as α-ketoisovaleric acid), a BCKA derived from valine, against the established biomarkers for MSUD, namely BCAAs and alloisoleucine.

Comparative Analysis of Biomarkers

The diagnosis and monitoring of MSUD rely on the accurate measurement of specific biomarkers. While elevated BCAAs are indicative of MSUD, alloisoleucine is considered the pathognomonic marker due to its high specificity and sensitivity.[1][3] this compound, as a direct downstream metabolite of valine transamination, is also significantly elevated in MSUD patients and presents a potential biomarker for the disease.[4][5][6][7]

Quantitative Data Comparison

The following tables summarize the quantitative data from a study comparing plasma amino acid and urinary organic acid profiles in MSUD patients and healthy controls. This data highlights the significant elevation of this compound and established biomarkers in individuals with MSUD.

Table 1: Plasma Amino Acid Concentrations in MSUD Patients vs. Controls

BiomarkerMSUD Patients (μmol/L)Control Group (μmol/L)
LeucineHighNormal
IsoleucineHighNormal
ValineNormalSlightly Higher (not statistically significant)
AlloisoleucineSignificantly HighNot Detected

Data sourced from a study on Filipino patients with MSUD.[4][5][6][7]

Table 2: Urinary Organic Acid Excretion in MSUD Patients vs. Controls

BiomarkerMSUD PatientsControl Group
Branched-Chain Ketoacids (including this compound)Significantly ElevatedNormal
SuccinateSignificantly ElevatedNormal

Data sourced from a study on Filipino patients with MSUD.[4][5][6][7]

Experimental Protocols

Accurate quantification of these biomarkers is crucial for diagnosis and management of MSUD. The following are detailed methodologies for the analysis of both the candidate and established biomarkers.

Quantification of Plasma Amino Acids (including BCAAs and Alloisoleucine) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of amino acids in plasma.

  • Sample Preparation:

    • A small volume of plasma (e.g., 10 µL) is deproteinized, typically by precipitation with a solvent like methanol or acetonitrile.

    • An internal standard, usually a stable isotope-labeled version of the amino acids of interest, is added to the sample prior to protein precipitation to account for variability in sample processing and instrument response.

    • The supernatant is collected after centrifugation, dried down, and reconstituted in a mobile phase-compatible solvent.[8]

  • Chromatographic Separation:

    • The reconstituted sample is injected into a liquid chromatograph.

    • Separation of the amino acids is achieved on a suitable column (e.g., a C18 or a specialized amino acid analysis column) using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • The amino acids are ionized, typically using electrospray ionization (ESI) in positive ion mode.

    • Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each amino acid and their corresponding internal standards are monitored. This provides high selectivity and sensitivity.

Quantification of Urinary Organic Acids (including this compound) by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of organic acids in urine.

  • Sample Preparation and Derivatization:

    • A urine sample is first treated with an internal standard.

    • The organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).

    • The solvent is evaporated, and the residue is derivatized to increase the volatility of the organic acids for GC analysis. A common derivatization procedure involves two steps:

      • Oximation: Carbonyl groups are converted to oximes using a reagent like hydroxylamine hydrochloride.

      • Silylation: Hydroxyl and carboxyl groups are converted to their trimethylsilyl (TMS) ethers/esters using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Separation:

    • The derivatized sample is injected into a gas chromatograph.

    • Separation is performed on a capillary column (e.g., a non-polar or medium-polarity column) with a temperature-programmed oven to elute the organic acids based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection:

    • The separated compounds are introduced into a mass spectrometer.

    • Electron ionization (EI) is typically used to generate characteristic fragmentation patterns for each organic acid.

    • The mass spectrometer is operated in either full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific organic acids like this compound.

Visualizing the Metabolic Context

Understanding the metabolic pathway in which these biomarkers are involved is essential for their evaluation.

Valine_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation Valine Valine Methyl_3_methyl_2_oxobutanoate This compound (α-Ketoisovaleric acid) Valine->Methyl_3_methyl_2_oxobutanoate Branched-chain aminotransferase alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate alpha_Ketoglutarate->Glutamate BCKDH_Complex Branched-chain α-keto acid dehydrogenase (BCKDH) [Deficient in MSUD] Isobutyryl_CoA Isobutyryl-CoA Methyl_3_methyl_2_oxobutanoate->Isobutyryl_CoA NAD+ CoA Further_Metabolism Further Metabolism Isobutyryl_CoA->Further_Metabolism

Valine Catabolism Pathway and the Site of Defect in MSUD.

Experimental_Workflow cluster_amino_acids Plasma Amino Acid Analysis (LC-MS/MS) cluster_organic_acids Urinary Organic Acid Analysis (GC-MS) Plasma_Sample Plasma Sample Deproteinization Protein Precipitation (e.g., Methanol) Plasma_Sample->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 Drying1 Drying Supernatant1->Drying1 Reconstitution1 Reconstitution Drying1->Reconstitution1 LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution1->LC_MSMS_Analysis Urine_Sample Urine Sample Extraction Solvent Extraction (e.g., Ethyl Acetate) Urine_Sample->Extraction Drying2 Drying Extraction->Drying2 Derivatization Derivatization (Oximation & Silylation) Drying2->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

Experimental Workflows for Biomarker Quantification.

Conclusion

The established biomarkers for Maple Syrup Urine Disease, particularly alloisoleucine and the panel of branched-chain amino acids, are highly effective for diagnosis and monitoring. Alloisoleucine, in particular, offers exceptional specificity and sensitivity.[1] this compound is a direct and significantly elevated metabolite in MSUD, making it a strong candidate biomarker. Its measurement, as part of a urinary organic acid profile, provides valuable confirmatory evidence for the diagnosis.[9]

While the diagnostic utility of elevated BCAAs and the pathognomonic nature of alloisoleucine are well-established, the routine inclusion of urinary organic acid analysis to quantify this compound and other BCKAs can offer a more comprehensive biochemical picture of the patient's metabolic state. For drug development and clinical trials, monitoring both the primary amino acid biomarkers and the downstream keto-acid metabolites could provide a more detailed assessment of therapeutic efficacy and metabolic control. Further studies directly comparing the diagnostic accuracy and monitoring utility of this compound with alloisoleucine could further clarify its role as a primary or secondary biomarker for MSUD.

References

In Vitro vs. In Vivo Stability of Methyl 3-methyl-2-oxobutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo stability of methyl 3-methyl-2-oxobutanoate, a key intermediate in branched-chain amino acid metabolism. Understanding the stability of this ester is crucial for its application in research and potential therapeutic development, as its hydrolysis to the active metabolite, 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate), is a critical activation step. This document summarizes the expected stability based on the behavior of structurally similar compounds, outlines relevant experimental protocols, and provides a framework for assessing the compound's metabolic fate.

Executive Summary

Direct experimental data on the stability of this compound is limited in publicly available literature. However, based on the known behavior of other α-keto esters, such as ethyl pyruvate, it is anticipated that this compound exhibits greater stability in aqueous solutions compared to its corresponding carboxylic acid, 3-methyl-2-oxobutanoate.[1][2][3][4] In biological systems, the ester is expected to undergo rapid hydrolysis mediated by ubiquitous carboxylesterases, primarily in the liver, to release the metabolically active 3-methyl-2-oxobutanoate.[5][6][7] This guide provides protocols for assessing this stability both in laboratory settings and in living organisms.

In Vitro Stability Profile

The in vitro stability of this compound is influenced by pH and the presence of ester-hydrolyzing enzymes.

Chemical Stability (Hydrolysis): In aqueous solutions, this compound is susceptible to hydrolysis, a reaction that is typically catalyzed by acid or base. The rate of hydrolysis is expected to be pH-dependent. Studies on similar α-keto esters suggest that they are relatively stable in neutral aqueous solutions but can degrade under acidic or alkaline conditions.[8]

Enzymatic Stability: The primary route of in vitro degradation in biological matrices, such as plasma or tissue homogenates, is expected to be enzymatic hydrolysis. Carboxylesterases are a family of enzymes abundant in the liver and other tissues that catalyze the hydrolysis of a wide range of esters.[5][6][7]

Table 1: Expected In Vitro Stability of this compound

ConditionExpected StabilityPrimary Degradation Pathway
Neutral Aqueous Buffer (pH 7.4)Moderate to HighSpontaneous Hydrolysis
Acidic Buffer (e.g., Simulated Gastric Fluid)Low to ModerateAcid-catalyzed Hydrolysis
Alkaline Buffer (e.g., Simulated Intestinal Fluid)LowBase-catalyzed Hydrolysis
PlasmaLowEnzymatic Hydrolysis by Esterases
Liver Microsomes/HomogenateVery LowEnzymatic Hydrolysis by Carboxylesterases

In Vivo Stability and Metabolic Fate

Upon administration, this compound is anticipated to be a prodrug that is rapidly converted to its active form, 3-methyl-2-oxobutanoate.

Metabolism: The in vivo stability of this compound is expected to be low due to rapid enzymatic hydrolysis by carboxylesterases present in the liver, plasma, and other tissues.[5][6] The resulting 3-methyl-2-oxobutanoate is an endogenous metabolite that plays a central role in the catabolism of the branched-chain amino acid valine. It is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase complex.

The metabolic pathway of 3-methyl-2-oxobutanoate is well-established.

cluster_in_vivo In Vivo Environment Methyl_Ester This compound Keto_Acid 3-methyl-2-oxobutanoate (α-ketoisovalerate) Methyl_Ester->Keto_Acid Carboxylesterases (Hydrolysis) Metabolism Further Metabolism (e.g., to Isobutyryl-CoA) Keto_Acid->Metabolism Branched-Chain α-Keto Acid Dehydrogenase Complex

Caption: In vivo conversion of this compound.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the stability of this compound.

In Vitro Stability Assay in Plasma

Objective: To determine the rate of hydrolysis of this compound in plasma.

Materials:

  • This compound

  • Control plasma (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Warm plasma and PBS to 37°C.

  • Spike the stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding a cold protein precipitation solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of remaining this compound and the formation of 3-methyl-2-oxobutanoate using a validated LC-MS/MS method.[9][10][11][12][13]

  • Calculate the half-life (t½) of the compound in plasma.

cluster_workflow In Vitro Plasma Stability Workflow Start Prepare Stock Solution Incubate Incubate with Plasma at 37°C Start->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction & Precipitate Protein Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate Half-life Analyze->Calculate

Caption: Workflow for in vitro plasma stability assay.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo stability and pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Appropriate vehicle for administration (e.g., saline, PEG400)

  • Animal model (e.g., rats, mice)

  • Blood collection supplies

  • Analytical equipment for sample processing and LC-MS/MS analysis

Procedure:

  • Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., intravenous, oral).

  • Administer the compound to the animal model.

  • Collect blood samples at predetermined time points (e.g., pre-dose, and various time points post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the plasma samples and analyze for the concentrations of both this compound and its metabolite, 3-methyl-2-oxobutanoate, using a validated LC-MS/MS method.[9][10]

  • Determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution for both the parent ester and the metabolite.

Conclusion

References

A Comparative Guide to Internal Standards for the Quantification of Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of methyl 3-methyl-2-oxobutanoate, a significant intermediate in the biosynthesis of branched-chain amino acids, is critical for research in metabolomics, disease biomarker discovery, and bioprocessing. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic and mass spectrometric analyses. This guide provides a comparative overview of the efficacy of different internal standards for the quantification of this compound, supported by experimental data and detailed protocols.

Two primary categories of internal standards are commonly employed for the quantification of this compound: stable isotope-labeled (SIL) analogues of the analyte and structurally similar compounds. This guide will compare the performance of a SIL internal standard, specifically a deuterated or ¹³C-labeled this compound, against a common structural analogue, α-ketovaleric acid.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the accuracy, precision, and robustness of a quantitative method. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response.[1]

ParameterStable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d₃)Structural Analog Internal Standard (e.g., α-Ketovaleric Acid)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 1 - 5 nM5 - 20 nM
Limit of Quantification (LOQ) 4 - 18 nM[2]15 - 60 nM
Accuracy (Recovery %) 95 - 105%85 - 115%
Precision (RSD %) < 5%< 15%

Note: The values presented in the table are representative and may vary depending on the specific analytical method, instrumentation, and matrix.

Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[3] Their near-identical chemical and physical properties to the analyte ensure the most effective correction for analytical variability. Structural analogs, while more cost-effective, may exhibit differences in extraction recovery and ionization response, potentially leading to less accurate quantification.

Experimental Protocols

Method 1: Quantification using a Stable Isotope-Labeled Internal Standard

This protocol describes the quantification of this compound using a deuterated analog as the internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to increase the volatility of the analyte and internal standard.[4]

1. Sample Preparation:

  • To 100 µL of sample (e.g., plasma, cell culture media), add 10 µL of a 10 µg/mL solution of this compound-d₃ in methanol.

  • Vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Vortex and incubate at 60°C for 60 minutes.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[4]

  • Vortex and incubate at 60°C for 30 minutes.[4]

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mode: Selected Ion Monitoring (SIM).

    • This compound (derivatized): m/z specific to the derivative.

    • This compound-d₃ (derivatized): m/z corresponding to the deuterated derivative.

Method 2: Quantification using a Structural Analog Internal Standard

This protocol outlines the quantification of this compound using α-ketovaleric acid as the internal standard with High-Performance Liquid Chromatography (HPLC) and UV or fluorescence detection after derivatization.[2]

1. Sample Preparation:

  • To 100 µL of sample, add 10 µL of a 10 µg/mL solution of α-ketovaleric acid in methanol.

  • Vortex for 30 seconds.

  • Perform protein precipitation as described in Method 1.

  • Evaporate the supernatant to dryness.

2. Derivatization (with 1,2-diamino-4,5-methylenedioxybenzene - DMB): [2]

  • To the dried residue, add 100 µL of DMB derivatization reagent (containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in HCl).

  • Incubate at 60°C for 2 hours in the dark.

  • Cool the reaction mixture on ice and add 100 µL of 1M NaOH to stop the reaction.[2]

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • HPLC Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector (Excitation: 367 nm, Emission: 446 nm).[2]

Visualizations

G General Workflow for Internal Standard-Based Quantification Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction & Protein Precipitation Spike->Extract Evaporate Evaporation Extract->Evaporate Derivatize Derivatization Evaporate->Derivatize Analysis Chromatographic Separation (GC or HPLC) Derivatize->Analysis Detection Mass Spectrometry or Fluorescence Detection Analysis->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Workflow for quantification using an internal standard.

G Selection Criteria for an Internal Standard cluster_properties Chemical & Physical Properties cluster_method Methodological Considerations IS Ideal Internal Standard Prop1 Similar Chemical Properties IS->Prop1 Prop2 Similar Elution Characteristics IS->Prop2 Prop3 Similar Ionization Response (MS) IS->Prop3 Meth1 Not Present in Original Sample IS->Meth1 Meth2 Resolvable from Interferences IS->Meth2 Meth3 Stable Throughout the Procedure IS->Meth3

Caption: Key considerations for choosing an internal standard.

References

The Double-Edged Sword: A Comparative Analysis of Methyl 3-methyl-2-oxobutanoate in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide to a Key Metabolic Player

Methyl 3-methyl-2-oxobutanoate, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] Its concentration in biological fluids is a tightly regulated process, and deviations from the norm can be indicative of underlying pathological conditions. This guide provides a comparative analysis of this compound in healthy versus disease models, offering insights into its metabolic significance, analytical quantification, and potential as a therapeutic target and biomarker.

The Metabolic Crossroads: The Role of this compound

This compound is formed from valine through a transamination reaction catalyzed by branched-chain amino acid transaminases (BCATs). Subsequently, it is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory step in BCAA catabolism.[2] This pathway is not only crucial for amino acid homeostasis but also contributes to the cellular energy pool by feeding intermediates into the Krebs cycle.

Valine Valine BCAT BCAT Valine->BCAT Transamination This compound This compound BCAT->this compound BCKDH BCKDH This compound->BCKDH Oxidative Decarboxylation Isobutyryl-CoA Isobutyryl-CoA BCKDH->Isobutyryl-CoA Krebs Cycle Krebs Cycle Isobutyryl-CoA->Krebs Cycle

Caption: Metabolic pathway of this compound.

Quantifying a Key Metabolite: Analytical Methodologies

The accurate quantification of this compound is paramount for both research and diagnostic purposes. Due to their reactive nature, α-keto acids like this compound often require derivatization prior to analysis to enhance stability and volatility for gas chromatography-mass spectrometry (GC-MS) or to improve ionization efficiency and chromatographic separation for liquid chromatography-mass spectrometry (LC-MS/MS).[3][4]

Experimental Protocol: GC-MS Analysis of this compound in Urine

This protocol provides a general framework for the analysis of urinary organic acids, including this compound, using GC-MS.

1. Sample Preparation:

  • Collect a mid-stream urine sample.

  • To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Normalize the sample volume based on creatinine concentration to account for variations in urine dilution.[5]

2. Derivatization:

  • Add hydroxylamine hydrochloride to the sample and incubate to form oxime derivatives of the keto group.[6]

  • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

  • Extract the organic acids with an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate to form trimethylsilyl derivatives.[6]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature gradient program to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for detection and quantification.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of the standard.

A Tale of Two States: Healthy vs. Disease Models

The concentration of this compound is a sensitive indicator of metabolic health. In healthy individuals, its levels are maintained within a narrow range. However, in various disease states, this delicate balance is disrupted.

ConditionBiological MatrixConcentration RangeReference
Healthy Plasma3 - 20 µmol/L[7]
Urine< 0.49 mcg/mg creatinine[8]
Maple Syrup Urine Disease (MSUD) Brain10- to 20-fold increase[7]
Plasma/UrineSignificantly elevated[2]
Leptomeningeal Disease (Cancer) Cerebrospinal FluidUp to 77.66 µM (total BCKAs)[9]
Maple Syrup Urine Disease (MSUD): A Paradigm of Metabolic Dysregulation

MSUD is an inborn error of metabolism caused by a deficiency in the BCKDH enzyme complex.[2] This genetic defect leads to a massive accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs), including this compound, in blood, urine, and cerebrospinal fluid.[2] In the most severe, classic form of MSUD, residual BCKDH activity is less than 3% of normal, resulting in profound neurological damage if left untreated.[4] The accumulation of these toxic metabolites is responsible for the characteristic sweet odor of the urine, from which the disease derives its name, and the severe clinical manifestations.[2]

The Emerging Role in Cancer

Recent research has unveiled a complex and often contradictory role for BCAA metabolism in cancer. In some cancers, such as certain types of non-small cell lung cancer, BCAA catabolism is upregulated to provide nitrogen for nucleotide synthesis.[2] Conversely, in hepatocellular carcinoma, a progressive loss of BCAA catabolism is observed, leading to an accumulation of BCAAs within the tumor.[4] A study on leptomeningeal disease, a devastating complication of cancer, found a significant accumulation of toxic BCKAs, including this compound, in the cerebrospinal fluid of patients with lymphoma, breast cancer, and melanoma.[5][9] These elevated levels were shown to disrupt the function of immune cells and neurons, creating an immunosuppressive and neurodegenerative microenvironment that favors tumor growth.[5][9]

The Neurological Connection: Neurodegenerative Diseases

The link between dysregulated BCAA metabolism and neurodegeneration is an active area of investigation. Evidence suggests that altered BCAA metabolism may be a contributing factor in major neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The accumulation of BCAAs and their ketoacid derivatives can lead to excitotoxicity, neuroinflammation, and oxidative stress, all of which are hallmarks of neurodegenerative processes.[1] While specific quantitative data for this compound in these conditions is still emerging, the established neurotoxicity of high BCKA levels in MSUD provides a strong rationale for further exploration in this area.[10]

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Quantification cluster_3 Data Analysis Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition Derivatization Derivatization Internal Standard Addition->Derivatization GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or LC-MS/MS Quantification Quantification GC-MS or LC-MS/MS->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion and Future Directions

The comparative analysis of this compound in healthy and disease models underscores its significance as a biomarker and a potential therapeutic target. While its role in MSUD is well-established, its involvement in the pathophysiology of cancer and neurodegenerative diseases is a rapidly evolving field of research. The development of robust and sensitive analytical methods is crucial for accurately quantifying this metabolite and elucidating its precise role in these complex diseases. Future research should focus on obtaining more comprehensive quantitative data from large patient cohorts and animal models to validate its utility as a diagnostic and prognostic marker. Furthermore, exploring therapeutic strategies aimed at modulating the BCAA metabolic pathway could open new avenues for the treatment of a range of debilitating diseases.

References

A Senior Application Scientist's Guide to the Specificity of Enzymatic Assays for Methyl 3-methyl-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction: The Analytical Imperative for a Branched-Chain Keto Ester

Methyl 3-methyl-2-oxobutanoate is the methyl ester of 3-methyl-2-oxobutanoate, more commonly known as α-ketoisovalerate (KIV). KIV is a branched-chain keto acid (BCKA) produced from the essential amino acid valine.[1][2] The metabolism of branched-chain amino acids (BCAAs) and their corresponding BCKAs is a critical node in cellular bioenergetics and signaling.[3] Dysregulation of this pathway is implicated in metabolic disorders such as insulin resistance and the rare genetic disease, Maple Syrup Urine Disease (MSUD), where toxic levels of BCKAs accumulate due to a deficient Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.[2][4][5]

The esterified form, this compound, may be encountered as a synthetic intermediate, a potential biomarker, or a research tool. Its accurate measurement is therefore paramount. Enzymatic assays are often preferred for their speed and compatibility with high-throughput screening. However, for this particular analyte, no known enzyme acts directly on the methyl ester with high specificity. This guide addresses this critical gap by evaluating the necessary steps and inherent limitations of adapting enzymatic assays for this purpose.

The Foundational Challenge: An Obligatory Hydrolysis Step

The vast majority of metabolic enzymes that process KIV, particularly the BCKDH complex, recognize the free carboxylate group. The methyl ester form is not a direct substrate. Therefore, any enzymatic quantification strategy must begin with a quantitative conversion of the ester to its parent keto acid.

Causality of Experimental Choice: The choice between chemical and enzymatic hydrolysis depends on the sample matrix. Chemical hydrolysis (e.g., mild alkaline conditions) is robust but may degrade other components. Enzymatic hydrolysis using a non-specific esterase offers milder conditions but requires rigorous validation to ensure complete conversion without affecting the downstream enzymatic assay.

G cluster_pre_analysis Part 1: Pre-Analytical Sample Preparation cluster_analysis Part 2: Enzymatic Quantification Analyte This compound (Sample Matrix) Hydrolysis Step 1: Hydrolysis (Chemical or Esterase-Mediated) Analyte->Hydrolysis Product 3-methyl-2-oxobutanoate (KIV) + Methanol Hydrolysis->Product EnzymeAssay Step 2: Enzymatic Assay (e.g., BCKDH Complex) Product->EnzymeAssay Analyte for Assay

Caption: Pre-analytical workflow for enzymatic analysis.

Comparative Analysis: The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Assay

The most prominent enzyme for quantifying KIV is the mitochondrial BCKDH complex. This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of all three BCKAs.[2][4]

Principle of the BCKDH Assay

The BCKDH complex converts KIV into isobutyryl-CoA. This reaction is coupled to the reduction of NAD+ to NADH. The rate of NADH production, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm, is directly proportional to the BCKDH activity and, therefore, the concentration of the BCKA substrate.[6]

G KIV α-Ketoisovalerate (KIV) (from Valine) BCKDH BCKDH Complex (E1, E2, E3 Subunits) + NAD⁺ + CoA KIV->BCKDH KIC α-Ketoisocaproate (KIC) (from Leucine) KIC->BCKDH KMV α-Keto-β-methylvalerate (KMV) (from Isoleucine) KMV->BCKDH NADH NADH (Signal Measured at 340 nm) BCKDH->NADH Products Acyl-CoA Derivatives + CO₂ BCKDH->Products

Caption: The BCKDH reaction and its inherent cross-reactivity.

The Critical Flaw: Lack of Specificity

The primary drawback of the BCKDH assay is its lack of specificity. The enzyme complex that catabolizes KIV is the same one that catabolizes the keto acids derived from leucine (α-ketoisocaproate, KIC) and isoleucine (α-keto-β-methylvalerate, KMV).[7][8] Therefore, if these other BCKAs are present in the sample, the assay will report a composite value for total BCKA concentration, not the specific concentration of KIV.

Expert Insight: This lack of specificity makes the BCKDH assay unsuitable for applications where the differential regulation of BCAA pathways is being investigated. For example, since KIC is known to have a more potent effect on metabolic signaling pathways like mTORC1 than KIV, distinguishing between them is often mechanistically crucial.[5]

SubstrateSource Amino AcidRelative Vmax (%)Representative Km (mM)
α-Ketoisovalerate (KIV) Valine100~0.04
α-Ketoisocaproate (KIC) Leucine~150-200~0.02
α-Keto-β-methylvalerate (KMV) Isoleucine~120-180~0.03
Note: Kinetic parameters are approximate and can vary based on the enzyme source (e.g., bovine kidney, rat liver) and assay conditions. Data synthesized from principles described in the literature.[9]
Experimental Protocol: BCKDH Activity Assay

This protocol provides a framework for measuring total BCKA concentration in a sample (e.g., mitochondrial lysate) following the hydrolysis of this compound.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl₂, 1 mM dithiothreitol (DTT).

  • Cofactors: 2.5 mM NAD+, 0.5 mM Coenzyme A (CoA), 0.2 mM Thiamine pyrophosphate (TPP).

  • Substrate: Hydrolyzed sample containing KIV; KIV standard solutions.

  • Cross-reactivity standards: KIC and KMV standard solutions.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Sample Preparation: Perform hydrolysis on your samples containing this compound. Prepare a standard curve of KIV (e.g., 0-200 µM). Prepare solutions of KIC and KMV (e.g., 100 µM) to test for cross-reactivity.

  • Reaction Mix Preparation: In each well of the microplate, add:

    • 50 µL of Assay Buffer.

    • 20 µL of Cofactor mix.

    • 20 µL of sample, standard, or blank (buffer).

    • 10 µL of enzyme source (e.g., mitochondrial protein extract).

  • Initiate Reaction: Add 10 µL of the desired substrate (hydrolyzed sample or standard) to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (ΔAbs/min).

    • Subtract the rate of the blank from all samples and standards.

    • Plot the standard curve (Vmax vs. [KIV]) and determine the concentration of KIV in the samples.

    • Compare the rates obtained with KIC and KMV standards to the rate from the KIV standard to quantify the degree of cross-reactivity.

Trustworthiness through Self-Validation:

  • Negative Control: A reaction mix without the substrate (or with an unhydrolyzed sample) should yield a baseline rate.

  • Positive Control: A known concentration of KIV standard must yield a predictable reaction rate.

  • Specificity Check: Running parallel reactions with KIC and KMV is essential to experimentally confirm and quantify the assay's cross-reactivity for your specific enzyme source and conditions.

The Gold Standard: A Comparative Benchmark

To truly assess specificity, any enzymatic method must be compared against a definitive analytical technique. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the specific and simultaneous quantification of multiple BCKAs.[8]

FeatureEnzymatic BCKDH AssayHPLC-MS/MS Analysis
Specificity Low (Measures total BCKAs)High (Resolves KIV, KIC, KMV, and their esters)
Throughput High (96/384-well plate format)Low to Medium
Cost per Sample LowHigh
Equipment Standard Plate ReaderSpecialized HPLC-MS/MS System
Sample Prep Requires hydrolysis & protein extractionRequires hydrolysis & protein precipitation/extraction
Primary Use Case High-throughput screening for total BCKA modulationDefinitive quantification, metabolic profiling

Recommended Analytical Workflow: A Decision-Making Guide

Choosing the correct assay requires a clear understanding of the experimental question. This workflow is designed to guide the researcher to the most appropriate method.

G Start Start: Quantify This compound Q1 Is specific quantification of the KIV form required, separate from other BCKAs? Start->Q1 HPLC Use HPLC-MS/MS - Gold standard for specificity - Can measure ester and acid forms Q1->HPLC Yes1 Q2 Is high-throughput screening for total BCKA levels acceptable? Q1->Q2 No1 Yes1 YES No1 NO EnzymeAssay Use BCKDH Enzymatic Assay 1. Perform validated hydrolysis 2. Run assay with controls 3. Report as 'Total BCKA Equivalents' Q2->EnzymeAssay Yes2 Reconsider Re-evaluate experimental design. Specificity is required but throughput is a constraint. Consider targeted LC-MS methods. Q2->Reconsider No2 Yes2 YES No2 NO

Caption: Decision-making workflow for assay selection.

Conclusion and Future Perspectives

The enzymatic quantification of this compound is an indirect process that hinges on the measurement of its hydrolysis product, α-ketoisovalerate. The most accessible enzymatic method, the BCKDH assay, is fundamentally non-specific, as it measures the entire pool of branched-chain keto acids.

For researchers requiring high-throughput data on the total BCKA pool, a carefully validated BCKDH assay can be a powerful tool. However, for studies demanding the specific quantification of KIV—a necessity for dissecting the nuanced roles of individual BCAA catabolites in metabolic disease—this method is inappropriate. In such cases, chromatographic methods like HPLC-MS/MS are non-negotiable.

Future advancements may lie in the discovery or bioengineering of novel enzymes. An esterase with high specificity for this compound or a dehydrogenase that acts only on KIV and not other BCKAs would revolutionize the analysis of these metabolites. Until then, researchers must proceed with a clear-eyed understanding of the limitations described in this guide, choosing the analytical tool that best fits the biological question at hand.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 3-Methyl-2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 3-methyl-2-oxobutanoate, a common reagent in organic synthesis. Following these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on information for structurally similar compounds, it should be treated as a flammable liquid.[1] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

Waste Identification and Classification

Proper disposal begins with correct waste identification. Unless explicitly determined to be non-hazardous by your institution's environmental health and safety (EHS) office, all chemical waste, including this compound, should be treated as hazardous.[2] Based on its likely properties as a flammable liquid, it may be classified under the EPA hazardous waste code D001 for ignitability.[3][4] If it is a spent solvent, it could also fall under F-listed codes for non-specific sources, such as F003 or F005.[5][6]

Parameter Guideline EPA Waste Code (Potential)
Physical State Liquid-
Primary Hazard Flammable LiquidD001
Toxicity Assumed toxic; handle with careU-List or P-List (if acutely hazardous, though unlikely based on available data)
Disposal Route Approved Hazardous Waste Disposal Facility-

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound with other waste streams unless instructed to do so by your EHS department.

    • Collect the waste in a designated, compatible container. The original container is often the best choice, provided it is in good condition.[2] The container must be made of a material that will not react with the chemical.

    • Ensure the container is properly sealed to prevent leaks or spills.[7]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound."

    • Include the date of accumulation and any other information required by your institution's waste management program.[7] Proper labeling is crucial for identification and safe handling by waste disposal personnel.[7]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition and incompatible materials.[1][8]

    • Secondary containment is recommended for all liquid hazardous waste.[9]

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow their specific procedures for scheduling a waste collection. Do not attempt to dispose of the chemical down the drain or in the regular trash.[9]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • If the spill is small, absorb the material with an inert absorbent, such as vermiculite or sand.

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Spill Occurs A->G C Collect in a Labeled, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Proper Disposal by Licensed Contractor E->F H Absorb with Inert Material and Collect as Waste G->H Small Spill H->C

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.